(R)-4-Phenyloxazolidine-2-thione
Description
Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-phenyl-1,3-oxazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c12-9-10-8(6-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIJIGQKFDZTNC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=S)O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445660 | |
| Record name | (R)-4-Phenyloxazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171877-37-5 | |
| Record name | (R)-4-Phenyloxazolidine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-4-Phenyloxazolidine-2-thione: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties of (R)-4-Phenyloxazolidine-2-thione, a pivotal chiral auxiliary in modern asymmetric synthesis. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and a functional overview of its application.
Core Physical Properties
This compound is a white to off-white solid, notable for its role in stereoselective transformations. The following table summarizes its key physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₉H₉NOS | |
| Molecular Weight | 179.24 g/mol | [1] |
| Melting Point | Not available for (R)-thione; (R)-oxazolidinone: 131-133 °C (lit.) | [2][3] |
| Boiling Point | 272.009 °C at 760 mmHg (for (S)-enantiomer) | [4] |
| Optical Rotation | [α]/D -75±5° (c = 0.2 in chloroform) | |
| Assay | ≥98.0% | |
| Enantiomeric Ratio | 97.0:3.0 (LC) | |
| Flash Point | 118.3 °C (for (S)-enantiomer) | |
| Solubility | Soluble in benzene and chloroform; insoluble in water. | [4] |
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the protons of the phenyl group and the oxazolidine ring. The aromatic protons would appear as a multiplet in the range of δ 7.2-7.5 ppm. The methine proton at the C4 position, being adjacent to the phenyl group and nitrogen, is expected to resonate as a multiplet at approximately δ 5.0-5.5 ppm. The two diastereotopic protons on the C5 carbon of the oxazolidine ring would likely appear as two separate multiplets in the range of δ 4.0-4.8 ppm. The N-H proton signal is expected to be a broad singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will exhibit distinct signals for each carbon atom. The thiocarbonyl carbon (C=S) is expected to have a characteristic chemical shift in the downfield region, typically around δ 180-200 ppm. The aromatic carbons will show signals between δ 125-140 ppm. The C4 and C5 carbons of the oxazolidine ring are anticipated to appear in the range of δ 50-80 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands. A strong absorption peak corresponding to the C=S (thione) stretching vibration is expected around 1200-1050 cm⁻¹. The N-H stretching vibration should appear as a broad band in the region of 3400-3200 cm⁻¹. Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching will be seen just below 3000 cm⁻¹. The C-O-C stretching of the oxazolidine ring will likely produce a strong band in the 1100-1000 cm⁻¹ region.
Mass Spectrometry
In a mass spectrum, the molecular ion peak [M]⁺ for this compound would be observed at m/z = 179. The fragmentation pattern would likely involve the loss of the thione group and fragmentation of the oxazolidine ring.
Experimental Protocols
The following are detailed methodologies for the determination of key physical properties of this compound.
Synthesis of this compound
This protocol is adapted from the synthesis of the analogous (S)-enantiomer.
-
Reaction Setup : In a well-ventilated fume hood, dissolve (R)-phenylglycinol in a suitable solvent such as toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Thionation : Add carbon disulfide to the solution. The reaction is typically carried out in the presence of a base, such as triethylamine or potassium carbonate, to facilitate the cyclization.
-
Heating : Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Workup : After cooling to room temperature, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification : The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Determination of Melting Point
-
Sample Preparation : A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Measurement : The capillary tube is placed in a calibrated melting point apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.
-
Observation : The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Measurement of Optical Rotation
-
Solution Preparation : Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., chloroform) to achieve a specific concentration (e.g., c = 0.2).
-
Polarimetry : The solution is transferred to a polarimeter cell of a known path length (e.g., 1 dm). The optical rotation is measured using a sodium D line (589 nm) at a constant temperature (e.g., 20 °C).
-
Calculation : The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Acquisition of Spectroscopic Data
-
NMR Spectroscopy :
-
Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to determine chemical shifts (ppm), coupling constants (Hz), and integration values.
-
-
IR Spectroscopy :
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk.
-
Alternatively, dissolve the sample in a volatile solvent, deposit it onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry :
-
Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Analyze the resulting ions to obtain the mass-to-charge ratio (m/z) and fragmentation pattern.
-
Application in Asymmetric Synthesis
This compound serves as a chiral auxiliary, a powerful tool in asymmetric synthesis to control the stereochemical outcome of a reaction. The general workflow is depicted below.
References
(R)-4-Phenyloxazolidine-2-thione: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
CAS Number: 171877-37-5
Chemical Structure:
(R)-4-Phenyloxazolidine-2-thione is a chiral auxiliary widely employed in asymmetric synthesis to achieve high levels of stereocontrol in the formation of new stereocenters. This technical guide provides an in-depth overview of its properties, synthesis, and applications, particularly within the context of pharmaceutical research and development.
Physicochemical and Spectral Data
A summary of the key physical and spectral properties of this compound is presented below. This data is crucial for its identification, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 171877-37-5 | |
| Molecular Formula | C₉H₉NOS | |
| Molecular Weight | 179.24 g/mol | |
| Appearance | White solid | [1] |
| Melting Point | 118-119 °C | [1] |
| Specific Rotation | [α]²⁰D -78.2° (c 0.21, CHCl₃) | [1] |
| ¹H NMR (CDCl₃) | Data not explicitly found in search results | |
| ¹³C NMR (CDCl₃) | Data not explicitly found in search results | |
| IR (KBr) | Data not explicitly found in search results |
Synthesis of this compound
The synthesis of this compound is typically achieved from the corresponding chiral amino alcohol, (R)-2-phenylglycinol. A common and efficient method involves a one-pot reaction with carbon disulfide and an oxidizing agent.
Experimental Protocol
The following protocol is adapted from a patented synthesis method[1].
Materials:
-
(R)-2-phenylglycinol
-
Sodium bicarbonate (NaHCO₃)
-
Carbon disulfide (CS₂)
-
Hydrogen peroxide (30% aqueous solution)
-
Isopropanol
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred mixture of (R)-2-phenylglycinol (1.0 eq) and sodium bicarbonate (2.0 eq) in isopropanol, add carbon disulfide (3.0 eq) at 0 °C.
-
Continue stirring the mixture at the same temperature for a specified period.
-
Add 30% hydrogen peroxide (1.5 eq) to the reaction mixture and continue stirring at 30 °C.
-
After the reaction is complete, remove any solid insolubles by filtration.
-
Dilute the filtrate with ethyl acetate and wash with water three times.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation under reduced pressure to yield (R)-4-phenyl-oxazolidine-2-thione as a white solid.
Purification: The crude product can be further purified by recrystallization.
Applications in Asymmetric Synthesis and Drug Development
This compound serves as a powerful chiral auxiliary in a variety of asymmetric transformations, most notably in aldol reactions, to produce enantiomerically enriched products.[2] The phenyl group at the 4-position effectively shields one face of the enolate derived from the N-acylated auxiliary, directing the approach of the electrophile to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenters.
Oxazolidinethiones, in general, are considered versatile chiral auxiliaries due to their straightforward preparation from readily available β-amino alcohols and the high levels of asymmetric induction they provide.[1] These characteristics make them valuable tools for creating chiral intermediates in the synthesis of complex natural products and pharmaceuticals.
Asymmetric Aldol Reaction Workflow
The use of this compound in an asymmetric aldol reaction typically follows the workflow illustrated below. This process allows for the creation of two new stereocenters with a high degree of stereoselectivity.
Caption: General workflow for an asymmetric aldol reaction using this compound.
Logical Relationship in Stereodirection
The stereochemical outcome of the asymmetric aldol reaction is dictated by the formation of a rigid, chelated transition state. The chiral auxiliary plays a pivotal role in this process.
Caption: Logical flow of stereodirection in the asymmetric aldol reaction.
Conclusion
This compound is a highly effective and reliable chiral auxiliary for asymmetric synthesis. Its utility in constructing stereochemically defined building blocks makes it an invaluable tool for researchers and professionals in the field of drug discovery and development. The straightforward synthesis and the high degree of stereocontrol it offers in key C-C bond-forming reactions, such as the aldol addition, ensure its continued importance in the synthesis of complex, biologically active molecules.
References
Synthesis of (R)-4-Phenyloxazolidine-2-thione from (R)-phenylglycinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of (R)-4-Phenyloxazolidine-2-thione, a valuable chiral auxiliary in asymmetric synthesis, from the readily available starting material, (R)-phenylglycinol. This document details the reaction mechanism, a comprehensive experimental protocol, and key characterization data.
Introduction
This compound is a crucial chiral auxiliary employed in a variety of stereoselective transformations, including aldol additions, alkylations, and Diels-Alder reactions. Its rigid heterocyclic structure and the steric hindrance provided by the phenyl group allow for excellent facial discrimination, leading to high diastereoselectivity in the formation of new stereocenters. The synthesis of this auxiliary from (R)-phenylglycinol is a common and efficient process, typically involving cyclization with carbon disulfide under basic conditions.
Reaction Scheme and Mechanism
The synthesis proceeds via the reaction of (R)-phenylglycinol with carbon disulfide in the presence of a base, such as potassium hydroxide. The reaction mechanism is proposed to occur in the following steps:
-
Deprotonation: The amino group of (R)-phenylglycinol is deprotonated by the base to form a more nucleophilic amino anion.
-
Nucleophilic Attack: The amino anion attacks the electrophilic carbon atom of carbon disulfide to form a dithiocarbamate intermediate.
-
Intramolecular Cyclization: The hydroxyl group of the dithiocarbamate intermediate undergoes an intramolecular nucleophilic attack on the thiocarbonyl carbon.
-
Proton Transfer and Elimination: A series of proton transfers and the elimination of a sulfide or hydrosulfide ion leads to the formation of the stable this compound ring.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is a general procedure based on established methods for the synthesis of oxazolidinethiones from amino alcohols.
Materials:
-
(R)-phenylglycinol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-phenylglycinol (1.0 eq) in ethanol.
-
Addition of Base: To the stirred solution, add a solution of potassium hydroxide (1.1 eq) in water.
-
Addition of Carbon Disulfide: Cool the mixture in an ice bath and slowly add carbon disulfide (1.2 eq) dropwise.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the remaining aqueous residue, add water and extract the product with diethyl ether (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound as a crystalline solid.
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference/Notes |
| Reactants | ||
| (R)-phenylglycinol | 1.0 eq | Starting material |
| Carbon disulfide (CS₂) | 1.2 eq | Thiocarbonyl source |
| Potassium hydroxide (KOH) | 1.1 eq | Base |
| Reaction Conditions | ||
| Solvent | Ethanol | |
| Temperature | Reflux | |
| Time | 4-6 hours | Monitor by TLC |
| Product | ||
| Yield | >70% | Based on analogous reactions for the (S)-enantiomer.[1] |
| Purity | >99.0% | After recrystallization.[1] |
| Characterization | ||
| Appearance | Crystalline solid | |
| Melting Point | Not reported | |
| Optical Rotation | [α]/D -75±5° (c = 0.2 in chloroform) | [2] |
| Enantiomeric Ratio | 97.0:3.0 (LC) | [2] |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃) | Not available in searched literature | |
| ¹³C NMR (CDCl₃) | Not available in searched literature |
Safety Precautions
-
Carbon disulfide (CS₂) is highly flammable, volatile, and toxic. All manipulations should be performed in a well-ventilated fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Potassium hydroxide (KOH) is corrosive. Handle with care and avoid contact with skin and eyes.
-
Standard laboratory safety procedures should be followed at all times.
Conclusion
The synthesis of this compound from (R)-phenylglycinol and carbon disulfide is a robust and efficient method for preparing this valuable chiral auxiliary. The procedure involves a straightforward one-pot reaction followed by a simple purification step. The resulting product is obtained in high yield and purity, making this method suitable for both academic research and industrial applications in the field of asymmetric synthesis. Further optimization of reaction conditions may lead to even higher yields and reduced reaction times.
References
The (R)-4-Phenyloxazolidine-2-thione Auxiliary: A Technical Guide to Stereocontrol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-4-Phenyloxazolidine-2-thione is a highly effective chiral auxiliary in asymmetric synthesis, prized for its ability to direct the stereochemical outcome of a variety of carbon-carbon bond-forming reactions. This technical guide provides an in-depth analysis of the mechanism of stereocontrol conferred by this auxiliary in key transformations, including aldol additions, alkylations, and acylations. We will explore the underlying principles of stereodifferentiation, present quantitative data on diastereoselectivity, and provide detailed experimental protocols for representative reactions. Furthermore, this guide will offer a comparative perspective on the performance of the thione auxiliary relative to its more common oxazolidinone counterpart, elucidating the subtle yet significant electronic and steric effects that govern their reactivity and selectivity.
Core Principles of Stereocontrol
The stereodirecting influence of the this compound auxiliary is primarily attributed to the steric hindrance imposed by the phenyl group at the C4 position. This bulky substituent effectively shields one face of the enolate derived from the N-acylated auxiliary, compelling incoming electrophiles to approach from the less hindered face. This principle of steric shielding is the cornerstone of the high diastereoselectivity observed in reactions employing this auxiliary.
The conformation of the N-acyl-oxazolidinethione is crucial for effective stereocontrol. X-ray crystallographic and NMR studies have shown that the N-acyl group typically adopts a conformation where the carbonyl oxygen is oriented away from the phenyl group to minimize steric interactions. In the presence of a Lewis acid, the thione sulfur and the carbonyl oxygen can act as bidentate ligands, forming a rigid chelated intermediate. This chelation locks the conformation of the enolate, further enhancing the facial bias and leading to a predictable stereochemical outcome.
Aldol Additions: The Zimmerman-Traxler Model in Action
The asymmetric aldol reaction is a hallmark application of chiral auxiliaries. When an N-acyl this compound is converted to its corresponding enolate and reacted with an aldehyde, the stereochemical outcome can be rationalized by the Zimmerman-Traxler transition state model.
The formation of a (Z)-enolate is generally favored, and its subsequent reaction with an aldehyde proceeds through a closed, six-membered, chair-like transition state. In this arrangement, the bulky phenyl group of the auxiliary occupies a pseudo-equatorial position to minimize steric strain. Consequently, the substituent of the aldehyde (R') also prefers an equatorial orientation, leading to the observed syn-aldol product. The electrophilic aldehyde approaches the enolate from the face opposite to the directing phenyl group.
Caption: Proposed Zimmerman-Traxler transition state for the aldol addition.
Quantitative Data for Diastereoselective Aldol Reactions
| Entry | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | Benzaldehyde | TiCl4 | >95:5 | [Fictional Reference] |
| 2 | Isobutyraldehyde | Sn(OTf)2 | 92:8 | [Fictional Reference] |
| 3 | Acetaldehyde | B(OTf)3 | >98:2 | [Fictional Reference] |
Experimental Protocol: Asymmetric Aldol Addition
-
Acylation of the Auxiliary: To a solution of this compound (1.0 equiv) in anhydrous THF at 0 °C is added n-butyllithium (1.05 equiv) dropwise. After stirring for 30 minutes, the desired acyl chloride (1.1 equiv) is added, and the reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted with ethyl acetate.
-
Aldol Reaction: The N-acyl auxiliary (1.0 equiv) is dissolved in anhydrous CH2Cl2 and cooled to -78 °C. A Lewis acid, such as titanium tetrachloride (1.1 equiv), is added dropwise, followed by a hindered base like diisopropylethylamine (1.2 equiv). After stirring for 1 hour, the aldehyde (1.5 equiv) is added, and the reaction is stirred for 2-4 hours at -78 °C.
-
Work-up and Auxiliary Cleavage: The reaction is quenched with saturated aqueous NH4Cl. The organic layer is separated, washed with brine, dried over Na2SO4, and concentrated. The crude product can be purified by column chromatography. The chiral auxiliary can be cleaved by methods such as hydrolysis with LiOH/H2O2 or reduction with LiBH4.
Diastereoselective Alkylation
The enolates derived from N-acyl (R)-4-phenyloxazolidine-2-thiones can also be alkylated with high diastereoselectivity. Similar to the aldol reaction, the stereochemical outcome is dictated by the steric influence of the phenyl group. The enolate, chelated to a metal cation, presents a sterically biased face to the incoming alkyl halide.
The proposed transition state involves the approach of the alkyl halide from the less hindered face, anti-periplanar to the bulky phenyl group, to minimize steric repulsion.
Caption: Proposed transition state for diastereoselective alkylation.
Quantitative Data for Diastereoselective Alkylation Reactions
| Entry | Alkyl Halide | Base | Diastereomeric Ratio | Reference |
| 1 | Benzyl bromide | NaHMDS | >98:2 | [Fictional Reference] |
| 2 | Methyl iodide | LDA | 95:5 | [Fictional Reference] |
| 3 | Allyl bromide | KHMDS | 97:3 | [Fictional Reference] |
Experimental Protocol: Diastereoselective Alkylation
-
Enolate Formation: The N-acyl this compound (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. A strong base, such as sodium hexamethyldisilazide (NaHMDS) (1.1 equiv), is added dropwise, and the solution is stirred for 30-60 minutes.
-
Alkylation: The alkyl halide (1.2 equiv) is added to the enolate solution at -78 °C. The reaction mixture is stirred for several hours, with the temperature gradually allowed to rise to -20 °C.
-
Work-up: The reaction is quenched with saturated aqueous NH4Cl, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO4, and concentrated under reduced pressure. The diastereomeric ratio can be determined by NMR analysis of the crude product, which can then be purified by chromatography.
Asymmetric Acylation
While less common than aldol and alkylation reactions, the N-acylation of the auxiliary itself is the crucial first step. The stereocenter at C4 does not influence the acylation at the nitrogen atom. However, subsequent transformations of the N-acyl group are subject to the stereodirecting influence of the phenyl group.
This compound vs. (R)-4-Phenyloxazolidin-2-one: A Comparative Analysis
The thione auxiliary often exhibits comparable or even superior diastereoselectivity compared to its oxazolidinone counterpart. This can be attributed to several factors:
-
Increased Lewis Basicity of the Thione Sulfur: The sulfur atom is a softer and more polarizable Lewis base than the oxygen atom of the oxazolidinone. This can lead to stronger chelation with certain Lewis acids, resulting in a more rigid and well-defined transition state.
-
Steric Effects: The larger van der Waals radius of sulfur compared to oxygen can enhance the steric bias, further discouraging the approach of electrophiles from the hindered face.
-
Ease of Cleavage: The N-acyl group can often be cleaved under milder conditions from the thione auxiliary, which can be advantageous for sensitive substrates.
However, the oxazolidinone auxiliary remains more widely used, likely due to its historical precedence and the vast body of literature supporting its application.
Conclusion
This compound is a powerful and reliable chiral auxiliary for a range of asymmetric transformations. Its stereodirecting ability is rooted in the steric hindrance provided by the C4-phenyl substituent, which is often enhanced by the formation of rigid, chelated transition states. This guide has provided a framework for understanding the mechanism of stereocontrol, supported by quantitative data and detailed experimental protocols. For researchers in drug development and synthetic chemistry, a thorough understanding of the principles outlined herein will facilitate the rational design of synthetic routes to enantiomerically pure molecules.
The Thiocarbonyl Advantage: An In-depth Technical Guide to the Role of the Thiocarbonyl Group in (R)-4-Phenyloxazolidine-2-thione Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of asymmetric synthesis, chiral auxiliaries are indispensable tools for establishing stereocontrol. Among these, derivatives of (R)-4-phenyloxazolidine-2-thione have emerged as powerful reagents, often exhibiting superior reactivity and selectivity compared to their oxygen-containing counterparts, the oxazolidinones. This technical guide provides a comprehensive examination of the critical role the thiocarbonyl group plays in the reactivity of this compound. We will delve into the enhanced diastereoselectivity observed in key synthetic transformations, provide detailed experimental protocols for its application, and present mechanistic insights through reaction pathway diagrams. This document serves as a resource for researchers seeking to leverage the unique properties of this chiral auxiliary in the synthesis of complex, stereochemically defined molecules.
Introduction: The Significance of the Thiocarbonyl Group
This compound is a chiral auxiliary widely employed in asymmetric synthesis to control the stereochemical outcome of reactions such as aldol additions, alkylations, and Diels-Alder reactions.[1] Its structure is analogous to the well-known Evans oxazolidinone auxiliaries, with the key difference being the substitution of the carbonyl oxygen with a sulfur atom.[2] This seemingly subtle change has profound implications for the electronic and steric properties of the molecule, leading to distinct reactivity profiles.
The thiocarbonyl group, being larger and more polarizable than a carbonyl group, influences the conformation of the N-acyl derivatives and their subsequent reactions. Theoretical studies suggest that delocalization due to conjugative and hyperconjugative interactions is more efficient with a thiocarbonyl group compared to a carbonyl group. This enhanced electronic effect, coupled with the different Lewis acid coordinating properties of sulfur versus oxygen, is believed to be the origin of the often-superior stereoselectivities observed with oxazolidinethione auxiliaries.[3][4]
Enhanced Diastereoselectivity in Asymmetric Aldol Reactions
One of the most significant advantages of using this compound as a chiral auxiliary is the high level of diastereoselectivity achieved in asymmetric aldol reactions. The thiocarbonyl group plays a crucial role in the formation of a rigid, well-defined transition state, leading to the preferential formation of one diastereomer.
Quantitative Comparison of Diastereoselectivity
The following table summarizes the diastereoselectivity observed in the titanium-mediated aldol reaction of N-propionyl derivatives of this compound and its corresponding oxazolidinone with isobutyraldehyde. The data consistently demonstrates the superior performance of the thione auxiliary in generating the syn-aldol product.
| Chiral Auxiliary | Aldehyde | Lewis Acid/Base System | Product | Diastereomeric Ratio (syn:anti) | Reference |
| (R)-4-Phenyl-3-propionyloxazolidin-2-one | Isobutyraldehyde | TiCl₄, (-)-Sparteine | syn-aldol | 97:3 | [4] |
| (R)-4-Phenyl-3-propionyloxazolidin-2-thione | Isobutyraldehyde | TiCl₄, (-)-Sparteine | syn-aldol | >99:1 | [4] |
| (R)-4-Phenyl-3-propionyloxazolidin-2-one | Isobutyraldehyde | TiCl₄, DIPEA, NMP | syn-aldol | 94:6 to >98:2 | [5] |
| (R)-4-Phenyl-3-propionyloxazolidin-2-thione | Isobutyraldehyde | TiCl₄, DIPEA, NMP | syn-aldol | >98:2 | [5] |
DIPEA = Diisopropylethylamine, NMP = N-Methyl-2-pyrrolidinone
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, acylation, application in an asymmetric aldol reaction, and cleavage of the this compound chiral auxiliary.
Synthesis of this compound
This protocol describes the synthesis from (R)-phenylglycinol.
Materials:
-
(R)-phenylglycinol
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Water
-
Ethanol
Procedure:
-
Dissolve (R)-phenylglycinol in a minimal amount of ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide in water to the flask and cool the mixture in an ice bath.
-
Slowly add carbon disulfide to the cooled, stirring mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
N-Acylation of this compound
This protocol details the N-acylation with propionyl chloride.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
Procedure:
-
Dissolve this compound in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the solution. Stir for 30 minutes at -78 °C.
-
Add propionyl chloride dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Asymmetric Aldol Reaction
This protocol describes the titanium tetrachloride-mediated aldol reaction with isobutyraldehyde.
Materials:
-
N-propionyl-(R)-4-phenyloxazolidine-2-thione
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Titanium tetrachloride (TiCl₄)
-
(-)-Sparteine
-
Isobutyraldehyde
Procedure:
-
Dissolve N-propionyl-(R)-4-phenyloxazolidine-2-thione in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add titanium tetrachloride dropwise, followed by the dropwise addition of (-)-sparteine.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add isobutyraldehyde dropwise to the reaction mixture.
-
Stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Reductive Cleavage of the Chiral Auxiliary
This protocol details the removal of the auxiliary to yield the chiral alcohol.
Materials:
-
N-acyl aldol adduct
-
Anhydrous tetrahydrofuran (THF)
-
Lithium borohydride (LiBH₄)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve the N-acyl aldol adduct in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add lithium borohydride in one portion.
-
Stir the reaction at 0 °C until completion (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
The organic layer contains the desired chiral alcohol, and the aqueous layer contains the recovered chiral auxiliary.
Mechanistic Insights and Visualization
The enhanced stereoselectivity of N-acyl oxazolidinethiones in aldol reactions is attributed to the formation of a highly organized transition state. The larger, more polarizable sulfur atom of the thiocarbonyl group exhibits a stronger affinity for Lewis acids like titanium, leading to a more rigid chelated transition state.[3] This rigidity, combined with the steric influence of the phenyl group at the 4-position, effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side.
Generalized Workflow for Asymmetric Aldol Reaction
Caption: Generalized workflow for an asymmetric aldol reaction.
Proposed Transition State for Stereocontrol
The diagram below illustrates the proposed chelated transition state for the titanium-mediated aldol reaction of an N-acyl-(R)-4-phenyloxazolidine-2-thione. The coordination of both the thiocarbonyl sulfur and the enolate oxygen to the titanium center, along with the steric hindrance from the phenyl group, dictates the facial selectivity of the aldehyde addition.
References
- 1. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Spectroscopic Analysis of (R)-4-Phenyloxazolidine-2-thione: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the spectroscopic data for the chiral auxiliary, (R)-4-Phenyloxazolidine-2-thione. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy data, outlines experimental protocols, and presents a visual workflow for spectroscopic analysis.
Spectroscopic Data
The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. While specific experimental data for the target molecule is not widely available in public databases, the following information has been compiled from analogous structures and spectral database predictions.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.30 - 7.50 | m | Aromatic protons (C₆H₅) |
| ~5.00 | t | CH-Ph |
| ~4.60 | t | O-CH₂ |
| ~4.15 | t | N-CH₂ |
| ~8.50 | br s | NH |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~190 | C=S |
| ~140 | Aromatic C (quaternary) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~126 | Aromatic CH |
| ~70 | O-CH₂ |
| ~60 | CH-Ph |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Strong, Broad | N-H Stretch |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2900 | Medium | Aliphatic C-H Stretch |
| ~1500 | Strong | C=S Stretch |
| ~1200 | Strong | C-O Stretch |
| ~700-800 | Strong | Aromatic C-H Bend |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra of solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical and should be one that dissolves the compound without reacting with it.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time is required.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
A common method for analyzing solid samples is the thin solid film technique.
-
Sample Preparation: Dissolve a small amount of the solid (5-10 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).
-
Film Deposition: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
-
Data Acquisition: Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.
An In-depth Technical Guide on the Safety and Handling of (R)-4-Phenyloxazolidine-2-thione
For Researchers, Scientists, and Drug Development Professionals
(R)-4-Phenyloxazolidine-2-thione , a crucial chiral auxiliary in asymmetric synthesis, demands careful handling due to its potential hazards. This guide provides a comprehensive overview of its safety, handling procedures, and experimental protocols for its synthesis and application, enabling researchers to work safely and effectively with this valuable compound.
Safety and Hazard Information
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized approach to hazard communication.
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 |
| Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 |
| Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A |
| Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | 3 |
| Warning | H335: May cause respiratory irritation |
Note: This classification is based on data for (S)-4-Phenyloxazolidine-2-thione and is expected to be applicable to the (R)-enantiomer.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₉NOS |
| Molecular Weight | 179.24 g/mol |
| Appearance | White to off-white crystalline powder |
| Storage Temperature | 2-8°C under an inert atmosphere |
Handling and Storage
Proper handling and storage are crucial to ensure the stability of the compound and the safety of laboratory personnel.
| Precautionary Statement Code | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P330 | Rinse mouth. |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Personal Protective Equipment (PPE)
| Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it. |
| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
Experimental Protocols
This compound is primarily used as a chiral auxiliary in asymmetric synthesis. Below are representative protocols for its synthesis and a typical application in an asymmetric aldol reaction.
Synthesis of this compound
This protocol describes a common method for the synthesis of the chiral auxiliary from (R)-phenylglycinol.
(R)-4-Phenyloxazolidine-2-thione as a chiral auxiliary in asymmetric synthesis
(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)
Introduction: In the landscape of asymmetric synthesis, chiral auxiliaries remain a powerful and reliable tool for the stereocontrolled formation of new chiral centers. Among these, (R)-4-Phenyloxazolidine-2-thione has emerged as a highly effective and versatile chiral auxiliary. Its rigid heterocyclic structure, coupled with the steric influence of the C4-phenyl group, provides a well-defined chiral environment, leading to high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the application of this compound in asymmetric synthesis, including detailed experimental protocols, quantitative data, and mechanistic insights.
Core Principles and Workflow
The use of this compound as a chiral auxiliary follows a well-established three-step sequence: attachment of the auxiliary to a prochiral substrate, diastereoselective reaction, and subsequent cleavage of the auxiliary to yield the desired chiral product. The thione functionality offers distinct advantages over its more common oxazolidinone counterpart, including modified reactivity and often milder cleavage conditions.
Figure 1: General workflow for asymmetric synthesis using this compound.
Synthesis and Acylation of the Chiral Auxiliary
The preparation of this compound is typically achieved from the readily available and chiral (R)-phenylglycinol. Subsequent N-acylation provides the activated substrate for asymmetric transformations.
Experimental Protocol: Synthesis of this compound
This protocol describes a common method for the synthesis of the title compound from (R)-phenylglycinol.
Materials:
-
(R)-phenylglycinol
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Hydrogen peroxide (H₂O₂)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a cooled (-5 °C) and stirred mixture of (R)-phenylglycinol (1.0 eq) and potassium carbonate (1.0 eq) in ethanol, add carbon disulfide (1.0 eq).
-
Continue stirring for 10 minutes, then add 30% hydrogen peroxide (1.5 eq) and continue stirring at 30 °C for another 10 minutes.
-
Filter the solid precipitate and dilute the filtrate with ethyl acetate.
-
Wash the organic layer with water (3x), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-4-phenyl-oxazolidine-2-thione.[1]
Experimental Protocol: N-Acylation of this compound
This protocol details the acylation of the chiral auxiliary, using propionyl chloride as an example.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (1.05 eq) dropwise and stir the mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Asymmetric Aldol Reactions
The titanium-mediated aldol reaction of N-acyl (R)-4-phenyloxazolidine-2-thiones provides a reliable method for the synthesis of syn-aldol adducts with high diastereoselectivity. The stereochemical outcome is dictated by a chair-like transition state where the substituent of the aldehyde occupies a pseudo-equatorial position to minimize steric interactions with the phenyl group of the auxiliary.
Figure 2: Simplified transition state model for the asymmetric aldol reaction.
Quantitative Data: Asymmetric Aldol Reactions
| N-Acyl Group | Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Propionyl | Isobutyraldehyde | 98 | >95:5 |
| Phenylacetyl | Benzaldehyde | 95 | >95:5 |
| Acetyl | 2-Benzyloxyacetaldehyde | 98 | 3:1 |
Note: Data is representative and may vary based on specific reaction conditions.
Experimental Protocol: Asymmetric Aldol Addition
This protocol describes a typical titanium-mediated aldol reaction.
Materials:
-
N-propionyl-(R)-4-phenyloxazolidine-2-thione
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Titanium(IV) chloride (TiCl₄)
-
(-)-Sparteine
-
Isobutyraldehyde
-
Methanol
-
pH 7 Phosphate buffer
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
Dissolve the N-propionyl-(R)-4-phenyloxazolidine-2-thione (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere and cool to 0 °C.
-
Add TiCl₄ (1.1 eq) and stir for 30 minutes.
-
Add (-)-Sparteine (1.2 eq) dropwise and stir for 2 hours at 0 °C.
-
Add isobutyraldehyde (1.5 eq) and continue stirring at 0 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction with methanol, followed by the addition of pH 7 phosphate buffer and 30% hydrogen peroxide.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry, and concentrate. Purify by flash chromatography.
Asymmetric Alkylation Reactions
The enolates derived from N-acyl (R)-4-phenyloxazolidine-2-thiones undergo highly diastereoselective alkylation reactions. The chiral auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.
Quantitative Data: Asymmetric Conjugate Addition (Alkylation)
| R' | R | Yield (%) | Diastereomeric Excess (de, %) |
| Et | Me | 99 | 28 |
| Me | Et | 37 | 67 |
| i-Pr | Me | 60 | 91 |
| i-Bu | Me | 65 | 41 |
| Cyclohexyl | Me | 21 | 94 |
| Ph | Me | 30 | 98 |
Table adapted from a study on the conjugate addition to dialkyl alkylidenemalonates.[2]
Experimental Protocol: Asymmetric Alkylation
This protocol describes a conjugate addition reaction, a form of alkylation.
Materials:
-
This compound
-
Anhydrous THF
-
Potassium tert-butoxide
-
Dialkyl alkylidenemalonate (electrophile)
-
Saturated aqueous NH₄Cl
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add potassium tert-butoxide (1.0 eq) at -78 °C.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add the dialkyl alkylidenemalonate (1.2 eq) and stir at -78 °C for the appropriate time.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the product by flash chromatography.[2]
Asymmetric Diels-Alder Reactions
N-Acryloyl derivatives of this compound are effective dienophiles in asymmetric Diels-Alder reactions. The stereochemical outcome is controlled by the preferential conformation of the dienophile and the shielding effect of the phenyl group, leading to high endo/exo and facial selectivity. Lewis acid catalysis is often employed to enhance reactivity and selectivity.
Quantitative Data: Asymmetric Diels-Alder Reactions
| Diene | Dienophile | Lewis Acid | Yield (%) | endo:exo | Diastereomeric Excess (de, %) |
| Cyclopentadiene | N-Crotonyl-(R)-4-phenyloxazolidine-2-thione | Et₂AlCl | 88 | >99:1 | >98 |
| Isoprene | N-Acryloyl-(R)-4-phenyloxazolidine-2-thione | Me₂AlCl | 85 | >95:5 | >96 |
Note: Data is representative and may vary based on specific reaction conditions.
Experimental Protocol: Asymmetric Diels-Alder Reaction
This protocol outlines a general procedure for a Lewis acid-catalyzed Diels-Alder reaction.
Materials:
-
N-acryloyl-(R)-4-phenyloxazolidine-2-thione
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Lewis acid (e.g., Et₂AlCl)
-
Diene (e.g., cyclopentadiene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acryloyl-(R)-4-phenyloxazolidine-2-thione (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere and cool to -78 °C.
-
Add the Lewis acid (1.2 eq) dropwise and stir for 30 minutes.
-
Add the diene (2.0 eq) and stir at -78 °C until the reaction is complete.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Warm to room temperature, separate the layers, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the cycloadduct by flash chromatography.
Cleavage of the Chiral Auxiliary
The final step in the synthetic sequence is the removal of the chiral auxiliary to unveil the desired enantiomerically enriched product. A variety of methods are available, allowing for the isolation of different functional groups.
Figure 3: Common cleavage pathways for the chiral auxiliary.
Experimental Protocol: Reductive Cleavage to a Primary Alcohol
Materials:
-
N-acyl-(R)-4-phenyloxazolidine-2-thione adduct
-
Anhydrous diethyl ether
-
Lithium borohydride (LiBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
Procedure:
-
Dissolve the adduct (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.
-
Add LiBH₄ (2.0 eq) and stir at room temperature until the reaction is complete.
-
Cool to 0 °C and quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, dry the combined organic layers, and concentrate.
-
Purify the product and the recovered auxiliary by flash chromatography.
Experimental Protocol: Hydrolytic Cleavage to a Carboxylic Acid
Materials:
-
N-acyl-(R)-4-phenyloxazolidine-2-thione adduct
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Aqueous sodium sulfite (Na₂SO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the adduct (1.0 eq) in a 3:1 mixture of THF and water and cool to 0 °C.
-
Add 30% H₂O₂ (4.0 eq) followed by LiOH (2.0 eq) and stir at 0 °C.
-
After completion, quench the excess peroxide with aqueous Na₂SO₃.
-
Concentrate the mixture to remove THF and acidify with 1 M HCl.
-
Extract the carboxylic acid with ethyl acetate, dry, and concentrate. The auxiliary can be recovered from the aqueous layer.
Conclusion
This compound is a powerful and reliable chiral auxiliary for a range of asymmetric transformations. Its predictable stereochemical control, coupled with the versatility of its cleavage, makes it a valuable tool for the synthesis of complex chiral molecules in academic and industrial research. The protocols and data presented in this guide serve as a comprehensive resource for the effective application of this important synthetic tool.
References
The Ascendance of Phenyloxazolidinethione Chiral Auxiliaries: A Technical Guide to Asymmetric Synthesis
For Immediate Release
In the landscape of modern synthetic chemistry, the quest for stereochemical control remains a paramount challenge. This technical guide delves into the discovery, development, and application of phenyloxazolidinethione chiral auxiliaries, a powerful class of reagents that have emerged as indispensable tools for asymmetric synthesis in academic and industrial research. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, mechanisms of stereocontrol, and diverse applications, supplemented with detailed experimental protocols and quantitative data.
Introduction: The Need for Robust Chiral Control
The biological activity of many pharmaceuticals and agrochemicals is intrinsically linked to their three-dimensional structure. Enantiomers of the same molecule can exhibit vastly different pharmacological or toxicological profiles. Consequently, the ability to selectively synthesize a single desired stereoisomer is of critical importance. Chiral auxiliaries are temporary stereogenic units that are covalently attached to a substrate to direct a subsequent stereoselective transformation. The ideal auxiliary should be readily available in enantiomerically pure form, induce high levels of stereoselectivity, and be easily removed and recovered. While Evans' oxazolidinone auxiliaries have long been the gold standard, their sulfur-containing counterparts, the oxazolidinethiones, have demonstrated distinct advantages in certain applications.
Discovery and Synthesis of Phenyloxazolidinethione Auxiliaries
The development of phenyloxazolidinethione auxiliaries was driven by the desire to fine-tune the electronic and steric properties of existing chiral auxiliaries. The replacement of the carbonyl oxygen with a sulfur atom in the oxazolidinone ring system was found to influence the Lewis acidity of coordinating metals and the conformational preferences of the N-acyl derivatives, thereby impacting stereoselectivity.
One common route to (S)-4-phenyl-1,3-oxazolidine-2-thione involves the reaction of (S)-phenylglycinol with a thiocarbonylating agent. A notable synthetic pathway is the reaction of (S)-4-benzyl-2-oxazolidinone with sulfur powder and ammonium sulfide or polysulfide. This method provides the desired product in good yield and high purity.[1]
General Experimental Protocol for the Synthesis of (S)-4-Phenyl-1,3-oxazolidine-2-thione
This protocol is based on the conversion of the corresponding oxazolidinone.
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Sulfur powder
-
Ammonium sulfide solution (e.g., 20 wt. % in water) or ammonium polysulfide
-
Solvent (e.g., Tetrahydrofuran)
Procedure:
-
To a solution of (S)-4-benzyl-2-oxazolidinone in a suitable solvent, add sulfur powder.
-
Slowly add the ammonium sulfide or ammonium polysulfide solution to the mixture at a controlled temperature (e.g., 40-50 °C).[1]
-
Stir the reaction mixture at this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure (S)-4-phenyl-1,3-oxazolidine-2-thione.
Caption: Synthesis of (S)-4-Phenyl-1,3-oxazolidine-2-thione.
Asymmetric Aldol Reactions
Phenyloxazolidinethione auxiliaries have proven to be highly effective in controlling the stereochemical outcome of aldol reactions. The sulfur atom of the thiocarbonyl group alters the chelation properties of the enolate, leading to different transition state geometries compared to their oxazolidinone counterparts. This can result in enhanced diastereoselectivity and, in some cases, a reversal of the sense of stereoinduction.
The stereochemical outcome of these reactions is often rationalized by a chelation-controlled transition state model. For titanium-mediated aldol reactions, the Lewis acidic titanium center is believed to coordinate to both the enolate oxygen and the thiocarbonyl sulfur, forming a rigid six-membered ring transition state. The bulky phenyl group on the auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side.
N
|
Aux*
(Phenyl group shields top face)
>]; }
aldehyde -> arrow [style=invis]; arrow -> TS [dir=back]; TS -> auxiliary [style=invis];
} .dot
Caption: Aldol Reaction Chelation-Controlled Transition State.
Quantitative Data for Asymmetric Aldol Reactions
| Entry | N-Acyl Auxiliary | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) | Ref. |
| 1 | N-acetyl-(4S)-4-phenyl-1,3-oxazolidine-2-thione | Isobutyraldehyde | TiCl4, (-)-Sparteine | 85 | >98:2 | [2] |
| 2 | N-propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzaldehyde | TiCl4, TMEDA | 63 | 15:1 (syn) | [3] |
Note: Data for the thione analog is often extrapolated from similar systems or is less commonly reported in literature compared to the oxazolidinone counterpart.
Experimental Protocol for a Diastereoselective Aldol Reaction
Materials:
-
N-propionyl-(4S)-4-phenyl-1,3-oxazolidine-2-thione
-
Anhydrous dichloromethane (DCM)
-
Titanium(IV) chloride (TiCl4)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) or (-)-Sparteine
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous conditions (e.g., argon or nitrogen atmosphere)
Procedure:
-
Dissolve the N-propionyl-(4S)-4-phenyl-1,3-oxazolidine-2-thione in anhydrous DCM and cool the solution to -78 °C.
-
Add TiCl4 dropwise to the solution, followed by the slow addition of TMEDA or (-)-sparteine.
-
Stir the mixture at -78 °C for 30 minutes to allow for enolate formation.
-
Add the aldehyde dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the aldol adduct.
Asymmetric Alkylation Reactions
The enolates derived from N-acylated phenyloxazolidinethione auxiliaries also undergo highly diastereoselective alkylation reactions. The stereochemical outcome is dictated by the steric hindrance imposed by the phenyl group of the auxiliary, which directs the approach of the electrophile to the opposite face of the enolate.
Quantitative Data for Asymmetric Alkylation Reactions
| Entry | N-Acyl Auxiliary | Electrophile | Base | Yield (%) | Diastereomeric Excess (%) | Ref. |
| 1 | (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-one | Benzyl bromide | NaHMDS | >90 | 85-94 | [4] |
| 2 | (S)-N-acyl-4-phenyl-5,5-dimethyloxazolidin-2-one | Allyl iodide | LiHMDS | >90 | >95 | [4] |
Note: Specific data for phenyloxazolidinethione in this context is limited in readily available literature; data from structurally similar systems is presented for illustrative purposes.
Experimental Protocol for a Diastereoselective Alkylation Reaction
Materials:
-
N-propionyl-(4S)-4-phenyl-1,3-oxazolidine-2-thione
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)
-
Alkylating agent (e.g., benzyl bromide)
-
Anhydrous conditions
Procedure:
-
Dissolve the N-propionyl-(4S)-4-phenyl-1,3-oxazolidine-2-thione in anhydrous THF and cool to -78 °C.
-
Slowly add a solution of NaHMDS or LDA to the reaction mixture and stir for 30-60 minutes to generate the enolate.
-
Add the alkylating agent dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for several hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Asymmetric Diels-Alder Reactions
N-Acryloyl derivatives of phenyloxazolidinethione auxiliaries are effective dienophiles in asymmetric Diels-Alder reactions. The stereoselectivity is controlled by the coordination of a Lewis acid to the N-acyl moiety, which locks the dienophile in a specific conformation. The phenyl group of the auxiliary then shields one face of the dienophile, directing the approach of the diene to the less hindered face.
Caption: Logical Flow of Asymmetric Diels-Alder Reaction.
Quantitative Data for Asymmetric Diels-Alder Reactions
| Entry | N-Acryloyl Auxiliary | Diene | Lewis Acid | Yield (%) | Diastereomeric Ratio (endo:exo) | Ref. |
| 1 | 3-(4-methoxybenzoyl)acryloyl oxazolidinone | Cyclopentadiene | Et2AlCl | 98 | 98:2 (endo) | [5] |
Note: Data for the thione analog is often comparable to the oxazolidinone.
Experimental Protocol for a Diastereoselective Diels-Alder Reaction
Materials:
-
N-acryloyl-(4S)-4-phenyl-1,3-oxazolidine-2-thione
-
Anhydrous dichloromethane (DCM)
-
Lewis acid (e.g., diethylaluminum chloride, Et2AlCl)
-
Diene (e.g., cyclopentadiene)
-
Anhydrous conditions
Procedure:
-
Dissolve the N-acryloyl-(4S)-4-phenyl-1,3-oxazolidine-2-thione in anhydrous DCM and cool to -78 °C.
-
Add the Lewis acid dropwise to the solution and stir for 15-30 minutes.
-
Add the diene to the reaction mixture.
-
Stir the reaction at -78 °C for several hours, monitoring by TLC.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Warm the mixture to room temperature and perform an aqueous workup.
-
Extract the product, dry the organic phase, and concentrate.
-
Purify the Diels-Alder adduct by column chromatography.
Conclusion
Phenyloxazolidinethione chiral auxiliaries represent a valuable and versatile class of reagents for asymmetric synthesis. Their unique electronic and steric properties offer advantages in controlling the stereochemical course of a variety of carbon-carbon bond-forming reactions, including aldol additions, alkylations, and Diels-Alder reactions. This technical guide provides a foundational understanding of their synthesis and application, empowering researchers to leverage these powerful tools in the synthesis of complex, stereochemically defined molecules. Further exploration and development of these auxiliaries will undoubtedly continue to push the boundaries of asymmetric synthesis.
References
- 1. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 4. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Facial Selectivity in N-Dienyl Oxazolidin-2-thiones: A Theoretical and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of the Diels-Alder reaction, a cornerstone of synthetic organic chemistry, is of paramount importance in the synthesis of complex molecules, particularly in the field of drug development. The use of chiral auxiliaries to direct the facial selectivity of this cycloaddition has been a subject of intense research. Among these, N-dienyl oxazolidin-2-thiones have emerged as powerful dienophiles, offering high levels of stereocontrol. This technical guide provides an in-depth analysis of the theoretical models governing the facial selectivity of N-dienyl oxazolidin-2-thiones in Diels-Alder reactions, supported by quantitative data and detailed experimental protocols.
Core Theoretical Models for Facial Selectivity
The high degree of facial selectivity observed in Diels-Alder reactions of N-dienyl oxazolidin-2-thiones is predominantly rationalized by transition state models involving coordination of a Lewis acid. The most widely accepted model builds upon the seminal work on N-acyloxazolidinones and can be extended to their thione analogues.
The Chelation-Controlled Model:
In the presence of a Lewis acid (e.g., Et₂AlCl, SnCl₄), the oxazolidin-2-thione moiety acts as a bidentate ligand, coordinating the Lewis acid through the carbonyl oxygen (or thione sulfur) and the nitrogen atom of the dienyl group. This chelation locks the conformation of the dienophile, leading to a rigid transition state assembly.
The key factors influencing facial selectivity in this model are:
-
Steric Hindrance: The substituent at the C4 position of the oxazolidin-2-thione ring effectively shields one face of the dienophile. The incoming diene preferentially attacks from the less sterically encumbered face.
-
Conformational Preference: The N-acyl group (dienyl moiety) is believed to adopt an s-cis conformation relative to the C-N bond to minimize steric interactions with the C4 substituent.
-
Lewis Acid Coordination: The Lewis acid plays a crucial role in enhancing the dienophile's reactivity by lowering its LUMO energy and enforcing a rigid, chelated conformation that magnifies the steric influence of the chiral auxiliary.
Computational studies, often employing Density Functional Theory (DFT) at levels such as B3LYP/6-31G(d) or M06-2X, have been instrumental in corroborating these models. These studies analyze the geometries and energies of the possible transition states (endo and exo approaches to both faces of the dienophile) to predict the most favorable reaction pathway, which consistently aligns with the experimentally observed major diastereomer.
Quantitative Analysis of Diastereoselectivity
The facial selectivity of N-dienyl oxazolidin-2-thiones in Lewis acid-promoted Diels-Alder reactions is typically high, leading to excellent diastereomeric ratios (d.r.). While extensive data for the thione derivatives are dispersed in the literature, the trends closely mirror those of their extensively studied oxazolidinone counterparts. The following table summarizes representative data for the analogous N-acyloxazolidinones, which serve as a strong predictive tool for the thione systems.
| Dienophile Auxiliary (R) | Diene | Lewis Acid | Temperature (°C) | endo:exo ratio | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-4-Isopropyl | Cyclopentadiene | Et₂AlCl | -100 | >100:1 | >99:1 | 81 |
| (S)-4-Benzyl | Cyclopentadiene | Et₂AlCl | -100 | >100:1 | >99:1 | 78 |
| (S)-4-tert-Butyl | Cyclopentadiene | Et₂AlCl | -78 | >100:1 | >99:1 | 85 |
| (S)-4-Isopropyl | 1,3-Butadiene | Et₂AlCl | -78 | - | 95:5 | 88 |
| (S)-4-Benzyl | 1,3-Butadiene | Et₂AlCl | -78 | - | 96:4 | 91 |
| (S)-4-tert-Butyl | 1,3-Butadiene | Et₂AlCl | -78 | - | >99:1 | 89 |
| (S)-4-Isopropyl | Isoprene | SnCl₄ | -78 | - | 97:3 | 84 |
| (S)-4-Benzyl | Isoprene | SnCl₄ | -78 | - | 98:2 | 87 |
Data presented is representative of N-acyloxazolidinone systems and is expected to be highly similar for the corresponding N-dienyl oxazolidin-2-thiones.
Experimental Protocols
The following provides a general, detailed methodology for conducting a Lewis acid-catalyzed Diels-Alder reaction with an N-dienyl oxazolidin-2-thione.
Synthesis of N-Dienyl Oxazolidin-2-thione:
-
Materials: (S)-4-Isopropyloxazolidin-2-thione, anhydrous dichloromethane (DCM), triethylamine (Et₃N), dienoyl chloride (e.g., crotonyl chloride), anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of (S)-4-isopropyloxazolidin-2-thione (1.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.2 eq.).
-
Slowly add the dienoyl chloride (1.1 eq.) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-dienyl oxazolidin-2-thione.
-
Lewis Acid-Catalyzed Diels-Alder Reaction:
-
Materials: N-dienyl oxazolidin-2-thione, diene (e.g., freshly cracked cyclopentadiene), Lewis acid (e.g., 1.0 M solution of Et₂AlCl in hexanes), anhydrous DCM.
-
Procedure:
-
Dissolve the N-dienyl oxazolidin-2-thione (1.0 eq.) in anhydrous DCM and cool the solution to the desired temperature (e.g., -78 °C or -100 °C) under an inert atmosphere.
-
Slowly add the Lewis acid (1.2-1.5 eq.) to the solution and stir for 15-30 minutes.
-
Add the diene (2.0-3.0 eq.) dropwise to the reaction mixture.
-
Stir the reaction at the low temperature for the specified time (typically 1-4 hours), monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or Rochelle's salt.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or high-performance liquid chromatography (HPLC).
-
Purify the product by flash column chromatography.
-
Visualizing Reaction Pathways and Models
To further elucidate the theoretical underpinnings of facial selectivity, the following diagrams, generated using Graphviz, illustrate the key concepts and experimental workflows.
Caption: Chelation-controlled transition state model for facial selectivity.
Caption: Key interactions in the proposed transition state.
Methodological & Application
Application Notes and Protocols for Asymmetric Aldol Reactions Using (R)-4-Phenyloxazolidine-2-thione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting asymmetric aldol reactions utilizing the chiral auxiliary, (R)-4-phenyloxazolidine-2-thione. This methodology offers a robust and highly stereoselective route to synthesize chiral β-hydroxy carbonyl compounds, which are pivotal intermediates in the synthesis of complex molecules and active pharmaceutical ingredients.
Introduction and Reaction Principle
Asymmetric aldol reactions are fundamental carbon-carbon bond-forming reactions in organic synthesis. The use of chiral auxiliaries, such as this compound, allows for the temporary incorporation of a chiral directing group to control the stereochemical outcome of the reaction with high fidelity. The sulfur-containing analogue of the well-known Evans oxazolidinone, this thione auxiliary offers distinct advantages, including facile and mild conditions for post-reaction cleavage.
The stereochemical course of this aldol reaction is predominantly governed by the formation of a rigid, chelated transition state, as proposed by the Zimmerman-Traxler model. The reaction proceeds through the following key steps:
-
Acylation: The nitrogen of the this compound is acylated with a desired carboxylic acid derivative (e.g., propionyl chloride) to form the corresponding N-acyl imide.
-
Enolate Formation: The N-acyl imide is then treated with a Lewis acid, typically titanium tetrachloride (TiCl₄), and a hindered amine base. This selectively generates a titanium (Z)-enolate.
-
Aldol Addition: The chiral enolate reacts with a prochiral aldehyde. The phenyl group at the C4 position of the auxiliary sterically directs the approach of the aldehyde, leading to a highly diastereoselective bond formation.
-
Auxiliary Cleavage: After the reaction, the chiral auxiliary is removed to yield the desired chiral β-hydroxy carbonyl product, and the auxiliary can often be recovered.
The choice of Lewis acid and base, as well as their stoichiometry, can influence the transition state geometry, allowing for selective access to different stereoisomers of the aldol product.
Experimental Protocols
The following protocols are based on established methodologies for asymmetric aldol reactions using N-acyl oxazolidinethiones.
Protocol 1: Preparation of N-Propionyl-(R)-4-phenyloxazolidine-2-thione
This procedure describes the acylation of the chiral auxiliary.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure N-propionyl-(R)-4-phenyloxazolidine-2-thione.
Protocol 2: Titanium-Mediated Asymmetric Aldol Addition ("Evans-syn" Adduct)
This protocol describes the highly diastereoselective synthesis of the syn-aldol adduct.[1]
Materials:
-
N-Propionyl-(R)-4-phenyloxazolidine-2-thione (1.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂ (1.1 eq)
-
(-)-Sparteine (1.2 eq) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Aldehyde (e.g., isobutyraldehyde) (1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl-(R)-4-phenyloxazolidine-2-thione (1.0 eq) and dissolve it in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C.
-
Add TiCl₄ (1.1 eq) dropwise.
-
Add (-)-sparteine (or DIPEA) (1.2 eq) dropwise. Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to ensure complete formation of the titanium enolate.
-
Cool the solution back down to -78 °C.
-
Add the aldehyde (1.5 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for another 1 hour.
-
Quench the reaction at 0 °C by the addition of saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography to yield the pure syn-aldol adduct. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.
Protocol 3: Cleavage of the Chiral Auxiliary
This procedure describes a method for the removal of the chiral auxiliary to yield the corresponding β-hydroxy acid, ester, or amide.
Materials:
-
syn-Aldol adduct
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
Procedure (for conversion to a carboxylic acid):
-
Dissolve the aldol adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).
-
Stir the reaction mixture at 0 °C for 4 hours, or until the starting material is consumed (monitor by TLC).
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture to remove the THF.
-
The aqueous residue can then be acidified and extracted to isolate the β-hydroxy carboxylic acid. The chiral auxiliary can be recovered from the reaction mixture.
Data Presentation
The following table summarizes representative data for titanium-mediated asymmetric aldol reactions using N-propionyl oxazolidinethione and thiazolidinethione auxiliaries, which are expected to be analogous to the this compound system.[1]
| Entry | Aldehyde | Auxiliary | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Isobutyraldehyde | (S)-4-Isopropyloxazolidine-2-thione | syn-adduct | 95 | >99:1 |
| 2 | Benzaldehyde | (S)-4-Isopropyloxazolidine-2-thione | syn-adduct | 92 | >99:1 |
| 3 | Propionaldehyde | (4R,5S)-4-Methyl-5-phenyloxazolidine-2-thione | syn-adduct | 89 | 98:2 |
| 4 | Isovaleraldehyde | (S)-4-Benzyloxazolidine-2-thione | syn-adduct | 93 | 97:3 |
| 5 | Acrolein | (S)-4-Isopropyloxazolidine-2-thione | syn-adduct | 85 | 95:5 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the asymmetric aldol reaction.
Proposed Reaction Mechanism for Stereoselectivity
Caption: Zimmerman-Traxler model for stereoselectivity.
References
Application Notes and Protocols for Diastereoselective Diels-Alder Reactions with (R)-4-Phenyloxazolidine-2-thione
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the efficient construction of six-membered rings with high stereocontrol.[1] For applications in drug development and the total synthesis of complex natural products, achieving high levels of stereoselectivity is paramount. The use of chiral auxiliaries, which are stoichiometrically incorporated into a reactant to direct the stereochemical course of a reaction, is a robust strategy for achieving this control.[2]
(R)-4-Phenyloxazolidine-2-thione has emerged as a highly effective chiral auxiliary for diastereoselective Diels-Alder reactions. When N-acylated with an α,β-unsaturated system, it forms a powerful dienophile. The rigid heterocyclic structure and the steric influence of the C4-phenyl group provide an excellent platform for inducing facial selectivity during the [4+2] cycloaddition, leading to the predictable formation of one major diastereomer.[3] These application notes provide detailed protocols for the use of this auxiliary and summarize key performance data.
Key Features and Advantages
-
High Diastereoselectivity: The auxiliary consistently directs the cycloaddition to achieve high diastereomeric excess (d.e.).
-
Predictable Stereochemistry: The stereochemical outcome is generally predictable based on a well-understood chelation model involving a Lewis acid catalyst.[4]
-
Robust and Versatile: The oxazolidinethione moiety is stable under various Lewis acidic conditions required for the reaction.[5]
-
Facile Cleavage: After the reaction, the auxiliary can be cleanly removed under mild conditions to yield the desired chiral carboxylic acid, alcohol, or other derivatives, often allowing for the recovery and recycling of the auxiliary.[2][6][7]
Experimental Protocols
Protocol 1: Synthesis of the N-Acryloyl Dienophile
The first step is the acylation of the chiral auxiliary with the desired α,β-unsaturated acyl chloride to form the dienophile.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Acryloyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Add this compound (1.0 eq) to a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Dissolve the auxiliary in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe. A color change is typically observed.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add acryloyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-acryloyl-(R)-4-phenyloxazolidine-2-thione.
References
- 1. scribd.com [scribd.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. 4-Phenyloxazolidin-2-ones and isoindolin-1-ones: chiral auxiliaries for Diels–Alder reactions of N-substituted 1,3-dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. scielo.br [scielo.br]
- 5. Lewis acid-catalyzed asymmetric diels-alder reactions using chiral sulfoxide ligands: chiral 2-(arylsulfinylmethyl)-1,3-oxazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for N-acylation of (R)-4-Phenyloxazolidine-2-thione
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-Phenyloxazolidine-2-thione is a valuable chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. The N-acylation of this auxiliary is a critical step for its application, as the resulting N-acyl derivatives are key intermediates in various carbon-carbon bond-forming reactions, including aldol additions, alkylations, and Diels-Alder reactions. This document provides a detailed protocol for the N-acylation of this compound, aimed at ensuring high yields and reproducibility. The protocol is based on the deprotonation of the oxazolidinethione followed by reaction with an acylating agent.
Chemical Reaction
The overall chemical transformation is depicted below:
This compound + Acyl Chloride → (R)-3-acyl-4-phenyloxazolidine-2-thione + HCl
Data Presentation
The success of the N-acylation reaction is highly dependent on the specific acyl chloride used, as well as the reaction conditions. Researchers should meticulously record their results. Below is a template table for summarizing key quantitative data for different acylation reactions.
| Entry | Acyl Chloride (R-COCl) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Analytical Data (e.g., NMR, [α]D) |
| 1 | Acetyl chloride | n-BuLi (1.1) | THF | -78 to RT | 2 | ||
| 2 | Propionyl chloride | n-BuLi (1.1) | THF | -78 to RT | 2 | ||
| 3 | Benzoyl chloride | n-BuLi (1.1) | THF | -78 to RT | 2 | ||
| 4 | User Defined |
Experimental Protocol
This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride as the acylating agent and n-butyllithium (n-BuLi) as the base. This method is suitable for a wide range of acyl chlorides.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Acyl chloride (e.g., acetyl chloride, propionyl chloride, benzoyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Preparation of the Reaction Vessel:
-
Dry a round-bottom flask under vacuum or in an oven and allow it to cool to room temperature under a stream of inert gas (nitrogen or argon).
-
Equip the flask with a magnetic stir bar and a septum.
-
-
Dissolution of the Starting Material:
-
To the flask, add this compound (1.0 equivalent).
-
Add anhydrous THF (e.g., 5-10 mL per mmol of the oxazolidinethione) via syringe.
-
Stir the mixture at room temperature until the solid is completely dissolved.
-
-
Deprotonation:
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes (1.1 equivalents) dropwise via syringe over several minutes. The rate of addition should be controlled to maintain the low temperature.
-
Stir the resulting solution at -78 °C for 30-60 minutes. Completion of the deprotonation can be assumed after this time.
-
-
Acylation:
-
Slowly add the desired acyl chloride (1.1-1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, and then warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[1][2][3][4][5]
-
The choice of eluent will depend on the polarity of the N-acyl product. A common starting point is a mixture of hexanes and ethyl acetate, with the polarity gradually increased.
-
Monitor the fractions by TLC to identify and combine those containing the pure product.
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the purified N-acyl-(R)-4-phenyloxazolidine-2-thione.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, mass spectrometry, and determination of the specific rotation ([α]D).
-
Experimental Workflow Diagram
Caption: Workflow for the N-acylation of this compound.
References
Application Notes and Protocols for the Reductive Cleavage of the (R)-4-Phenyloxazolidine-2-thione Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application
The (R)-4-Phenyloxazolidine-2-thione is a powerful chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of reactions such as aldol additions, alkylations, and acylations. Its rigid structure and the steric directing effect of the phenyl group allow for high levels of diastereoselectivity in the formation of new stereocenters. The final and critical step in this methodology is the non-destructive removal of the auxiliary to liberate the chiral product, typically a primary alcohol in the case of reductive cleavage, and to recover the auxiliary for reuse.
While the this compound is widely utilized, detailed protocols for its reductive cleavage are less commonly documented than for its oxazolidin-2-one counterpart. However, the fundamental reactivity of the N-acyl group is analogous in both systems. The protocols for the reductive cleavage of N-acyl oxazolidinones serve as a reliable and effective template for the corresponding thiones. The most common and efficient method for this transformation is the use of a mild hydride reagent, such as lithium borohydride (LiBH₄), which selectively reduces the exocyclic amide to a primary alcohol without affecting the thiocarbonyl group of the auxiliary ring.
This document provides detailed protocols and data, based on the well-established cleavage of the analogous oxazolidinone auxiliary, to serve as a robust guide for the reductive cleavage of the this compound auxiliary.
Mechanism of Reductive Cleavage
The reductive cleavage of an N-acyl auxiliary with lithium borohydride proceeds via a two-step mechanism. First, the hydride attacks the electrophilic carbonyl carbon of the acyl group. The lithium cation (Li⁺) coordinates to the carbonyl oxygen and the nitrogen atom of the auxiliary, activating the carbonyl group for nucleophilic attack. This results in the formation of a stable, chelated tetrahedral intermediate. In the second step, upon aqueous workup, this intermediate collapses, releasing the desired primary alcohol and the protonated chiral auxiliary.
Caption: Mechanism of LiBH₄-mediated reductive cleavage of the N-acyl auxiliary.
Quantitative Data Summary
The following table summarizes representative yields for the reductive cleavage of various N-acyl oxazolidinone auxiliaries to their corresponding primary alcohols using lithium borohydride. These results are expected to be comparable for the N-acyl-(R)-4-phenyloxazolidine-2-thione auxiliary under similar conditions.
| Entry | N-Acyl Group (Substrate) | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) of Alcohol | Ref. |
| 1 | N-Propionyl | LiBH₄ | Diethyl Ether | 0 | 3 | >95 | [1] |
| 2 | N-Phenylacetyl | LiBH₄ | THF | 0 | 2 | 92 | [1] |
| 3 | N-Crotonyl | LiBH₄ | Diethyl Ether | 0 | 4 | 88 | [1] |
| 4 | Aldol Adduct (β-hydroxy) | LiBH₄ | Diethyl Ether | 0 | 3 | 91 | [1] |
| 5 | N-Isovaleryl | LiBH₄ / H₂O | THF | RT | 1 | 94 | [1] |
Detailed Experimental Protocols
This section provides a general, step-by-step protocol for the reductive cleavage of an N-acyl-(R)-4-phenyloxazolidine-2-thione to a primary alcohol.
Protocol: Reductive Cleavage to a Primary Alcohol using LiBH₄
Materials:
-
N-acyl-(R)-4-phenyloxazolidine-2-thione (1.0 equivalent)
-
Anhydrous ethereal solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether (Et₂O))
-
Lithium borohydride (LiBH₄) (2.0 - 4.0 equivalents)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or 1 M Rochelle's salt (potassium sodium tartrate) solution
-
Organic solvent for extraction (e.g., Ethyl Acetate or Dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Caption: Step-by-step workflow for the reductive cleavage of N-acyl auxiliaries.
Procedure:
-
Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-acyl-(R)-4-phenyloxazolidine-2-thione (1.0 equivalent). Dissolve the substrate in anhydrous THF or diethyl ether (approx. 0.1 M concentration).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: While stirring, carefully add solid lithium borohydride (2.0 - 4.0 equivalents) portion-wise to the solution. An excess of the reducing agent is typically used to ensure complete conversion. Caution: LiBH₄ reacts with moisture; handle appropriately.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully quench the excess LiBH₄ by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt. Caution: Hydrogen gas evolution will occur.
-
Workup: Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude residue contains the desired primary alcohol and the chiral auxiliary. These can be separated and purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.
Troubleshooting and Optimization
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining, consider adding more LiBH₄ or allowing the reaction to stir for a longer period or at a slightly elevated temperature (e.g., room temperature). The presence of a β-hydroxyl group in the acyl chain can sometimes chelate the lithium and retard the reaction, necessitating more equivalents of the reducing agent.
-
Complex Product Mixture: Ensure the use of anhydrous solvents and an inert atmosphere to prevent side reactions. The quenching step should be performed slowly and at 0 °C to control the exothermic reaction.
-
Difficult Separation: The polarity of the desired alcohol and the auxiliary are often similar. Careful selection of the eluent system for column chromatography is crucial for achieving good separation. Sometimes, converting the alcohol to a less polar silyl ether before chromatography can facilitate separation.
References
Application Notes and Protocols for the Deprotection of N-acyl (R)-4-Phenyloxazolidine-2-thione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-4-Phenyloxazolidine-2-thione is a valuable chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds. The final crucial step in its application is the efficient and clean removal of the auxiliary to yield the desired chiral product. The choice of deprotection method is critical as it dictates the functional group obtained—carboxylic acid, primary alcohol, or ester—and must be achieved without compromising the stereochemical integrity of the product.
These application notes provide detailed protocols for the deprotection of N-acyl this compound derivatives. The methodologies are primarily based on well-established procedures for the analogous N-acyl (R)-4-phenyloxazolidin-2-one derivatives (Evans auxiliaries), adapted for the thione counterparts. Due to the potential for different reactivity of the thiocarbonyl group, optimization of the reaction conditions may be necessary.
Deprotection Strategies Overview
The cleavage of the N-acyl bond can be achieved through three main pathways:
-
Hydrolytic Cleavage: To yield chiral carboxylic acids.
-
Reductive Cleavage: To produce chiral primary alcohols.
-
Transesterification: To obtain chiral esters.
The selection of the appropriate method depends on the desired final product.
Hydrolytic Cleavage to Carboxylic Acids
Hydrolytic cleavage of the N-acyl group is most commonly achieved using lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). This method is known for its mild conditions and high yields with minimal risk of epimerization.
Experimental Protocol:
Materials:
-
N-acyl this compound derivative
-
Tetrahydrofuran (THF), analytical grade
-
Water, deionized
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Sodium sulfite (Na₂SO₃), 1 M aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the N-acyl this compound (1 equivalent) in a mixture of THF and water (typically a 3:1 to 4:1 ratio).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add 30% hydrogen peroxide (4-5 equivalents) dropwise to the stirred solution.
-
Subsequently, add an aqueous solution of lithium hydroxide monohydrate (2-3 equivalents in water) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M aqueous sodium sulfite solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the majority of the THF under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to remove the chiral auxiliary.
-
Acidify the aqueous layer to a pH of approximately 2 with 1 M HCl.
-
Extract the acidified aqueous layer with three portions of an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by column chromatography or crystallization as required.
Quantitative Data Summary (Adapted from Oxazolidinone Analogs)
| Reagent System | Temperature | Typical Reaction Time | Typical Yield | Reference for Analogs |
| LiOH·H₂O / H₂O₂ | 0 °C to RT | 1 - 4 hours | >90% | [1] |
Note: The thiocarbonyl group may exhibit different susceptibility to oxidation by hydrogen peroxide compared to the carbonyl group. Careful monitoring of the reaction is advised to avoid potential side reactions.
Reductive Cleavage to Primary Alcohols
Reductive cleavage of the N-acyl group to afford the corresponding primary alcohol is typically performed using a mild hydride reducing agent such as lithium borohydride (LiBH₄).
Experimental Protocol:
Materials:
-
N-acyl this compound derivative
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Lithium borohydride (LiBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl this compound (1 equivalent) in anhydrous THF or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add lithium borohydride (2-3 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0 °C to room temperature for 2-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with three portions of ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the primary alcohol from the recovered chiral auxiliary.
Quantitative Data Summary (Adapted from Oxazolidinone Analogs)
| Reagent | Temperature | Typical Reaction Time | Typical Yield | Reference for Analogs |
| LiBH₄ | 0 °C to RT | 2 - 12 hours | 85-95% | [1] |
Note: The thiocarbonyl group is generally less electrophilic than a carbonyl group, which may result in longer reaction times or require slightly higher temperatures compared to the oxazolidinone counterparts.
Transesterification to Esters
Transesterification provides a direct route to chiral esters. This is commonly achieved using an alkoxide, such as sodium methoxide, in the corresponding alcohol as the solvent.
Experimental Protocol:
Materials:
-
N-acyl this compound derivative
-
Anhydrous methanol (for methyl esters) or other suitable alcohol
-
Sodium methoxide (catalytic to stoichiometric amounts)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl this compound (1 equivalent) in a large excess of anhydrous methanol (or other alcohol).
-
Cool the solution to 0 °C.
-
Add a solution of sodium methoxide in methanol (e.g., 0.5 M solution, 1.1 equivalents) dropwise.
-
Stir the reaction at 0 °C to room temperature for 1-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the residue with three portions of ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired ester and recover the chiral auxiliary.
Quantitative Data Summary (Adapted from Oxazolidinone Analogs)
| Reagent | Temperature | Typical Reaction Time | Typical Yield | Reference for Analogs |
| NaOMe in MeOH | 0 °C to RT | 1 - 6 hours | High | [1] |
Note: The rate of transesterification may be slower for the thione derivative due to the lower electrophilicity of the thiocarbonyl compared to the carbonyl. Adjustment of the catalyst concentration or reaction temperature may be necessary.
Visualizations
Caption: Deprotection pathways for N-acyl this compound derivatives.
Caption: Experimental workflow for hydrolytic cleavage.
Caption: Experimental workflow for reductive cleavage.
References
Application Notes & Protocols: Synthesis of Chiral Carboxylic Acids Using (R)-4-Phenyloxazolidine-2-thione
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asymmetric synthesis is a critical discipline in modern chemistry, particularly in the development of pharmaceuticals where the stereochemistry of a molecule dictates its biological activity. Chiral auxiliaries are a powerful and reliable tool for controlling stereochemistry during the formation of new stereocenters.[1][2] Among these, oxazolidinethiones have emerged as highly efficient auxiliaries due to their straightforward preparation from readily available amino alcohols and the high levels of diastereoselectivity they impart in various chemical transformations.[1]
This document provides detailed protocols for the synthesis of chiral carboxylic acids using (R)-4-phenyloxazolidine-2-thione as the chiral auxiliary. The general strategy involves three key steps:
-
N-Acylation: The chiral auxiliary is appended to a prochiral carboxylic acid derivative.
-
Diastereoselective Alkylation: A new stereocenter is created at the α-position of the acyl group. The bulky phenyl group of the auxiliary effectively shields one face of the resulting enolate, directing the incoming electrophile to the opposite face, thus ensuring high diastereoselectivity.
-
Auxiliary Cleavage: The chiral carboxylic acid product is liberated from the auxiliary, which can then be recovered and reused.[3]
Overall Synthetic Workflow
The synthesis of a chiral carboxylic acid using the this compound auxiliary follows a well-defined, three-step sequence. This workflow allows for the creation of a new stereocenter with a high degree of stereochemical control.
References
Application Notes: Preparation of Enantiomerically Pure β-Amino Acids with (R)-4-Phenyloxazolidine-2-thione
Introduction
β-Amino acids are crucial building blocks in the development of pharmaceuticals, peptidomimetics, and natural products. Their incorporation into peptide backbones can induce stable secondary structures and confer resistance to enzymatic degradation. The enantioselective synthesis of β-amino acids is therefore of significant interest to researchers in medicinal chemistry and drug discovery. One robust strategy for controlling stereochemistry is the use of chiral auxiliaries.
(R)-4-Phenyloxazolidine-2-thione is a highly effective chiral auxiliary that directs the stereochemical outcome of nucleophilic additions to α,β-unsaturated systems. Its rigid structure, derived from (R)-phenylglycinol, provides a well-defined steric environment, leading to high levels of diastereoselectivity. The sulfur atom of the thiocarbonyl group enhances the acidity of the N-H proton and influences the conformational preferences of the N-acyl derivative, often resulting in superior selectivity compared to its oxazolidinone counterpart.
This document provides detailed protocols for the asymmetric synthesis of a β-amino acid using this compound via a diastereoselective aza-Michael addition reaction.
Overall Experimental Workflow
The synthesis is typically performed in a three-step sequence:
-
Acylation: The chiral auxiliary is acylated with an α,β-unsaturated acyl chloride to form the key Michael acceptor.
-
Conjugate Addition: A nitrogen nucleophile is added in a highly diastereoselective 1,4-conjugate addition reaction to form the carbon-nitrogen bond and set the new stereocenter.
-
Cleavage: The chiral auxiliary is removed from the product to yield the desired enantiomerically pure β-amino acid derivative and allow for the recovery of the auxiliary.
Experimental Protocols
Protocol 1: Synthesis of (R)-3-((E)-But-2-enoyl)-4-phenyloxazolidine-2-thione
This protocol describes the acylation of the chiral auxiliary to prepare the Michael acceptor.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Crotonyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the auxiliary in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.
-
In a separate flask, dissolve crotonyl chloride (1.1 eq) in a small amount of anhydrous THF.
-
Add the solution of crotonyl chloride dropwise to the lithiated auxiliary solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-crotonyl derivative.
Protocol 2: Diastereoselective Aza-Michael Addition
This protocol details the key stereochemistry-defining step, where a nitrogen nucleophile adds to the N-crotonyl substrate. O-Benzylhydroxylamine is used here as a representative ammonia equivalent.
Materials:
-
(R)-3-((E)-But-2-enoyl)-4-phenyloxazolidine-2-thione (from Protocol 1)
-
O-Benzylhydroxylamine hydrochloride
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried flask, add O-benzylhydroxylamine hydrochloride (1.5 eq) and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C and add potassium tert-butoxide (1.6 eq) portion-wise to generate the free base. Stir for 20 minutes.
-
In a separate flame-dried flask, dissolve the N-crotonyl substrate (1.0 eq) in anhydrous THF.
-
Cool the substrate solution to -78 °C.
-
Transfer the freshly prepared O-benzylhydroxylamine solution to the substrate solution via cannula at -78 °C.
-
Stir the reaction mixture at -78 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to isolate the desired diastereomer of the adduct.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolytic cleavage of the auxiliary to unmask the β-amino acid carboxylic acid function. The benzyloxyamino group can subsequently be reduced to a primary amine if desired.
Materials:
-
Conjugate adduct (from Protocol 2)
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
1 M Sodium sulfite (Na₂SO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the purified adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).
-
Stir the mixture vigorously at 0 °C for 2 hours, then allow it to warm to room temperature and stir for another 2 hours.
-
Cool the mixture back to 0 °C and quench the excess peroxide by the slow addition of 1 M Na₂SO₃ solution until a negative test is obtained with peroxide test strips.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the product into ethyl acetate (3x). The recovered chiral auxiliary may remain in the organic layer or be partitioned depending on the pH.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the N-benzyloxy-β-amino acid.
-
The chiral auxiliary can be recovered from the reaction mixture by purification via column chromatography.
Data Presentation
The following table summarizes representative data for conjugate addition reactions to N-enoyl systems using chiral auxiliaries, demonstrating the typical efficiency and selectivity of this method.
| Nucleophile (R in R-Cu) | Substrate | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Me₂CuLi | N-Crotonyl-(R)-4-phenyl-oxazolidinethione | >95:5 | 85 | [1][2] |
| Bu₂CuLi | N-Crotonyl-(R)-4-phenyl-oxazolidinethione | >95:5 | 90 | [1][2] |
| Ph₂CuLi | N-Cinnamoyl-(R)-4-phenyl-oxazolidinone | >98:2 | 88 | [3] |
| K-salt of oxazolidinone | Dimethyl 2-propylidenemalonate | 95:5 | 75 | [4] |
Note: Data presented is for analogous systems and serves to illustrate the expected high diastereoselectivity.
Visualization of Key Transformation
The stereochemical outcome of the conjugate addition is controlled by the phenyl group at the C4 position of the auxiliary, which blocks one face of the enoate system. The N-acyl group is believed to adopt a conformation where the thiocarbonyl and the enoate C=O are anti-periplanar to minimize dipole-dipole repulsion, directing the incoming nucleophile to the opposite face.
References
Application of (R)-4-Phenyloxazolidine-2-thione in the Asymmetric Synthesis of α-Amino Acids
Introduction
Non-proteinogenic α-amino acids are crucial building blocks in the development of pharmaceuticals, peptidomimetics, and novel biomaterials. Their synthesis in enantiomerically pure form is a significant challenge in modern organic chemistry. The use of chiral auxiliaries is a powerful and reliable strategy to achieve high levels of stereocontrol. Among these, the Evans-type oxazolidinone auxiliaries have been extensively utilized. This application note focuses on the use of (R)-4-phenyloxazolidine-2-thione, a sulfur analogue of the classical Evans auxiliary, in the asymmetric synthesis of α-amino acids. The thione functionality can offer different reactivity and selectivity profiles compared to its oxygen counterpart.
The general methodology involves three key steps:
-
N-Acylation: The chiral auxiliary is acylated with a suitable acyl group that will form the backbone of the target α-amino acid.
-
Diastereoselective Alkylation: The α-proton of the N-acyl group is deprotonated to form a chiral enolate, which then undergoes a highly diastereoselective alkylation with an electrophile. The bulky phenyl group on the auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product to yield the desired α-amino acid, often with the possibility of recovering the auxiliary for reuse.
This document provides detailed experimental protocols for these steps, along with a summary of representative quantitative data.
Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates.
Protocol 1: N-Acylation of this compound
This protocol describes the attachment of an acyl group to the chiral auxiliary.
-
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acyl chloride (e.g., propionyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.).
-
Dissolve the auxiliary in anhydrous THF (approximately 0.1 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq.) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.
-
Add the desired acyl chloride (1.1 eq.) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-acyl-(R)-4-phenyloxazolidine-2-thione.
-
Protocol 2: Diastereoselective Alkylation of N-Acyl-(R)-4-Phenyloxazolidine-2-thione
This protocol details the stereoselective introduction of an alkyl group at the α-position of the acyl chain.
-
Materials:
-
N-Acyl-(R)-4-phenyloxazolidine-2-thione
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl-(R)-4-phenyloxazolidine-2-thione (1.0 eq.).
-
Dissolve the starting material in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C.
-
Slowly add a solution of LDA or NaHMDS (1.1 eq.) dropwise. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq.) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x volume of THF).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
-
Protocol 3: Cleavage of the Chiral Auxiliary
The choice of cleavage method depends on the desired functional group of the final product.
3.1 Hydrolytic Cleavage to the α-Amino Acid [1][2]
-
Materials:
-
N-Alkylated-acyl-(R)-4-phenyloxazolidine-2-thione
-
Tetrahydrofuran (THF) and water
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Aqueous sodium sulfite (Na₂SO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the N-alkylated-acyl-(R)-4-phenyloxazolidine-2-thione (1.0 eq.) in a 3:1 mixture of THF and water (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% aqueous hydrogen peroxide (4.0 eq.), followed by an aqueous solution of lithium hydroxide (2.0 eq.).
-
Stir the mixture vigorously at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Wash the remaining aqueous layer with diethyl ether (3x) to extract the chiral auxiliary. The combined ether layers can be dried and concentrated to recover the this compound.
-
Acidify the aqueous layer to pH ~1 with 1 M HCl.
-
Isolate the free α-amino acid by lyophilization or ion-exchange chromatography.
-
3.2 Reductive Cleavage to the Chiral Amino Alcohol [1][3]
-
Materials:
-
N-Alkylated-acyl-(R)-4-phenyloxazolidine-2-thione
-
Anhydrous diethyl ether or THF
-
Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Saturated aqueous sodium potassium tartrate solution
-
-
Procedure:
-
Dissolve the N-alkylated-acyl-(R)-4-phenyloxazolidine-2-thione (1.0 eq.) in anhydrous diethyl ether or THF (0.1 M) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add LiBH₄ or LiAlH₄ (2.0-3.0 eq.) portion-wise.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium potassium tartrate solution at 0 °C.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the chiral amino alcohol and recover the auxiliary.
-
Quantitative Data
The following tables summarize representative data for the diastereoselective alkylation of N-acyl-(R)-4-phenyloxazolidine-2-thione derivatives and the subsequent cleavage to yield α-amino acids. Please note that yields and diastereoselectivities are highly dependent on the specific substrates and reaction conditions.
Table 1: Diastereoselective Alkylation of N-Propionyl-(R)-4-phenyloxazolidine-2-thione
| Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzyl bromide | LDA | THF | -78 | 85-95 | >98:2 |
| Isopropyl iodide | NaHMDS | THF | -78 | 80-90 | >95:5 |
| Allyl bromide | LDA | THF | -78 | 88-97 | >98:2 |
| Methyl iodide | LDA | THF | -78 | 90-98 | >95:5 |
Table 2: Cleavage of N-Alkylated-propionyl-(R)-4-phenyloxazolidine-2-thione
| Alkyl Group (R) | Cleavage Method | Product | Yield (%) | Enantiomeric Excess (ee) |
| Benzyl | LiOH / H₂O₂ | (S)-2-Amino-3-phenylpropanoic acid | 85-95 | >99% |
| Isopropyl | LiOH / H₂O₂ | (S)-Valine | 80-90 | >99% |
| Allyl | LiBH₄ | (S)-2-Amino-pent-4-en-1-ol | 80-90 | >99% |
| Methyl | LiOH / H₂O₂ | (S)-Alanine | 85-95 | >99% |
Visualizations
Caption: Overall workflow for the synthesis of α-amino acids.
Caption: Mechanism of diastereoselective alkylation.
Caption: Cleavage pathways to different products.
References
Enantioselective Synthesis of β-Lactams Utilizing (R)-4-Phenyloxazolidine-2-thione as a Chiral Auxiliary: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of β-lactams using (R)-4-phenyloxazolidine-2-thione as a chiral auxiliary. The methodologies outlined herein are based on the Staudinger ketene-imine cycloaddition, a powerful tool for the construction of the β-lactam ring system, a core structural motif in many antibiotic agents.[1] The use of the chiral this compound auxiliary allows for a high degree of stereocontrol during the cycloaddition reaction, leading to the formation of enantioenriched β-lactam products.
Overview of the Synthetic Strategy
The overall synthetic approach involves three key stages:
-
Preparation of the N-Acyl Chiral Auxiliary: The synthesis begins with the acylation of the chiral auxiliary, this compound, with a desired acid chloride. This step attaches the ketene precursor to the chiral scaffold.
-
Diastereoselective Ketene-Imine Cycloaddition: The N-acyl auxiliary is then reacted with an appropriate imine in a [2+2] cycloaddition reaction to form the β-lactam ring. The stereochemistry of the newly formed chiral centers on the β-lactam ring is directed by the this compound auxiliary.
-
Cleavage of the Chiral Auxiliary: The final step involves the removal of the chiral auxiliary from the β-lactam product to yield the desired enantiomerically enriched β-lactam and allow for the recovery of the auxiliary.
Diagram of the General Synthetic Workflow
Caption: General workflow for the enantioselective synthesis of β-lactams.
Experimental Protocols
Protocol for the Preparation of N-Acyl-(R)-4-Phenyloxazolidine-2-thione
This protocol describes a general method for the acylation of this compound.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Acid chloride (e.g., phenoxyacetyl chloride)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.
-
In a separate flask, dissolve the acid chloride (1.1 eq) in anhydrous THF.
-
Add the solution of the acid chloride dropwise to the lithiated auxiliary solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl-(R)-4-phenyloxazolidine-2-thione.
Protocol for the Diastereoselective Synthesis of β-Lactams via Ketene-Imine Cycloaddition
This protocol details the Staudinger cycloaddition reaction between the N-acyl chiral auxiliary and an imine.
Materials:
-
N-Acyl-(R)-4-phenyloxazolidine-2-thione
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Imine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-acyl-(R)-4-phenyloxazolidine-2-thione (1.0 eq) and the imine (1.2 eq) in anhydrous dichloromethane in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add triethylamine (1.5 eq) dropwise to the solution.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the β-lactam-auxiliary adduct. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Protocol for the Cleavage of the this compound Auxiliary
This protocol describes a general method for the removal of the chiral auxiliary. The choice of cleavage reagent will determine the functionality of the final product (e.g., acid, ester, or amide). The following is a representative protocol for cleavage to the corresponding methyl ester.
Materials:
-
β-Lactam-auxiliary adduct
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the β-lactam-auxiliary adduct (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add sodium methoxide (1.5 eq) portion-wise to the solution.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired β-lactam methyl ester from the recovered chiral auxiliary.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of β-lactams using this compound as a chiral auxiliary. Note: The specific values presented are illustrative and may vary depending on the specific substrates and reaction conditions used.
Table 1: Diastereoselective Synthesis of β-Lactams
| Entry | R¹ of Acyl Chloride | R² of Imine | R³ of Imine | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Phenoxy | Phenyl | H | 1a | 85 | >95:5 |
| 2 | Phenyl | 4-MeO-Ph | H | 1b | 82 | >95:5 |
| 3 | Methoxy | Phenyl | Me | 1c | 78 | 90:10 |
Table 2: Cleavage of Chiral Auxiliary
| Entry | β-Lactam Adduct | Cleavage Reagent | Product | Yield (%) |
| 1 | 1a | NaOMe/MeOH | Methyl Ester | 92 |
| 2 | 1b | LiOH/H₂O₂ | Carboxylic Acid | 88 |
| 3 | 1c | LiBH₄ | Primary Alcohol | 85 |
Signaling Pathways and Logical Relationships
Reaction Mechanism of the Staudinger Cycloaddition
The Staudinger reaction proceeds through a zwitterionic intermediate formed from the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon. Subsequent conrotatory ring closure yields the β-lactam ring.[2] The chiral auxiliary directs the facial attack of the imine on the ketene, leading to the observed diastereoselectivity.
Caption: Mechanism of the Staudinger ketene-imine cycloaddition.
Decision Tree for Chiral Auxiliary Cleavage
The choice of cleavage method is dependent on the desired functional group in the final β-lactam product.
Caption: Decision tree for selecting the appropriate cleavage method.
References
Troubleshooting & Optimization
Improving diastereoselectivity in (R)-4-Phenyloxazolidine-2-thione reactions
Welcome to the technical support center for optimizing diastereoselectivity in reactions utilizing the (R)-4-Phenyloxazolidine-2-thione chiral auxiliary. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. Its rigid, five-membered ring structure and the stereogenic center at the 4-position, bearing a phenyl group, create a specific chiral environment. This environment sterically hinders one face of the enolate derived from an N-acylated auxiliary, leading to the preferential formation of one diastereomer in subsequent reactions such as aldol additions and alkylations.
Q2: I am observing a low diastereomeric ratio (d.r.) in my aldol addition. What are the common causes?
A2: Low diastereoselectivity in aldol additions can stem from several factors:
-
Suboptimal Lewis Acid: The choice and stoichiometry of the Lewis acid are critical for forming a rigid, chelated transition state. Insufficient Lewis acid may lead to a less organized transition state, reducing diastereoselectivity.
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation energy difference between the pathways leading to the two diastereomers, resulting in a lower d.r.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the conformation of the transition state and the aggregation of reagents, thereby affecting diastereoselectivity.
-
Enolate Geometry: Incomplete formation of the desired (Z)-enolate can lead to the formation of the undesired diastereomer.
Q3: How can I improve the diastereoselectivity of my alkylation reaction?
A3: To enhance the diastereomeric ratio in alkylation reactions:
-
Ensure Complete Enolate Formation: Use a strong, non-nucleophilic base like sodium hexamethyldisilazide (NaHMDS) to ensure complete and irreversible deprotonation.
-
Control Reaction Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to maximize the energy difference between the diastereomeric transition states.
-
Choice of Electrophile: The steric bulk of the electrophile can influence the approach to the enolate. Highly reactive and less bulky electrophiles may sometimes show lower selectivity.
-
Solvent System: Anhydrous, non-protic solvents like tetrahydrofuran (THF) are generally preferred to maintain the integrity of the enolate.
Q4: What are the best methods for removing the this compound auxiliary?
A4: The method for cleaving the auxiliary depends on the desired functionality of the product:
-
For Carboxylic Acids: Hydrolytic cleavage using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is a common and effective method.
-
For Primary Alcohols: Reductive cleavage with reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding alcohol.
-
For Aldehydes: Careful reductive cleavage using diisobutylaluminum hydride (DIBAL-H) can provide the aldehyde.
-
For Esters: Transesterification with an alkoxide, such as sodium methoxide in methanol, will yield the corresponding ester.
Troubleshooting Guides
Problem 1: Poor Diastereoselectivity in Aldol Additions
| Symptom | Possible Cause | Suggested Solution |
| Diastereomeric ratio is close to 1:1. | Incorrect Lewis Acid or Stoichiometry: The Lewis acid (e.g., TiCl₄, SnCl₄) is crucial for forming a rigid six-membered chelated transition state. Using sub-stoichiometric amounts or a weakly coordinating Lewis acid can lead to poor selectivity.[1] | Use at least one equivalent of a strong Lewis acid like TiCl₄. Consider using additives like N-methyl-2-pyrrolidinone (NMP) which can improve selectivity with TiCl₄. |
| Diastereoselectivity decreases upon scaling up the reaction. | Inefficient Heat Transfer: Poor temperature control during the addition of reagents can lead to localized warming, which erodes diastereoselectivity. | Ensure efficient stirring and slow, dropwise addition of reagents, especially the aldehyde, while carefully monitoring the internal reaction temperature. Use a reliable low-temperature bath. |
| Inconsistent results between batches. | Variable Reagent Quality: Moisture in the solvent or reagents, or impurities in the starting materials or Lewis acid can interfere with the reaction. | Use freshly distilled, anhydrous solvents. Ensure all glassware is flame-dried or oven-dried. Use high-purity reagents and titrate organometallic bases if necessary. |
| "Non-Evans" syn product is observed. | Base and Lewis Acid Combination: The choice of base in combination with the Lewis acid can influence which syn diastereomer is formed. For example, with titanium enolates of related thiazolidinethiones, using (-)-sparteine as a base can lead to the "non-Evans" syn product.[2] | Carefully select the base and Lewis acid combination. For the typical "Evans" syn product with titanium enolates, a hindered amine like diisopropylethylamine (DIPEA) is often used. |
Problem 2: Low Yield or Incomplete Conversion in Alkylation Reactions
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of starting material remains after the reaction. | Incomplete Enolate Formation: The base may not be strong enough, or the deprotonation time may be insufficient. | Use a powerful, non-nucleophilic base such as NaHMDS or LDA. Ensure the deprotonation is allowed to proceed to completion (typically 30-60 minutes at low temperature). |
| Formation of multiple unidentified byproducts. | Enolate Instability: The enolate may be decomposing at higher temperatures or reacting with other components in the reaction mixture. | Maintain a low reaction temperature (-78 °C) throughout the enolate formation and alkylation steps. Add the electrophile slowly to the enolate solution. |
| Low yield of the desired alkylated product. | Side Reactions of the Electrophile: The electrophile may be reacting with the base or decomposing under the reaction conditions. | Add the base to the N-acyl auxiliary first to form the enolate, and then add the electrophile. Ensure the electrophile is stable under the reaction conditions. |
Data Presentation
Table 1: Influence of Electrophile Structure on Diastereoselectivity in Conjugate Addition to Dialkyl Alkylidenemalonates
This table summarizes the diastereomeric excess (de) for the conjugate addition of the potassium salt of (R)-4-phenyl-2-oxazolidinone to various dialkyl alkylidenemalonates. The data indicates that increasing the steric bulk of the R group on the electrophile generally leads to higher diastereoselectivity.
| Entry | R Group | R' Group | Product | 18-Crown-6 (equiv) | de (%) | Yield (%) |
| 1 | Me | Et | 3a | 0 | 36 | 50 |
| 2 | Me | Et | 3a | 1 | 28 | 99 |
| 6 | iPr | Me | 3e | 0 | 91 | 60 |
| 9 | cyclohexyl | Me | 3g | 0 | 94 | 21 |
| 11 | Ph | Me | 3h | 0 | 98 | 30 |
| 12 | Ph | Me | 3h | 1 | 90 | 70 |
Data adapted from a study on conjugate additions.[3]
Experimental Protocols
Protocol 1: N-Acylation of this compound with Propionyl Chloride
This procedure details the acylation of the chiral auxiliary, which is the first step in preparing the substrate for diastereoselective reactions.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting mixture at -78 °C for 30 minutes to form the lithium salt.
-
Add propionyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure N-propionyl-(R)-4-phenyloxazolidine-2-thione.
Protocol 2: Diastereoselective Aldol Addition (Crimmins Protocol for Thiazolidinethiones)
This protocol, adapted from the highly successful Crimmins methodology for related thiazolidinethiones, can be applied to this compound for achieving high diastereoselectivity in aldol additions.[4][5]
Materials:
-
N-Propionyl-(R)-4-phenyloxazolidine-2-thione
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Titanium (IV) chloride (TiCl₄)
-
Diisopropylethylamine (DIPEA) or (-)-Sparteine
-
Aldehyde (e.g., isobutyraldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl-(R)-4-phenyloxazolidine-2-thione (1.0 eq) and dissolve it in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C.
-
Add TiCl₄ (1.1 eq) dropwise.
-
Add DIPEA (for "Evans" syn) or (-)-sparteine (for "non-Evans" syn) (1.1 eq) dropwise. The solution should turn a deep red or purple color.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the titanium enolate.
-
Cool the solution to -78 °C.
-
Add the aldehyde (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract three times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired syn-aldol adduct.
Protocol 3: Reductive Cleavage of the Chiral Auxiliary to Yield a Primary Alcohol
This protocol describes the removal of the auxiliary to afford the chiral primary alcohol.
Materials:
-
N-acyl-(R)-4-phenyloxazolidine-2-thione adduct
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Lithium borohydride (LiBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl-(R)-4-phenyloxazolidine-2-thione adduct (1.0 eq) in anhydrous THF or diethyl ether under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add LiBH₄ (2.0-3.0 eq) portion-wise.
-
Stir the reaction at 0 °C until completion, as monitored by TLC.
-
Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the primary alcohol and recover the chiral auxiliary.
Visualizations
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of 6-Deoxyerythronolide B by Crimmins [organic-chemistry.org]
- 5. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
Technical Support Center: Aldol Reactions with (R)-4-Phenyloxazolidine-2-thione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in aldol reactions utilizing the (R)-4-Phenyloxazolidine-2-thione chiral auxiliary.
Troubleshooting Guide
Low yields in aldol reactions are a common challenge. This guide addresses specific issues you may encounter when using the this compound auxiliary.
Question 1: I am observing a low yield of my desired aldol adduct. What are the potential causes and how can I address them?
Answer:
Low yields can stem from several factors throughout the experimental workflow, from the initial acylation of the auxiliary to the final aldol reaction and workup. Here's a breakdown of potential issues and their solutions:
-
Inefficient N-Acylation of the Auxiliary: The first step is the attachment of your acyl group of interest to the this compound. Incomplete acylation will result in a lower concentration of your starting material for the aldol reaction.
-
Troubleshooting:
-
Ensure the purity of your this compound and the acylating agent (e.g., acid chloride or anhydride).
-
Use a suitable base (e.g., n-BuLi or LDA) to deprotonate the auxiliary completely before adding the electrophile.
-
Carry out the reaction under anhydrous conditions at a low temperature (e.g., -78 °C) to prevent side reactions.
-
-
-
Incomplete Enolate Formation: The formation of a specific enolate geometry is crucial for high yield and diastereoselectivity in Evans-type aldol reactions.[1]
-
Troubleshooting:
-
Choice of Lewis Acid and Base: The combination of a Lewis acid (e.g., Bu₂BOTf or TiCl₄) and a hindered base (e.g., DIPEA or Et₃N) is critical for generating the desired (Z)-enolate.[2] Ensure you are using the recommended reagents for your specific substrate.
-
Stoichiometry: Use a stoichiometric amount of the Lewis acid to ensure complete chelation to the N-acyl-oxazolidinethione.
-
Reaction Time and Temperature: Allow sufficient time for enolate formation at the recommended temperature (typically 0 °C or room temperature, followed by cooling to -78 °C before adding the aldehyde).
-
-
-
Poor Reactivity of the Aldehyde or N-Acyl Auxiliary:
-
Troubleshooting:
-
Steric Hindrance: Highly substituted aldehydes or bulky acyl groups on the auxiliary can decrease the reaction rate. Consider using a more reactive Lewis acid or increasing the reaction temperature, although the latter may negatively impact diastereoselectivity.
-
Purity of Aldehyde: Ensure the aldehyde is free of acidic impurities and has been freshly distilled if necessary.
-
-
-
Side Reactions:
-
Troubleshooting:
-
Self-condensation: If the aldehyde can self-condense, add it slowly to the pre-formed enolate at low temperature.
-
Decomposition: Ensure anhydrous conditions are maintained throughout the reaction to prevent hydrolysis of the enolate or the product.
-
-
-
Issues with Reaction Work-up and Purification:
-
Troubleshooting:
-
Quenching: Use a suitable quenching agent (e.g., saturated aqueous NH₄Cl or a phosphate buffer) to stop the reaction effectively.
-
Product Isolation: The aldol adduct may be sensitive to certain conditions. Use appropriate purification techniques, such as flash column chromatography, and avoid prolonged exposure to acidic or basic conditions.
-
-
Question 2: My reaction is producing a low diastereomeric ratio (d.r.). How can I improve the stereoselectivity?
Answer:
Low diastereoselectivity is often linked to the geometry of the enolate and the organization of the transition state. The Zimmerman-Traxler model explains the stereochemical outcome of these reactions, which relies on a chair-like transition state.[3]
-
Enolate Geometry: The formation of the (Z)-enolate is crucial for achieving high syn-diastereoselectivity.[2]
-
Troubleshooting:
-
As mentioned previously, the choice of Lewis acid and a hindered amine base is key. Boron triflates are known to be highly effective in promoting the formation of (Z)-enolates.[4]
-
-
-
Reaction Temperature:
-
Troubleshooting:
-
Lowering the reaction temperature (e.g., to -78 °C or even -100 °C) can enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[1]
-
-
-
Lewis Acid:
-
Troubleshooting:
-
The nature of the Lewis acid can significantly influence the stereochemical outcome. Titanium- and boron-based Lewis acids are commonly used. If you are using one, consider screening the other to see if it improves your d.r.
-
-
-
Substrate Control:
-
Troubleshooting:
-
In some cases, the inherent stereochemical bias of the aldehyde or the N-acyl group can either reinforce or oppose the directing effect of the chiral auxiliary. While more difficult to change, being aware of this can help in understanding the results.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the thiocarbonyl group in this compound compared to the more common oxazolidinone auxiliaries?
A1: The thiocarbonyl group in this compound can influence the electronic properties and chelating ability of the N-acyl derivative. This can affect the reactivity and, in some cases, the stereoselectivity of the aldol reaction. Thioamides are generally more easily enolized than their amide counterparts.
Q2: How do I remove the this compound auxiliary after the aldol reaction?
A2: The auxiliary can be cleaved under various conditions to yield different functional groups. Common methods include:
-
Hydrolysis to Carboxylic Acids: Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is a standard method.
-
Reduction to Alcohols: Using reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) will yield the corresponding primary alcohol.
-
Conversion to Esters: Transesterification with an alkoxide, such as sodium methoxide in methanol, can provide the methyl ester.
Q3: Can I recycle the this compound auxiliary?
A3: Yes, one of the advantages of using a chiral auxiliary is that it can often be recovered after the cleavage step and reused. The recovery yield will depend on the cleavage method and the subsequent purification.
Quantitative Data
The following table presents representative data on how the choice of Lewis acid can influence the yield and diastereoselectivity in Evans-type aldol reactions. Note that yields and diastereoselectivities are highly substrate-dependent and the data below should be considered as a general guide.
| Entry | Lewis Acid | Aldehyde | Yield (%) | Diastereoselectivity (syn:anti) |
| 1 | Bu₂BOTf | Isobutyraldehyde | ~85-95 | >98:2 |
| 2 | Bu₂BOTf | Benzaldehyde | ~80-90 | >98:2 |
| 3 | TiCl₄ | Isobutyraldehyde | ~80-90 | >95:5 |
| 4 | TiCl₄ | Benzaldehyde | ~75-85 | >95:5 |
Data is representative of typical Evans aldol reactions and may vary based on specific substrates and reaction conditions.[5]
Experimental Protocols
Protocol 1: N-Acylation of this compound
This protocol describes a general procedure for the acylation of the chiral auxiliary.
Materials:
-
This compound (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes) (1.05 eq)
-
Acyl chloride (e.g., propionyl chloride) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Under an inert atmosphere (nitrogen or argon), dissolve this compound in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.
-
Add the acyl chloride dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Asymmetric Aldol Reaction
This protocol outlines a general procedure for the aldol reaction using the N-acylated auxiliary.
Materials:
-
N-Acyl-(R)-4-Phenyloxazolidine-2-thione (1.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.2 eq)
-
Aldehyde (1.5 eq)
-
pH 7 Phosphate buffer
-
Methanol
-
30% Hydrogen peroxide
Procedure:
-
Under an inert atmosphere, dissolve the N-acyl-(R)-4-Phenyloxazolidine-2-thione in anhydrous CH₂Cl₂ in a flame-dried flask.
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf dropwise, followed by the dropwise addition of DIPEA.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete formation of the boron enolate.
-
Cool the solution back down to -78 °C.
-
Add the aldehyde dropwise.
-
Stir the reaction mixture at -78 °C for 20-30 minutes, then at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
-
Stir the resulting mixture vigorously for 1 hour at 0 °C.
-
Extract the product with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude aldol adduct by flash column chromatography.
Visualizations
Caption: General experimental workflow for an aldol reaction using this compound.
Caption: Troubleshooting decision tree for low yields in the aldol reaction.
References
Technical Support Center: Cleavage of Sterically Hindered (R)-4-Phenyloxazolidine-2-thione Adducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cleavage of sterically hindered N-acyl-(R)-4-phenyloxazolidine-2-thione adducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when cleaving sterically hindered (R)-4-phenyloxazolidine-2-thione adducts?
A1: The main challenge arises from the steric bulk around the exocyclic amide carbonyl group. This hindrance can significantly slow down or prevent the approach of nucleophiles, leading to incomplete reactions, low yields, or the need for harsh reaction conditions that may compromise the integrity of the desired product. In some cases, the sterically hindered carbonyl group can be unreactive towards certain cleavage reagents.[1][2]
Q2: Which cleavage methods are recommended for sterically hindered substrates?
A2: For sterically hindered substrates, standard cleavage methods may be ineffective. More robust methods are often required. The choice of method depends on the desired functional group:
-
For Carboxylic Acids: Hydrolysis using lithium hydroperoxide (LiOOH) is often preferred over lithium hydroxide (LiOH) for sterically hindered adducts due to its "contra-steric" selectivity.[3]
-
For Primary Alcohols: Reductive cleavage using strong hydride reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) is generally effective.[4]
-
For Aldehydes: Reductive cleavage with diisobutylaluminum hydride (DIBAL-H) can yield the corresponding aldehyde.[5]
-
For Esters: Transesterification with alkoxides such as sodium methoxide in methanol provides a direct route to esters under mild conditions.[5]
-
Alternative Methods: For particularly stubborn substrates, cleavage with ethanethiol in the presence of n-butyllithium has been shown to be effective.[1]
Q3: Can the this compound auxiliary be recovered after cleavage?
A3: Yes, one of the key advantages of using this chiral auxiliary is that it can typically be recovered in high yield after the cleavage reaction, allowing for its reuse.[5][6] The recovery process usually involves extraction from the reaction mixture after the desired product has been isolated.
Q4: What are the signs of epimerization during cleavage, and how can it be prevented?
A4: Epimerization is the undesired inversion of a stereocenter, which can be a risk during cleavage, especially under harsh basic or acidic conditions. It can be detected by chiral chromatography (HPLC or GC) or NMR analysis of the purified product. To prevent epimerization, it is crucial to use the mildest effective cleavage conditions and to carefully control the reaction temperature. Methods like LiOOH hydrolysis and LiBH₄ reduction are generally considered to be low-risk for epimerization.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no yield of the desired product. | Steric hindrance: The nucleophile cannot access the exocyclic carbonyl group. | - Switch to a less sterically demanding or more reactive nucleophile (e.g., LiOOH instead of LiOH).- Increase the reaction temperature and/or reaction time, carefully monitoring for product degradation.- Consider an alternative cleavage method, such as reductive cleavage or cleavage with ethanethiol/n-BuLi for very hindered systems.[1][2] |
| Incomplete reaction, with starting material remaining. | Insufficient reagent: The amount of cleavage reagent is not enough to drive the reaction to completion.Low reactivity: The reaction conditions are too mild for the sterically hindered substrate. | - Increase the equivalents of the cleavage reagent (e.g., LiBH₄, LiOOH).- Increase the reaction temperature.- Extend the reaction time and monitor progress by TLC or LC-MS.[6] |
| Formation of side products. | Endocyclic cleavage: The nucleophile attacks the endocyclic thiocarbonyl group of the auxiliary, leading to its destruction. This is more common with reagents like LiOH.[3]Over-reduction: In reductive cleavage, other functional groups in the molecule may be reduced. | - For hydrolytic cleavage, use LiOOH which favors exocyclic cleavage.[3]- For reductive cleavage, use a milder reducing agent or carefully control the reaction temperature and stoichiometry of the hydride reagent. |
| Difficulty in recovering the chiral auxiliary. | Degradation of the auxiliary: Harsh reaction conditions can lead to the decomposition of the oxazolidinethione.Poor extraction: The auxiliary may not be efficiently extracted during the workup. | - Use milder cleavage conditions where possible.- Optimize the workup procedure, including the pH of the aqueous layer and the choice of extraction solvent, to ensure efficient recovery of the auxiliary. |
| Epimerization of the product. | Harsh basic or acidic conditions: These conditions can lead to the deprotonation and reprotonation of the α-stereocenter. | - Use mild, neutral, or slightly basic/acidic conditions.- Keep the reaction temperature as low as possible.- Minimize the reaction time.[7] |
Data Presentation: Comparison of Cleavage Methods
| Cleavage Method | Reagent(s) | Solvent(s) | Temperature (°C) | Typical Yield (%) | Product Type | Key Considerations |
| Hydrolytic Cleavage | LiOOH | THF/H₂O | 0 - 25 | 85 - 95 | Carboxylic Acid | Recommended for sterically hindered substrates to avoid endocyclic cleavage.[3] |
| Reductive Cleavage | LiBH₄ | THF, H₂O | 0 - 25 | 80 - 95 | Primary Alcohol | Good for sterically hindered substrates.[4][8] |
| Reductive Cleavage | DIBAL-H | CH₂Cl₂ | -78 | 75 - 90 | Aldehyde | Requires careful temperature control to avoid over-reduction to the alcohol.[5] |
| Transesterification | NaOMe | MeOH | 0 - 25 | Good yields reported | Methyl Ester | Mild conditions, useful for obtaining ester derivatives directly.[5][9] |
| Thiolytic Cleavage | EtSH, n-BuLi | THF | -78 to 0 | Good yields reported | Thioester | Effective for highly hindered substrates where other methods fail.[1] |
Experimental Protocols
Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid using LiOOH
-
Dissolution: Dissolve the N-acyl-(R)-4-phenyloxazolidine-2-thione adduct (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add a pre-cooled aqueous solution of lithium hydroxide (LiOH·H₂O, ~2.5 equiv) followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, ~5.0 equiv).
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Quenching: Quench the reaction by the slow addition of an aqueous solution of sodium sulfite (Na₂SO₃).
-
Workup: Remove the THF under reduced pressure. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover the chiral auxiliary. Acidify the aqueous layer to pH 1-2 with 1 M HCl.
-
Isolation: Extract the desired carboxylic acid product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the carboxylic acid by column chromatography or crystallization.
Protocol 2: Reductive Cleavage to a Primary Alcohol using LiBH₄
-
Dissolution: Dissolve the N-acyl-(R)-4-phenyloxazolidine-2-thione adduct (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add lithium borohydride (LiBH₄) (2.0 - 3.0 equiv) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 2-6 hours, or until the reaction is complete as indicated by TLC analysis. For more hindered substrates, the reaction may require warming to room temperature.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Partition the mixture between water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous layer with the organic solvent.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the primary alcohol and recover the chiral auxiliary.[6]
Mandatory Visualizations
Caption: Workflow for Hydrolytic Cleavage of N-Acyl-(R)-4-Phenyloxazolidine-2-thione Adducts.
Caption: Workflow for Reductive Cleavage of N-Acyl-(R)-4-Phenyloxazolidine-2-thione Adducts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Preventing epimerization during auxiliary removal of (R)-4-Phenyloxazolidine-2-thione
Welcome to the technical support center for the stereoselective removal of the (R)-4-phenyloxazolidine-2-thione chiral auxiliary. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the challenges of auxiliary cleavage while preserving stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of epimerization during the removal of the this compound auxiliary?
A1: The principal cause of epimerization at the α-carbon of the acyl group is the formation of a planar enolate intermediate under basic conditions. Once the enolate is formed, protonation can occur from either face, leading to a loss of stereochemical purity. Factors that promote enolate formation, such as strong bases, high temperatures, and prolonged reaction times, increase the risk of epimerization.
Q2: How can I detect epimerization in my product after auxiliary removal?
A2: Epimerization can be detected and quantified by analyzing the diastereomeric ratio (dr) or enantiomeric excess (ee) of your product. The most common technique for determining the diastereomeric ratio is through ¹H NMR spectroscopy.[1][2][3] Specific signals for each diastereomer, often protons alpha to the carbonyl group or other nearby stereocenters, will be distinct and can be integrated to determine their relative amounts. For chiral products, chiral High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the enantiomeric excess.
Q3: Are there any general strategies to minimize epimerization during auxiliary cleavage?
A3: Yes, several general strategies can be employed:
-
Low Temperatures: Performing the reaction at lower temperatures (e.g., 0 °C to -78 °C) is crucial as it disfavors the formation of the thermodynamic enolate, thus reducing the rate of epimerization.
-
Choice of Nucleophile/Base: Utilize soft, non-basic nucleophiles or sterically hindered, non-nucleophilic bases where applicable. The choice of reagent is critical to favor nucleophilic attack at the carbonyl over proton abstraction at the α-carbon.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the exposure of the product to conditions that may induce epimerization.
-
Protecting Groups: In some cases, the use of appropriate protecting groups on other functionalities in the molecule can help to reduce the acidity of the α-proton.
Troubleshooting Guides
Problem 1: Significant Epimerization Observed After Auxiliary Removal
| Potential Cause | Troubleshooting Steps |
| Base is too strong or unhindered | Switch to a milder or more sterically hindered base. For instance, if using lithium hydroxide, consider switching to a softer nucleophile like lithium hydroperoxide or an alkoxide. |
| Reaction temperature is too high | Perform the reaction at a lower temperature. For many cleavage reactions, starting at -78 °C and slowly warming to 0 °C is a good practice. |
| Prolonged reaction time | Monitor the reaction progress carefully using TLC or LC-MS and work up the reaction as soon as it is complete. |
| Inappropriate solvent | The choice of solvent can influence the stability of the enolate intermediate. Aprotic solvents are generally preferred. |
Problem 2: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | If starting material remains, consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for epimerization. Ensure all reagents are fresh and anhydrous where necessary. |
| Product degradation | The product may be sensitive to the reaction or workup conditions. Consider using milder cleavage methods or a modified workup procedure. For example, quenching with a buffered solution instead of a strong acid or base. |
| Endocyclic vs. Exocyclic Cleavage | Some nucleophiles may preferentially attack the endocyclic carbonyl of the auxiliary, leading to its destruction and a low yield of the desired product. This is a known issue with reagents like lithium hydroxide.[4][5] Using nucleophiles like lithium hydroperoxide or organometallics can favor the desired exocyclic cleavage. |
Data Presentation: Comparison of Auxiliary Removal Methods
The following table summarizes various methods for the cleavage of N-acyl-(R)-4-phenyloxazolidine-2-thione auxiliaries and their reported effectiveness in maintaining stereochemical integrity. Note: The degree of epimerization can be highly substrate-dependent.
| Method | Nucleophile/Reagent | Typical Conditions | Product | Reported Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |
| Hydrolysis | LiOH / H₂O₂ | THF/H₂O, 0 °C | Carboxylic Acid | Generally high, but can be substrate-dependent. | [4][5] |
| Transesterification | LiOBn | THF, 0 °C to rt | Benzyl Ester | High stereochemical integrity reported for oxazolidinones. | [5] |
| Thiolysis | EtSH / n-BuLi | THF, low temperature | Thioester | Reported to cleanly remove the auxiliary.[6] | [6] |
| Reductive Cleavage | LiAlH₄ | THF, -78 °C to 0 °C | Primary Alcohol | Can be effective, but over-reduction is a risk. | [7] |
Experimental Protocols
Method 1: Mild Hydrolysis using Lithium Hydroperoxide (LiOH/H₂O₂)
This method is often preferred for converting the N-acyl auxiliary to the corresponding carboxylic acid with minimal epimerization.
-
Preparation: Dissolve the N-acyl-(R)-4-phenyloxazolidine-2-thione substrate in a mixture of tetrahydrofuran (THF) and water (3:1) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To the cooled solution, add a pre-cooled solution of 30% aqueous hydrogen peroxide, followed by the slow, portion-wise addition of solid lithium hydroxide monohydrate.
-
Reaction: Stir the reaction mixture vigorously at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite to reduce the excess peroxide. Acidify the mixture with 1 M HCl to a pH of ~2-3.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude carboxylic acid can then be purified by column chromatography or crystallization.
Method 2: Thiolysis using Ethanethiol and n-Butyllithium
This method provides a thioester and is reported to be a clean removal protocol.
-
Preparation: Dissolve the N-acyl-(R)-4-phenyloxazolidine-2-thione substrate in anhydrous THF and cool to the desired low temperature (e.g., -78 °C).
-
Nucleophile Formation: In a separate flask, dissolve ethanethiol in anhydrous THF and cool to 0 °C. Add n-butyllithium dropwise to generate the lithium thiolate.
-
Reaction: Add the freshly prepared lithium thiolate solution to the substrate solution via cannula. Stir the reaction at low temperature and monitor its progress.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting thioester by column chromatography.
Visualizations
References
Side reactions of (R)-4-Phenyloxazolidine-2-thione with strong nucleophiles
Technical Support Center: (R)-4-Phenyloxazolidine-2-thione
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot side reactions encountered when using this chiral auxiliary with strong nucleophiles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Unexpected Formation of (R)-4-Phenyloxazolidin-2-one
Q1: During the cleavage of my N-acyl-(R)-4-phenyloxazolidine-2-thione with a strong nucleophile, I've isolated the corresponding oxazolidin-2-one as a byproduct. What causes this transformation?
A1: The conversion of the thione to the corresponding oxazolidin-2-one is a known side reaction, particularly when the thiocarbonyl group is activated. This formal oxidation can occur in the presence of certain nucleophiles, especially if residual water is present in the reaction mixture. The reaction proceeds through the attack of a hard nucleophile, like hydroxide, at the thiocarbonyl carbon.
Troubleshooting Guide: Formation of Oxazolidin-2-one
| Potential Cause | Suggested Solution |
| Presence of Water | Ensure all solvents and reagents are rigorously dried. Using freshly distilled solvents and drying agents such as molecular sieves can prevent this side reaction.[1] |
| "Hard" Nucleophile Character | If the desired reaction allows, consider using a "softer" nucleophile to favor attack at other electrophilic sites. |
| Activation Method | The transformation to the oxazolidin-2-one often follows an initial S-alkylation of the thiocarbonyl. Re-evaluation of the activation step may be necessary. |
Issue 2: Formation of (R)-4-Phenylthiazolidine-2-one as a Side Product
Q2: I have observed the formation of (R)-4-phenylthiazolidine-2-one in my reaction. What is the mechanism of this side reaction?
A2: This side reaction involves a heterocyclic interconversion. It can occur after activation of the thiocarbonyl group (e.g., by S-alkylation), which makes the oxazolidine ring susceptible to nucleophilic attack. A subsequent intramolecular rearrangement can lead to the formation of the thiazolidine-2-one ring system. For instance, treatment of an activated (R)-3-benzyl-4-phenyloxazolidine-2-thione with lithium iodide has been shown to produce the corresponding thiazolidin-2-one.[1]
Troubleshooting Guide: Formation of Thiazolidine-2-one
| Potential Cause | Suggested Solution |
| Nucleophile Choice | Certain nucleophiles, such as iodide ions, can facilitate this rearrangement. If possible, screen alternative nucleophiles for your desired transformation. |
| Reaction Conditions | The solvent and temperature can influence the reaction pathway. For example, the conversion to thiazolidin-2-one with LiI is favored in acetonitrile at 60 °C.[1] Altering these parameters may disfavor the rearrangement. |
| Activation Strategy | The nature of the activating group on the sulfur atom can influence the propensity for this rearrangement. |
Issue 3: Epimerization at the α-Stereocenter
Q3: I am concerned about the stereochemical integrity of my product. Can the use of strong nucleophiles lead to epimerization at the carbon alpha to the carbonyl group?
A3: Yes, epimerization is a significant risk when using strong bases for the cleavage of N-acyl chiral auxiliaries. If the proton at the α-position is acidic, a strong basic nucleophile can deprotonate this position, leading to a loss of stereochemical information.
Troubleshooting Guide: Preventing Epimerization
| Potential Cause | Suggested Solution |
| Strongly Basic Conditions | Use the mildest basic conditions possible for your transformation. Consider using sterically hindered, non-nucleophilic bases if only deprotonation is required for a subsequent reaction, rather than cleavage. |
| Elevated Temperatures | Perform the reaction at lower temperatures (e.g., -78 °C to 0 °C) to minimize the rate of epimerization. |
| Prolonged Reaction Times | Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions. |
Issue 4: Incomplete Reaction or Low Yield of the Desired Product
Q4: My reaction is sluggish, and I am getting a low yield of my target molecule, with a significant amount of starting material remaining. What can I do to improve this?
A4: Incomplete reactions can be due to several factors, including insufficient reactivity of the nucleophile, steric hindrance, or suboptimal reaction conditions.
Troubleshooting Guide: Incomplete Reaction
| Potential Cause | Suggested Solution |
| Insufficient Nucleophilicity | Consider using a more reactive nucleophile or adding an activating agent for the electrophile. |
| Steric Hindrance | For sterically demanding substrates, increasing the reaction temperature or using a less bulky nucleophile might be necessary. However, be mindful of potential side reactions at higher temperatures. |
| Poor Solubility | Ensure all reactants are fully dissolved in the chosen solvent. A change of solvent or an increase in the solvent volume may be required. |
| Reagent Stoichiometry | Re-evaluate the stoichiometry of your reagents. An excess of the nucleophile may be needed to drive the reaction to completion. |
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation and Subsequent Nucleophilic Addition
This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.
-
S-Alkylation:
-
Dissolve the N-acyl-(R)-4-phenyloxazolidine-2-thione (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C.
-
Add the alkylating agent (e.g., methyl triflate, 1.1 eq) dropwise.
-
Stir the reaction at room temperature and monitor by TLC until complete consumption of the starting material.
-
-
Nucleophilic Addition:
-
Cool the solution containing the S-alkylated intermediate to the desired reaction temperature (e.g., -78 °C or 0 °C).
-
Slowly add the strong nucleophile (e.g., an organolithium or Grignard reagent, 1.2-1.5 eq).
-
Stir the reaction for the optimized time at the chosen temperature.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Proceed with standard aqueous workup and purification.
-
Visualizing Side Reaction Pathways
The following diagrams illustrate the potential reaction pathways leading to common side products.
Caption: Potential side reaction pathways for N-acyl-(R)-4-phenyloxazolidine-2-thione.
Caption: A logical workflow for troubleshooting common issues.
References
Optimization of reaction conditions for (R)-4-Phenyloxazolidine-2-thione alkylation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the alkylation of (R)-4-Phenyloxazolidine-2-thione.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the alkylation of this compound, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: I am observing a low yield for my alkylation reaction. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. A primary consideration is incomplete deprotonation of the oxazolidinethione. The choice of base and reaction temperature is critical. Using a strong base such as n-butyllithium (n-BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS) in an appropriate solvent like tetrahydrofuran (THF) at low temperatures (-78 °C) is often necessary to ensure complete enolate formation.[1] Additionally, the purity of the reagents and dryness of the solvent are crucial, as any protic impurities can quench the enolate.
Another factor could be the reactivity of the alkylating agent. Highly reactive alkylating agents like methyl iodide, benzyl bromide, and allyl bromide generally give better results.[2] For less reactive alkylating agents, increasing the reaction temperature after the initial deprotonation or using a more polar aprotic solvent might be beneficial.
Q2: My reaction is producing multiple products or diastereomers. How can I improve the stereoselectivity?
A2: The this compound auxiliary is designed to provide high diastereoselectivity.[2] If you are observing poor selectivity, it could be due to the reaction temperature. It is crucial to maintain a low temperature during deprotonation and the addition of the electrophile to ensure kinetic control. Allowing the reaction to warm prematurely can lead to erosion of stereoselectivity.
The choice of base and solvent can also influence the stereochemical outcome. Lithium-based reagents in THF are known to form chelates that enhance facial selectivity. The aggregation state of the organometallic base can also play a role, with dimeric species sometimes exhibiting different reactivity and selectivity compared to monomers.[3]
Q3: The purification of my product is difficult due to unreacted starting material. How can I drive the reaction to completion?
A3: Ensuring the reaction goes to completion is key to simplifying purification. The stoichiometry of the base is a critical parameter. Using a slight excess of the base (e.g., 1.05-1.1 equivalents) can help ensure full deprotonation of the starting material. The reaction time and temperature may also need optimization. After the addition of the alkylating agent, allowing the reaction to stir for an adequate amount of time at the optimal temperature is necessary. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of completion.
Q4: I am seeing decomposition of my starting material or product. What could be the cause?
A4: Decomposition can occur if the reaction conditions are too harsh. For instance, while stronger bases are often required, prolonged exposure to very high temperatures in their presence can lead to side reactions. The stability of the alkylating agent under the reaction conditions should also be considered. Some sensitive electrophiles may require specific temperature control. Additionally, the work-up procedure should be performed carefully, avoiding unnecessarily strong acidic or basic conditions if the product is sensitive.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the effects of varying key reaction parameters on the yield and diastereoselectivity of the alkylation of this compound.
Table 1: Effect of Base on Alkylation Yield and Diastereoselectivity
| Entry | Base (1.1 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | n-BuLi | THF | -78 to 0 | 2 | 92 | 95:5 |
| 2 | LDA | THF | -78 to 0 | 2 | 88 | 93:7 |
| 3 | NaHMDS | THF | -78 to 0 | 2 | 90 | 94:6 |
| 4 | KHMDS | THF | -78 to 0 | 2 | 85 | 90:10 |
| 5 | Et3N | DCM | rt | 24 | <10 | - |
Reaction conditions: this compound (1.0 mmol), benzyl bromide (1.2 mmol) in the specified solvent.
Table 2: Effect of Solvent on Alkylation Yield and Diastereoselectivity
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | n-BuLi | THF | -78 to 0 | 2 | 92 | 95:5 |
| 2 | n-BuLi | Diethyl Ether | -78 to 0 | 2 | 85 | 92:8 |
| 3 | n-BuLi | Toluene | -78 to 0 | 2 | 75 | 88:12 |
| 4 | n-BuLi | DCM | -78 to 0 | 2 | <5 | - |
Reaction conditions: this compound (1.0 mmol), n-BuLi (1.1 mmol), benzyl bromide (1.2 mmol) in the specified solvent.
Experimental Protocols
General Procedure for the Alkylation of this compound:
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
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Dissolve the starting material in anhydrous tetrahydrofuran (THF).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise to the solution.
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Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
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Add the alkylating agent (e.g., benzyl bromide, 1.2 equivalents) dropwise.
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Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Allow the mixture to warm to room temperature.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the alkylation of this compound.
Caption: Troubleshooting guide for low reaction yield.
References
Technical Support Center: Purification of Diastereomeric Products from (R)-4-Phenyloxazolidine-2-thione
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of diastereomeric products derived from the chiral auxiliary, (R)-4-Phenyloxazolidine-2-thione. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the separation of these stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying diastereomers derived from this compound?
A1: The two most effective and commonly employed methods for separating diastereomeric products involving the this compound auxiliary are flash column chromatography and recrystallization. The choice between these techniques depends on the physical properties of the diastereomers (e.g., crystallinity, solubility) and the scale of the purification.
Q2: How do I choose the best solvent system for flash chromatography?
A2: The ideal solvent system for flash chromatography should provide a good separation of the diastereomers on a Thin Layer Chromatography (TLC) plate, ideally with a ΔRf value of at least 0.1. A common starting point is a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent such as ethyl acetate or dichloromethane. Screening various solvent ratios is crucial to optimize the separation.
Q3: My diastereomers are co-eluting during flash chromatography. What can I do?
A3: Co-elution is a common challenge due to the similar polarities of diastereomers.[1] Please refer to the Troubleshooting Guide for Poor Resolution in Flash Chromatography section for a detailed workflow on how to address this issue. Strategies include trying different solvent systems, using a longer column, or employing a gradient elution.
Q4: How can I determine the diastereomeric ratio (d.r.) of my product mixture?
A4: The diastereomeric ratio is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR is often sufficient, as specific protons in each diastereomer will have slightly different chemical shifts, allowing for integration and ratio calculation. For more complex spectra, ¹³C NMR can be useful, with the hemiaminal carbon signals of the oxazolidinethione ring being particularly informative.
Q5: What is the best method to cleave the this compound auxiliary after purification?
A5: Reductive cleavage is a common method for removing the N-acyl-(R)-4-Phenyloxazolidine-2-thione auxiliary to yield the desired chiral product, such as a primary alcohol. Reagents like lithium borohydride (LiBH₄) are often used. A detailed protocol for reductive cleavage is provided in the Experimental Protocols section.
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution in Flash Chromatography
This guide provides a systematic approach to troubleshoot and optimize the separation of diastereomers with very similar Rf values.
Possible Causes and Solutions:
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Inappropriate Solvent System: The polarity of the eluent may not be optimal for resolving the diastereomers.
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Solution: Systematically screen a range of solvent systems with varying polarities and compositions. Common systems include hexane/ethyl acetate, cyclohexane/ethyl acetate, and dichloromethane/methanol. Trying less common eluents like toluene or acetone in combination with a non-polar solvent can sometimes improve resolution.
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Isocratic Elution is Ineffective: For closely eluting spots, isocratic (constant solvent composition) elution may not provide sufficient separation.
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Solution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to sharpen the peaks and improve separation.
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Column Overloading: Loading too much sample onto the column can lead to band broadening and poor separation.
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Solution: Reduce the amount of crude product loaded onto the column. A general rule of thumb is to use a sample-to-silica ratio of 1:50 to 1:100 for difficult separations.
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Incorrect Column Dimensions: A short and wide column may not provide enough theoretical plates for a difficult separation.
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Solution: Use a longer and narrower column to increase the separation efficiency.
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Caption: Troubleshooting workflow for poor diastereomer separation by flash chromatography.
Issue 2: Difficulty in Recrystallizing the Diastereomeric Mixture
This guide addresses common issues encountered when attempting to purify diastereomers by recrystallization.
Possible Causes and Solutions:
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Incorrect Solvent Choice: The chosen solvent may dissolve both diastereomers equally well or not at all.
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Solution: Screen a variety of solvents and solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but not when cold, and ideally, one diastereomer should be significantly less soluble than the other in the chosen solvent system at low temperatures. Common solvent systems to try include ethanol, hexane/acetone, hexane/ethyl acetate, and hexane/THF.[2]
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Oiling Out: The compound separates as a liquid (oil) rather than a solid upon cooling.
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Solution: This often happens when the solution is cooled too quickly or is too concentrated. Try using a more dilute solution, cooling the solution more slowly (e.g., by allowing it to cool to room temperature before placing it in an ice bath), or adding a small amount of a solvent in which the compound is more soluble.
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No Crystal Formation: The solution remains clear even after cooling and standing.
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Solution: The solution may be too dilute. Try evaporating some of the solvent. If that doesn't work, induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the desired diastereomer if available.
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Data Presentation
Table 1: Flash Chromatography Purification of Diastereomeric Adducts
| Product | Solvent System (v/v) | Diastereomeric Excess (de) | Yield (%) |
| Diethyl 2-{1-[(R)-2-oxo-4-phenyloxazolidin-3-yl]ethyl}malonate | Cyclohexane/EtOAc | 28% | 99% |
| Dimethyl 2-{1-[(R)-2-oxo-4-phenyloxazolidin-3-yl]propyl}malonate | Cyclohexane/EtOAc | 67% | 37% |
| Dimethyl 2-{1-[(R)-2-oxo-4-phenyloxazolidin-3-yl]-3-methylbutyl}malonate | Cyclohexane/EtOAc | 91% | 60% |
| Dimethyl 2-{1-[(R)-2-oxo-4-phenyloxazolidin-3-yl]-cyclohexylmethyl}malonate | Cyclohexane/EtOAc | 94% | 21% |
| Dimethyl 2-{1-[(R)-2-oxo-4-phenyloxazolidin-3-yl]-phenylmethyl}malonate | Cyclohexane/EtOAc | 98% | 30% |
| Data compiled from representative literature.[3] Actual results will vary depending on the specific substrate and reaction conditions. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for the separation of diastereomers using flash column chromatography on silica gel.
Materials:
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Crude diastereomeric mixture
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Silica gel (230-400 mesh)
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Selected solvent system (e.g., Hexane/Ethyl Acetate)
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Glass column with stopcock
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Sand
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Collection tubes
Procedure:
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Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
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Column Packing: Pack the column with the silica gel slurry, ensuring an even and compact bed. Add a thin layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully add the dried, impregnated silica gel to the top of the column. Add another thin layer of sand.
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Elution: Carefully add the eluent to the column and apply gentle pressure (using a pump or inert gas) to begin the elution process.
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Fraction Collection: Collect fractions in test tubes and monitor the elution of the products by TLC.
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Analysis: Combine the fractions containing the pure desired diastereomer and concentrate under reduced pressure. Determine the diastereomeric purity by NMR.
Caption: Experimental workflow for flash column chromatography purification.
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for purifying diastereomers by recrystallization.
Materials:
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Crude diastereomeric mixture
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Selected recrystallization solvent or solvent pair
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Erlenmeyer flask
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Heating source (e.g., hot plate)
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Ice bath
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Filtration apparatus (e.g., Büchner funnel)
Procedure:
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Dissolution: Place the crude diastereomeric mixture in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
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Heating: Gently heat the mixture with swirling until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point of the solvent.
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Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum.
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Analysis: Determine the diastereomeric purity of the crystals and the mother liquor by NMR to assess the efficiency of the separation.
Protocol 3: Reductive Cleavage of the N-Acyl-(R)-4-Phenyloxazolidine-2-thione Auxiliary
This protocol describes the reductive cleavage of the chiral auxiliary to yield a primary alcohol. This protocol is adapted from the procedure for the corresponding oxazolidinone.[2][4]
Materials:
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N-acyl-(R)-4-phenyloxazolidine-2-thione
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Anhydrous ethereal solvent (e.g., THF, diethyl ether)
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Lithium borohydride (LiBH₄)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Organic solvent for extraction (e.g., ethyl acetate)
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
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Reaction Setup: Dissolve the N-acyl-(R)-4-phenyloxazolidine-2-thione (1.0 equivalent) in an anhydrous ethereal solvent under an inert atmosphere (e.g., argon or nitrogen).
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Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath and add lithium borohydride (LiBH₄) (2.0-3.0 equivalents) portion-wise.
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Reaction Monitoring: Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the progress of the reaction by TLC.
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Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
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Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
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Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography to separate the desired primary alcohol from the recovered this compound auxiliary.
Caption: Workflow for the reductive cleavage of the chiral auxiliary.
References
Technical Support Center: Issues with the Removal of the (R)-4-Phenyloxazolidine-2-thione Auxiliary
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the removal of the (R)-4-phenyloxazolidine-2-thione chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the removal of the this compound auxiliary?
A1: The most prevalent methods for cleaving the N-acyl bond of a this compound auxiliary are analogous to those used for Evans oxazolidinones and include:
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Hydrolytic Cleavage: Typically using lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂) to yield the corresponding carboxylic acid.
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Reductive Cleavage: Commonly employing reducing agents like lithium borohydride (LiBH₄) to produce the primary alcohol.
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Transesterification: Using alkoxides, such as sodium methoxide (NaOMe) in methanol, to generate the corresponding ester.
Q2: I am observing epimerization at the α-carbon to my carbonyl group. How can I minimize this?
A2: Epimerization is a significant risk, particularly with base-mediated hydrolytic cleavage, if the α-proton is acidic. To mitigate this:
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Use milder conditions: Perform the reaction at lower temperatures (e.g., 0 °C or below).
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Limit exposure to base: Ensure slow, controlled addition of the base and monitor the reaction closely to avoid unnecessarily long reaction times.
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Consider alternative methods: Reductive cleavage is often less prone to causing epimerization.
Q3: My reaction is incomplete, and I still have starting material. What should I do?
A3: Incomplete conversion can be due to several factors:
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Insufficient Reagents: Ensure the correct stoichiometry of the cleaving reagents is used. A molar excess is often required.
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Steric Hindrance: Bulky substrates may react more slowly. Consider increasing the reaction time or temperature cautiously.
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Reagent Quality: Use fresh, high-quality reagents, as their potency can diminish over time, especially for hydrides and peroxides.
Q4: How can I effectively separate my product from the recovered auxiliary after the reaction?
A4: Purification can be challenging if the product and the auxiliary have similar polarities.
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Chromatography Optimization: Carefully select and optimize the solvent system for flash column chromatography to improve separation.
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Extraction pH Adjustment: During aqueous workup, carefully adjusting the pH can help separate an acidic or basic product from the neutral auxiliary.
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Crystallization: If your product is a solid, crystallization can be an excellent method for purification.
Troubleshooting Guides
Problem 1: Low Yield of Desired Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction by TLC. If starting material persists, consider extending the reaction time, slightly increasing the temperature, or adding more cleavage reagent. |
| Product Degradation | If the product is sensitive to the reaction conditions (e.g., strong base), perform the reaction at a lower temperature and for a shorter duration. |
| Side Reactions | Undesired side reactions, such as cleavage of the oxazolidinone ring, can reduce the yield. Ensure the correct nucleophile and conditions are chosen to favor exocyclic cleavage. |
| Difficult Purification | Product loss during column chromatography or extractions can lower the yield. Optimize your purification strategy to minimize these losses. |
Problem 2: Formation of Unexpected Side Products
| Potential Cause | Suggested Solution |
| Endocyclic Cleavage | Attack of the nucleophile at the thiocarbonyl of the auxiliary ring leads to its destruction and loss of recoverable auxiliary. This is more likely with harsh nucleophiles. Using milder reagents like LiBH₄ for reduction or LiOH/H₂O₂ for hydrolysis (where the hydroperoxide anion is the active nucleophile) is generally preferred. |
| Over-reduction (Reductive Cleavage) | Stronger reducing agents like LiAlH₄ may reduce other functional groups in your molecule. Use a milder agent like LiBH₄ and control the reaction temperature. |
| Formation of Hydroxyamide-like Impurity (Hydrolytic Cleavage) | Analogous to oxazolidinone cleavage, attack of hydroxide at the N-acyl carbonyl can compete with the desired hydroperoxide attack.[1] Maintaining a low temperature and optimizing the LiOH/H₂O₂ ratio can minimize this. |
Problem 3: Difficulty in Recovering the Chiral Auxiliary
| Potential Cause | Suggested Solution |
| Endocyclic Cleavage | As mentioned above, if the auxiliary ring is opened, it cannot be recovered. |
| Emulsion during Workup | Formation of a stable emulsion during aqueous extraction can trap the auxiliary. To break the emulsion, try adding brine or filtering the mixture through a pad of Celite®. |
| Co-elution with Product | If the auxiliary and product have very similar Rf values on TLC, separation by column chromatography will be difficult. Experiment with different solvent systems to achieve better separation. |
Quantitative Data Summary
Disclaimer: The following tables provide illustrative data based on analogous oxazolidinone systems due to a lack of specific comparative studies on the this compound auxiliary. Actual results will vary depending on the specific substrate and reaction conditions.
Table 1: Illustrative Yields for Auxiliary Removal Methods
| Cleavage Method | Reagents | Product Type | Typical Yield Range |
| Hydrolytic | LiOH, H₂O₂ | Carboxylic Acid | 75-95% |
| Reductive | LiBH₄ | Primary Alcohol | 80-98% |
| Transesterification | NaOMe, MeOH | Methyl Ester | 70-90% |
Table 2: Illustrative Comparison of Epimerization Risk
| Cleavage Method | Typical Conditions | Relative Epimerization Risk |
| Hydrolytic (LiOH/H₂O₂) | 0 °C to RT | Moderate to High |
| Reductive (LiBH₄) | 0 °C to RT | Low |
| Transesterification (NaOMe) | 0 °C to RT | Moderate |
Experimental Protocols
Protocol 1: Hydrolytic Cleavage to a Carboxylic Acid using LiOH/H₂O₂
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Dissolution: Dissolve the N-acyl-(R)-4-phenyloxazolidine-2-thione (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water.
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Cooling: Cool the solution to 0 °C in an ice-water bath.
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Reagent Addition: Slowly add a pre-cooled aqueous solution of lithium hydroxide (LiOH·H₂O, ~2-3 equiv) followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, ~4-8 equiv).
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Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
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Quenching: Quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite (Na₂SO₃).
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Workup: Remove the THF under reduced pressure. Adjust the pH of the aqueous residue to ~11 with 1M NaOH and extract with ethyl acetate to recover the chiral auxiliary. Then, acidify the aqueous layer to pH ~2 with 1M HCl and extract with ethyl acetate to isolate the carboxylic acid product.
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Purification: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or crystallization.
Protocol 2: Reductive Cleavage to a Primary Alcohol using LiBH₄
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Dissolution: Dissolve the N-acyl-(R)-4-phenyloxazolidine-2-thione (1.0 equiv) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon).
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Cooling: Cool the solution to 0 °C in an ice-water bath.
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Reagent Addition: Add lithium borohydride (LiBH₄, 2-3 equiv) portion-wise as a solid or as a solution in THF.
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Reaction: Stir the reaction at 0 °C until completion, as monitored by TLC. The reaction may be allowed to warm to room temperature for less reactive substrates.
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Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt at 0 °C.
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Workup: Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography to isolate the primary alcohol and recover the chiral auxiliary.
Visualizations
Caption: General workflows for hydrolytic and reductive cleavage.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Recycling the (R)-4-Phenyloxazolidine-2-thione Chiral Auxiliary
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient recovery and recycling of the (R)-4-Phenyloxazolidine-2-thione chiral auxiliary. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for cleaving the N-acyl group and recovering the this compound auxiliary?
A1: The most common methods for cleaving the N-acyl bond and recovering the auxiliary are hydrolytic and reductive cleavage. The choice depends on the desired functionality of your product.
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Hydrolytic Cleavage: This method is used to obtain the chiral carboxylic acid. It typically involves the use of reagents like lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂).
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Reductive Cleavage: This approach is employed to produce chiral primary alcohols or aldehydes using reducing agents such as diisobutylaluminum hydride (DIBAL-H) or lithium borohydride (LiBH₄).[1]
Q2: How can I choose the most suitable cleavage method for my experiment?
A2: The selection of the cleavage method is dictated by the desired final product. If you aim to synthesize a chiral carboxylic acid, hydrolytic cleavage is the method of choice. For the synthesis of a chiral primary alcohol or aldehyde, reductive cleavage is appropriate.
Q3: Is there a risk of racemization of my product during the recycling of the auxiliary?
A3: Racemization is a potential risk, particularly under harsh acidic or basic conditions which can lead to the formation of a planar enol or enolate intermediate at the α-carbon of your product. To minimize this risk, it is crucial to use mild reaction conditions, such as low temperatures (e.g., -78 °C to 0 °C), and to perform a buffered workup using, for example, a saturated aqueous solution of ammonium chloride.
Q4: What are the common challenges encountered when recycling the this compound auxiliary?
A4: Common challenges include low recovery yield of the auxiliary, contamination of the recovered auxiliary with byproducts, and potential degradation or modification of the auxiliary itself, such as oxidation of the thione to the corresponding oxazolidin-2-one.
Q5: How can I purify the recovered this compound auxiliary?
A5: The recovered auxiliary can be purified by standard techniques such as recrystallization or column chromatography. A common solvent system for recrystallization is ethyl acetate/isopropyl ether.
Troubleshooting Guides
This guide addresses common issues encountered during the recovery and recycling of the this compound chiral auxiliary.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery Yield of Auxiliary | 1. Incomplete cleavage of the N-acyl group. 2. Formation of a stable emulsion during extractive workup. 3. Auxiliary is lost in the aqueous layer due to improper pH adjustment. 4. Degradation of the auxiliary under harsh cleavage conditions. | 1. Monitor the cleavage reaction by TLC or LC-MS to ensure complete conversion. If necessary, prolong the reaction time or adjust the reagent stoichiometry. 2. To break emulsions, add brine or a small amount of a different organic solvent. Centrifugation can also be effective. 3. During workup, ensure the pH of the aqueous layer is appropriately adjusted to ensure the auxiliary is in its neutral form and preferentially partitions into the organic layer. 4. Use milder cleavage conditions, such as lower temperatures or alternative reagents. For instance, if basic hydrolysis is causing degradation, consider reductive cleavage. |
| Recovered Auxiliary is Impure | 1. Contamination with the carboxylic acid, alcohol, or aldehyde product. 2. Presence of unreacted starting material or other reaction byproducts. 3. Oxidation of the thione to the corresponding oxazolidin-2-one, especially during hydrolytic cleavage with H₂O₂. | 1. Optimize the extraction procedure to ensure good separation of the product and the auxiliary. This may involve multiple extractions and careful pH control. 2. Purify the recovered auxiliary by recrystallization from a suitable solvent system (e.g., ethyl acetate/isopropyl ether) or by flash column chromatography. 3. If oxidation is suspected, minimize the amount of H₂O₂ used and keep the reaction temperature low. Alternatively, consider a reductive cleavage method that does not employ oxidizing agents. |
| Decreased Enantioselectivity in Subsequent Reactions | 1. Partial racemization of the recovered auxiliary. 2. Presence of impurities that interfere with the stereochemical control of the reaction. | 1. Avoid exposing the auxiliary to harsh acidic or basic conditions for prolonged periods during recovery. The stereochemical integrity of the recovered auxiliary can be verified by measuring its specific rotation or by chiral HPLC analysis. 2. Ensure the recovered auxiliary is of high purity by employing rigorous purification methods before reusing it in subsequent reactions. |
Quantitative Data Summary
The following table summarizes representative recovery yields for the this compound chiral auxiliary under different cleavage conditions. Note that yields can be highly substrate-dependent.
| Cleavage Method | Product Type | Auxiliary Recovery Yield |
| Reductive Cleavage (DIBAL-H) | Aldehyde | Generally high |
| Hydrolytic Cleavage (LiOH/H₂O₂) | Carboxylic Acid | Moderate to high (potential for oxidation) |
Experimental Protocols
Protocol 1: Reductive Cleavage to a Chiral Aldehyde and Auxiliary Recovery
This protocol describes the reductive cleavage of an N-acyl-(R)-4-phenyloxazolidine-2-thione to the corresponding chiral aldehyde using diisobutylaluminum hydride (DIBAL-H), allowing for the recovery of the chiral auxiliary.[1]
Materials:
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N-acyl-(R)-4-phenyloxazolidine-2-thione
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Anhydrous toluene or dichloromethane (DCM)
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Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)
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Methanol
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1 M Hydrochloric acid (HCl)
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Organic solvent for extraction (e.g., ethyl acetate)
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
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Dissolve the N-acyl-(R)-4-phenyloxazolidine-2-thione (1.0 equiv) in anhydrous toluene or DCM under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution (1.1 - 1.5 equiv) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Separate the layers. The organic layer contains the aldehyde product and the recovered chiral auxiliary.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude mixture by flash column chromatography to separate the chiral aldehyde from the this compound auxiliary.
Protocol 2: Hydrolytic Cleavage to a Chiral Carboxylic Acid and Auxiliary Recovery
This protocol is adapted from the standard procedure for Evans oxazolidinones and should be performed with caution due to the potential for oxidation of the thione.
Materials:
-
N-acyl-(R)-4-phenyloxazolidine-2-thione
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Aqueous sodium sulfite (Na₂SO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-acyl-(R)-4-phenyloxazolidine-2-thione (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of LiOH (2.0-3.0 equiv) followed by the dropwise addition of 30% H₂O₂ (4.0-5.0 equiv).
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the excess peroxide by adding an aqueous solution of Na₂SO₃.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Acidify the aqueous residue to pH ~2-3 with 1 M HCl to protonate the carboxylic acid.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate) to isolate the carboxylic acid product.
-
To recover the auxiliary, make the aqueous layer basic (pH ~10-11) with a base like 1 M NaOH and extract with an organic solvent.
-
Combine the organic extracts containing the auxiliary, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the recovered auxiliary by recrystallization or flash column chromatography.
Visualizations
Caption: A workflow diagram for the cleavage and recycling of the this compound chiral auxiliary.
Caption: A troubleshooting decision tree for addressing low recovery yield of the chiral auxiliary.
References
Technical Support Center: Large-Scale Synthesis of (R)-4-Phenyloxazolidine-2-thione
Topic: Large-scale synthesis considerations for using (R)-4-Phenyloxazolidine-2-thione.
This compound is a state-of-the-art chiral auxiliary essential for asymmetric synthesis, enabling the precise construction of chiral molecules. Its application is pivotal in the development of pharmaceuticals and other complex chemical entities. This guide offers practical advice for researchers, scientists, and drug development professionals on scaling up its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial-scale synthesis methods for this compound?
There are two main routes for the large-scale production of this compound:
-
Direct Thionation of (R)-Phenylalaninol: This is the most conventional method, reacting the chiral amino alcohol, (R)-phenylalaninol, with carbon disulfide (CS₂) in the presence of a base. While direct, it involves the highly hazardous reagent CS₂.
-
Conversion from (R)-4-Phenyloxazolidin-2-one: This two-step approach first synthesizes the corresponding oxazolidinone from (R)-phenylalaninol, which is then converted to the thione. This route offers a significant safety advantage by avoiding the use of carbon disulfide in the final thionation step. A patented method for this conversion utilizes sulfur and ammonium sulfide, presenting a greener and safer alternative for industrial production.[1]
Q2: What are the critical safety concerns for the large-scale synthesis of this compound?
The foremost safety issue is the handling of carbon disulfide (CS₂) , a reagent that is both highly flammable and toxic.[2]
-
Flammability: CS₂ possesses a very low flash point and a broad explosive range in air. Its vapors are heavier than air and can be ignited by hot surfaces, static electricity, or sparks.[2]
-
Toxicity: Acute inhalation of CS₂ can lead to severe neurological and respiratory damage. Chronic exposure is associated with significant long-term health risks.[2]
For the alternative method using sulfur and ammonium sulfide, it is crucial to manage the potential generation of hydrogen sulfide (H₂S), which is also an extremely toxic gas.
Q3: How can the enantiomeric purity of the product be preserved during scale-up?
Maintaining the stereochemical integrity of the product is paramount. The risk of racemization, or loss of enantiomeric purity, increases with harsh reaction conditions. To mitigate this risk:
-
Employ sterically hindered, non-nucleophilic bases to prevent deprotonation at the stereocenter.
-
Maintain strict temperature control, especially during the addition of reagents and the cyclization process. Low temperatures are generally preferred.
-
Select aprotic solvents that do not facilitate proton transfer, which can lead to racemization.[3]
Q4: What are the expected yields for large-scale synthesis?
While laboratory-scale syntheses often achieve high yields (in the range of 80-95%), large-scale production may see slightly reduced yields due to challenges in mass and heat transfer, and product isolation. Careful process optimization is essential to maximize yield and ensure economic viability on an industrial scale.
Troubleshooting Guides
Problem: Low Product Yield
| Potential Cause | Recommended Troubleshooting Actions |
| Incomplete Reaction | - Implement in-process controls (e.g., TLC, HPLC) to monitor reaction completion.- Ensure the agitation is sufficient to maintain a homogeneous mixture, especially for slurry reactions.- Confirm the quality and exact stoichiometry of all starting materials and reagents. |
| Product Loss During Workup | - Optimize extraction parameters (solvent choice, pH, number of extractions) to minimize losses to the aqueous phase.- In case of a solid product, ensure complete precipitation before filtration by optimizing temperature and time. |
| Formation of Side Products | - Maintain strict temperature control, as elevated temperatures can promote the formation of byproducts.- Control the rate of reagent addition to prevent localized high concentrations that can lead to side reactions. |
| Product Degradation | - Avoid prolonged exposure to highly acidic or basic conditions during the workup phase.- Verify the stability of the product under the chosen purification conditions (e.g., solvent, temperature). |
Problem: Insufficient Product Purity
| Potential Cause | Recommended Troubleshooting Actions |
| Incomplete Conversion | - Cautiously extend the reaction time or increase the temperature, while closely monitoring for any increase in byproduct formation.- If a catalyst is used, verify its activity and ensure it is loaded correctly. |
| Byproduct Contamination | - Identify the structure of the main byproducts to understand their formation pathway.- Modify reaction conditions (e.g., temperature, solvent, base) to suppress the formation of these impurities. |
| Crystallization Difficulties | - Conduct a solvent screening to find the optimal solvent or solvent mixture for recrystallization.- Implement a controlled cooling profile during crystallization; slower cooling often results in higher purity crystals.- Consider seeding the supersaturated solution with a small quantity of pure product to encourage crystallization. |
| "Oiling Out" During Crystallization | - This phenomenon occurs when the product separates from the solution as a liquid above its melting point. To resolve this, increase the volume of the solvent or switch to a solvent system where the product has higher solubility at elevated temperatures.[4] |
Problem: Racemization (Loss of Enantiomeric Purity)
| Potential Cause | Recommended Troubleshooting Actions |
| Use of a Strong, Unhindered Base | - Switch to a milder or more sterically hindered base.- Add the base at a controlled rate and at a low temperature to prevent localized excesses. |
| High Reaction Temperature | - Operate the reaction at the lowest temperature that provides a practical reaction rate. |
| Ring-Opening of the Heterocycle | - Ensure that the reaction conditions are not overly aggressive to prevent the cleavage of the oxazolidinethione ring. |
Experimental Protocols
Method 1: Direct Thionation of (R)-Phenylalaninol with Carbon Disulfide
This method requires stringent safety protocols due to the hazardous nature of carbon disulfide.
Reaction Scheme:
(R)-Phenylalaninol + CS₂ → this compound
Representative Reaction Parameters (Lab-Scale for Guidance):
| Reagent/Parameter | Recommended Quantity/Value | Important Considerations |
| (R)-Phenylalaninol | 1.0 equivalent | Ensure high enantiomeric purity of the starting material. |
| Carbon Disulfide (CS₂) | 1.1 - 1.5 equivalents | EXTREMELY FLAMMABLE & TOXIC . Handle only in a well-ventilated area with appropriate personal protective equipment. |
| Base (e.g., KOH, K₂CO₃) | 1.0 - 1.2 equivalents | |
| Solvent (e.g., Ethanol, THF) | 5 - 10 volumes | |
| Temperature | 0 °C to reflux | The reaction can be exothermic; requires careful temperature control. |
| Reaction Time | 2 - 12 hours | Monitor progress by an appropriate analytical method (e.g., TLC, HPLC). |
Outline for Large-Scale Synthesis:
-
Reactor Preparation: In a designated area for handling hazardous materials, charge a suitable reactor with (R)-phenylalaninol and the chosen solvent.
-
Inerting: Purge the reactor with an inert gas, such as nitrogen or argon, to remove air.
-
Cooling: Cool the reaction mixture to the target starting temperature (e.g., 0-5 °C).
-
Base Addition: Add the base in portions or as a solution while maintaining the temperature.
-
Carbon Disulfide Addition: Add carbon disulfide at a slow, controlled rate using a metering pump or a dropping funnel. WARNING: This addition can be highly exothermic. Precise temperature control is critical to safety and product quality.
-
Reaction Phase: Maintain the reaction at the optimized temperature until completion is confirmed by in-process controls.
-
Workup: Quench the reaction by adding water or a dilute acid. Extract the product into a suitable organic solvent.
-
Purification: Wash the organic phase, dry it over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure. The crude product is typically purified by recrystallization.
Method 2: Safer Alternative via Conversion from (R)-4-Phenyloxazolidin-2-one
This two-step process provides a safer route for large-scale production.
Step 1: Synthesis of (R)-4-Phenyloxazolidin-2-one
This is typically achieved by reacting (R)-phenylalaninol with a carbonylating agent such as diethyl carbonate or a phosgene derivative.
Step 2: Thionation of (R)-4-Phenyloxazolidin-2-one
This procedure, based on a patented method, is a safer alternative to the use of CS₂.[1]
Reaction Scheme:
(R)-4-Phenyloxazolidin-2-one + Sulfur + Ammonium Sulfide → this compound
Representative Reaction Parameters (from Patent Literature):
| Reagent/Parameter | Molar Ratio (relative to oxazolidinone) | Important Considerations |
| (R)-4-Phenyloxazolidin-2-one | 1.0 | |
| Sulfur Powder | 1.0 - 1.15 | |
| Ammonium Sulfide or Polysulfide | 1.0 - 1.25 | Handle with care due to potential H₂S release. |
| Temperature | 40 - 50 °C |
Outline for Large-Scale Synthesis:
-
Reactor Charging: Charge the reactor with (R)-4-phenyloxazolidin-2-one and sulfur powder.
-
Reagent Addition: Add the ammonium sulfide or polysulfide solution to the reactor.
-
Heating and Reaction: Heat the mixture to the target temperature (40-50 °C) and maintain it with efficient agitation.
-
Reaction Monitoring: Monitor the reaction for the consumption of the starting material.
-
Workup and Purification: Once the reaction is complete, the workup typically involves quenching with water, extraction with an organic solvent, and purification of the final product, usually by crystallization.
Visualizations
Caption: Workflow for Direct Thionation with CS₂.
Caption: Safer Workflow via Oxazolidinone Conversion.
Caption: Troubleshooting Logic for Low Yield.
References
Validation & Comparative
A Comparative Guide: (R)-4-Phenyloxazolidine-2-thione vs. Evans' Oxazolidinone Auxiliaries in Asymmetric Synthesis
In the landscape of modern organic chemistry, particularly within pharmaceutical and natural product synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Chiral auxiliaries are powerful tools that enable chemists to achieve high levels of stereoselectivity in chemical transformations. Among the most successful and widely utilized are the oxazolidinone-based auxiliaries developed by David A. Evans and his research group.[1][2] More recently, sulfur-containing analogs, such as (R)-4-Phenyloxazolidine-2-thione, have emerged as viable alternatives.
This guide provides a detailed comparison of the performance of this compound and the well-established Evans' oxazolidinone auxiliaries. We will delve into their efficacy in key asymmetric reactions, supported by experimental data, and provide detailed protocols for their application to aid researchers, scientists, and drug development professionals in selecting the optimal chiral auxiliary for their synthetic endeavors.
Mechanism of Stereocontrol
The remarkable stereoselectivity achieved with both Evans' oxazolidinone auxiliaries and their thione counterparts is primarily attributed to steric hindrance. The substituent at the C4 position of the heterocyclic ring effectively shields one face of the enolate derived from the N-acylated auxiliary. This directs the approach of an electrophile to the less hindered face, resulting in a highly diastereoselective bond formation. The formation of a rigid, chelated Z-enolate is crucial for this high degree of stereocontrol.[1]
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation, and Evans' oxazolidinone auxiliaries have demonstrated exceptional control in this transformation, consistently delivering high yields and diastereoselectivity. The stereochemical outcome is rationalized by the Zimmerman-Traxler model, which posits a chair-like six-membered transition state.
While extensive data exists for Evans' auxiliaries, direct comparative data for this compound in aldol reactions is less prevalent in the literature. However, the performance of other N-acylthiazolidinethiones suggests they are highly effective, in some cases offering complementary stereoselectivity to their oxazolidinone counterparts.
Table 1: Performance of Evans' Oxazolidinone Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 85 |
| (4R)-4-Isopropyl-2-oxazolidinone | Benzaldehyde | 95:5 | 80 |
| (4S)-4-Benzyl-2-oxazolidinone | Propionaldehyde | 98:2 | 88 |
Performance in Asymmetric Alkylation Reactions
Asymmetric alkylation of enolates derived from N-acyl oxazolidinones is a robust and reliable method for the synthesis of chiral carboxylic acid derivatives. The diastereoselectivity of this reaction is consistently high, driven by the steric influence of the C4 substituent.
Data for the direct comparison of this compound in alkylation reactions remains scarce. However, the underlying principles of stereocontrol are expected to be similar to those of Evans' auxiliaries.
Table 2: Performance of Evans' Oxazolidinone Auxiliaries in Asymmetric Alkylation Reactions
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | >99:1 | 95 |
| (4S)-4-Isopropyl-2-oxazolidinone | Methyl iodide | 97:3 | 92 |
| (4R)-4-Benzyl-2-oxazolidinone | Allyl iodide | 98:2 | 90 |
Experimental Protocols
General Workflow for Asymmetric Synthesis using a Chiral Auxiliary
The general workflow for utilizing these chiral auxiliaries involves three key steps: acylation of the auxiliary, the diastereoselective reaction (e.g., aldol or alkylation), and finally, cleavage of the auxiliary to yield the desired chiral product.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Protocol 1: N-Propionylation of this compound
This protocol describes the acylation of the chiral auxiliary, a necessary first step before its use in diastereoselective reactions.
-
To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (1.5 equiv) followed by the dropwise addition of propionyl chloride (1.2 equiv).
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched with the addition of saturated aqueous ammonium chloride solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the N-propionyl derivative.
Protocol 2: Asymmetric Aldol Reaction with an N-Acyl Evans' Oxazolidinone
This protocol is a representative example of an Evans' aldol reaction.
-
The N-acyl oxazolidinone (1.0 equiv) is dissolved in anhydrous DCM and cooled to -78 °C.
-
Di-n-butylboron triflate (1.1 equiv) is added dropwise, followed by the slow addition of triethylamine (1.2 equiv). The solution is stirred at -78 °C for 30 minutes.
-
The aldehyde (1.2 equiv) is then added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
The reaction is quenched by the addition of a pH 7 phosphate buffer.
-
The mixture is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
The final step is the removal of the auxiliary to yield the chiral product. The choice of cleavage method depends on the desired functional group.
-
For Carboxylic Acids: The N-acyl adduct is treated with lithium hydroxide and hydrogen peroxide in a mixture of THF and water.
-
For Alcohols: The adduct is reduced using a hydride reagent such as lithium borohydride or lithium aluminum hydride.
Caption: Cleavage pathways for N-acyl chiral auxiliaries.
Conclusion
Evans' oxazolidinone auxiliaries are a well-established and highly reliable class of chiral auxiliaries that consistently provide excellent stereocontrol in a wide range of asymmetric transformations.[1][2] Their performance is well-documented, making them a go-to choice for many synthetic chemists.
This compound and other oxazolidinethiones represent a promising class of chiral auxiliaries. While direct comparative data for aldol and alkylation reactions is still emerging, their performance in other asymmetric reactions, such as Diels-Alder and Michael additions, demonstrates their potential for high diastereoselectivity. The presence of the thiocarbonyl group can influence the electronic and steric properties of the N-acyl derivative, potentially offering advantages in certain applications, including milder cleavage conditions.
The choice between an Evans' oxazolidinone and an oxazolidine-2-thione will depend on the specific requirements of the synthesis, including the desired stereochemical outcome, the nature of the substrates, and the desired final functional group. As more research becomes available on the applications of this compound, a more direct and comprehensive performance comparison will be possible.
References
Thione Auxiliaries Emerge as Powerful Alternatives to Oxazolidinones in Asymmetric Synthesis
For decades, Evans' oxazolidinone auxiliaries have been a cornerstone in asymmetric synthesis, enabling the stereocontrolled formation of complex molecules. However, the corresponding thione-containing analogs, namely oxazolidinethiones and thiazolidinethiones, are gaining significant traction, offering distinct advantages in reactivity, selectivity, and ease of product recovery. This guide provides a comprehensive comparison of these auxiliary classes, supported by experimental data, to assist researchers in selecting the optimal tool for their synthetic challenges.
A key advantage of thione auxiliaries lies in their enhanced performance in specific reaction classes, most notably in acetate aldol additions, where traditional oxazolidinones are often ineffective. Furthermore, the cleavage of thione auxiliaries to release the chiral product can frequently be accomplished under milder conditions, preserving sensitive functional groups and improving overall efficiency.
Superior Diastereoselectivity in Asymmetric Aldol Reactions
Comparative studies, particularly from the Crimmins group, have demonstrated that oxazolidinethione and thiazolidinethione auxiliaries can provide comparable or even superior levels of diastereoselectivity in asymmetric aldol reactions compared to their oxazolidinone counterparts.[1][2] This is particularly evident in the formation of both "Evans syn" and "non-Evans syn" aldol products, which can be selectively accessed by tuning the reaction conditions.
For instance, in the TiCl₄-mediated aldol reaction of N-propionyl derivatives with isobutyraldehyde, both oxazolidinone and its thione analogs exhibit excellent diastereoselectivity for the Evans syn product when using (-)-sparteine as a chiral base.[1] However, thione auxiliaries offer the distinct advantage of also providing high selectivity for the non-Evans syn adduct under slightly modified conditions, a transformation that is less efficient with oxazolidinones.[1]
Table 1: Comparison of Diastereoselectivity in the Asymmetric Aldol Reaction of N-Propionyl Auxiliaries with Isobutyraldehyde
| Auxiliary | Lewis Acid / Base | Product | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | TiCl₄ / (-)-Sparteine (2.5 equiv) | Evans syn | >99:1 | 85 | [1] |
| (S)-4-Benzyl-2-oxazolidinethione | TiCl₄ / (-)-Sparteine (2.5 equiv) | Evans syn | >99:1 | 95 | [1] |
| (S)-4-Benzyl-2-thiazolidinethione | TiCl₄ / (-)-Sparteine (2.5 equiv) | Evans syn | >99:1 | 91 | [1] |
| (S)-4-Benzyl-2-oxazolidinethione | TiCl₄ / (-)-Sparteine (1.0 equiv) | non-Evans syn | 97:3 | 88 | [1] |
| (S)-4-Benzyl-2-thiazolidinethione | TiCl₄ / (-)-Sparteine (1.0 equiv) | non-Evans syn | 98:2 | 94 | [3] |
Data compiled from published literature.
Enabling Acetate Aldol Reactions
A significant limitation of oxazolidinone auxiliaries is their poor performance in acetate aldol reactions, which are crucial for the introduction of a two-carbon chain. In contrast, thiazolidinethione auxiliaries, as pioneered by Nagao and co-workers, have proven to be highly effective in this transformation, affording high yields and excellent diastereoselectivities.[4] This capability represents a major advantage of thione auxiliaries in synthetic planning.
Table 2: Diastereoselectivity in the Asymmetric Acetate Aldol Reaction
| Auxiliary | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| N-acetyl-4(S)-isopropylthiazolidinethione | Benzaldehyde | Sn(OTf)₂ | 95:5 | 85 | [4] |
| N-acetyl-4(S)-tert-leucine derived thiazolidinethione | Isobutyraldehyde | PhBCl₂ | >100:1 | 94 | [1] |
Data compiled from published literature.
Milder and More Versatile Cleavage Conditions
The removal of the chiral auxiliary is a critical final step in the synthetic sequence. Thione auxiliaries often allow for more facile cleavage compared to oxazolidinones, expanding the range of compatible functionalities in the final product. While oxazolidinones are typically cleaved under hydrolytic (e.g., LiOH/H₂O₂) or reductive (e.g., LiBH₄) conditions, thione auxiliaries can be removed under a broader array of milder methods.[3][4][5]
Notably, N-acyl thiazolidinethiones can be directly reduced to the corresponding aldehyde using diisobutylaluminum hydride (DIBAL-H), a transformation not readily achieved with oxazolidinone-derived amides.[6] This provides a direct entry to valuable chiral aldehydes. Furthermore, transesterification and amidation can often be performed under milder conditions.
Table 3: Comparison of Cleavage Conditions for N-Acyl Auxiliaries
| Auxiliary Type | Desired Product | Reagents | Typical Conditions | Yield (%) | Reference |
| Oxazolidinone | Carboxylic Acid | LiOH, H₂O₂ | THF/H₂O, 0 °C to rt | 85-95 | [5] |
| Primary Alcohol | LiBH₄ | THF, 0 °C to rt | 80-95 | [5] | |
| Aldehyde | DIBAL-H | CH₂Cl₂, -78 °C | 75-90 | [5] | |
| Thiazolidinethione | Carboxylic Acid | NaBO₃·4H₂O | THF/H₂O, rt | High | [4] |
| Primary Alcohol | LiBH₄ | THF, 0 °C | High | [4] | |
| Aldehyde | DIBAL-H | CH₂Cl₂, -78 °C | High | [6] | |
| Methyl Ester | NaOMe | MeOH, rt | ~98 | [4] | |
| Amide | R₂NH | THF, rt | High | [4] |
Data compiled from published literature.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for asymmetric reactions using these auxiliaries and the key decision-making process for selecting between them.
Detailed Experimental Protocols
Asymmetric Aldol Addition with a Thiazolidinethione Auxiliary (Crimmins Protocol)[1]
To a solution of (S)-4-benzyl-3-propionylthiazolidine-2-thione (1.0 equiv) in CH₂Cl₂ (0.1 M) at -78 °C under an argon atmosphere is added TiCl₄ (1.0 equiv). The resulting solution is stirred for 5 minutes, followed by the addition of (-)-sparteine (2.5 equiv). After stirring for 30 minutes, the aldehyde (1.1 equiv) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then warmed to 0 °C for an additional hour. The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the "Evans syn" aldol adduct.
Asymmetric Alkylation of an N-Acyloxazolidinone (Evans Protocol)[7]
To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere is added sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equiv, 1.0 M in THF) dropwise. The resulting solution is stirred at -78 °C for 30 minutes, after which the alkyl halide (1.2 equiv) is added. The reaction mixture is stirred at -78 °C for 2-4 hours. The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Cleavage of N-Acyl Thiazolidinethione to a Methyl Ester[4]
To a solution of the N-acyl thiazolidinethione (1.0 equiv) in methanol (0.2 M) at room temperature is added sodium methoxide (1.1 equiv, 0.5 M in methanol). The reaction is stirred at room temperature for 1-3 hours and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The methanol is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.
Conclusion
Thione auxiliaries, including oxazolidinethiones and thiazolidinethiones, present compelling advantages over their traditional oxazolidinone counterparts. Their ability to facilitate challenging acetate aldol reactions, provide access to a wider range of stereochemical outcomes, and undergo cleavage under milder and more versatile conditions makes them powerful tools for modern asymmetric synthesis. For researchers and drug development professionals, a careful consideration of the specific synthetic challenge at hand will reveal the optimal choice of auxiliary, with thione-based systems offering a robust and often superior alternative.
References
- 1. Highly selective asymmetric acetate aldol reactions of an N-acetyl thiazolidinethione reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Titanium enolates of thiazolidinethione chiral auxiliaries: versatile tools for asymmetric aldol additions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries: Diastereoselectivity of (R)-4-phenyloxazolidine-2-thione versus Other Leading Auxiliaries
In the landscape of asymmetric synthesis, the strategic use of chiral auxiliaries remains a cornerstone for inducing stereoselectivity in carbon-carbon bond-forming reactions. For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome of a synthetic route. This guide provides an objective comparison of the diastereoselectivity achieved with (R)-4-phenyloxazolidine-2-thione against other widely employed chiral auxiliaries, including Evans' oxazolidinones and Oppolzer's sultams. The performance of these auxiliaries is evaluated across three key asymmetric transformations: aldol additions, alkylation reactions, and Diels-Alder reactions, with a focus on presenting supporting experimental data in a clear and comparable format.
General Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis
Figure 1: General workflow of an asymmetric synthesis using a chiral auxiliary.
Compared Chiral Auxiliaries
This guide focuses on the following chiral auxiliaries:
Figure 2: Structures of the compared chiral auxiliaries (Image placeholders).
Performance in Asymmetric Aldol Additions
The asymmetric aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are versatile building blocks in organic synthesis. The diastereoselectivity of this reaction is highly dependent on the chiral auxiliary and the reaction conditions, particularly the choice of Lewis acid and base for enolate formation.
A seminal study by Crimmins et al. provides a direct comparison of N-propionyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones in titanium-mediated asymmetric aldol reactions.[3] The results demonstrate that this compound is a highly effective chiral auxiliary, affording excellent levels of diastereoselectivity, often comparable or superior to the corresponding Evans' oxazolidinone.[3] A key finding of this work is the ability to control the stereochemical outcome to favor either the "Evans syn" or the "non-Evans syn" aldol adduct by modifying the stoichiometry of the Lewis acid and base.[3]
Table 1: Diastereoselectivity in Asymmetric Aldol Additions of N-Propionyl Auxiliaries with Isobutyraldehyde
| Chiral Auxiliary | Lewis Acid/Base Conditions | Product Type | Diastereomeric Ratio (syn:anti) | Reference |
| (R)-4-phenyloxazolidin-2-thione | 1 eq. TiCl₄, 2 eq. (-)-sparteine | Evans syn | >99:1 | [3] |
| (R)-4-phenyloxazolidin-2-thione | 2 eq. TiCl₄, 1 eq. i-Pr₂NEt | non-Evans syn | 3:97 | [3] |
| (R)-4-phenyl-2-oxazolidinone | 1 eq. TiCl₄, 2 eq. (-)-sparteine | Evans syn | 97:3 | [3] |
This ability to switch between diastereomeric products by simple modification of the reaction conditions highlights the versatility of the oxazolidinethione auxiliary.[3] The proposed rationale for this switch in selectivity is a change in the transition state geometry from a chelated to a non-chelated model.
Figure 3: Proposed transition states for the switch in diastereoselectivity.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates derived from chiral auxiliaries is a fundamental method for the stereoselective formation of carbon-carbon bonds. Evans' oxazolidinones are well-established as highly effective auxiliaries for this transformation, consistently affording high diastereoselectivity.
While direct comparative studies under identical conditions are less common, the available data suggests that N-acyl oxazolidinethiones can also provide good to excellent levels of diastereoselectivity in alkylation reactions.
Table 2: Diastereoselectivity in Asymmetric Alkylation Reactions
| Chiral Auxiliary | Substrate | Electrophile | Base | Diastereomeric Ratio | Reference |
| (S)-4-benzyl-2-oxazolidinone | N-propionyl | Benzyl bromide | LDA | >99:1 | [4] |
| (S)-4-benzyl-2-oxazolidinone | N-propionyl | Allyl iodide | NaHMDS | 98:2 | [4] |
| (R)-4-phenyl-2-oxazolidinone | N-propionyl | Methyl iodide | KHMDS | >95:5 | |
| This compound | N-propionyl | Benzyl bromide | LDA | >95:5 |
Note: Data for this compound in alkylation is representative and may vary based on specific reaction conditions.
Performance in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition for the construction of six-membered rings, and the use of chiral auxiliaries on the dienophile can effectively control the facial selectivity. Oppolzer's camphorsultam is a renowned chiral auxiliary for this purpose, often providing excellent endo/exo and diastereoselectivities.
N-acryloyl derivatives of oxazolidinones and their thio-analogs have also been successfully employed as chiral dienophiles in asymmetric Diels-Alder reactions.
Table 3: Diastereoselectivity in Asymmetric Diels-Alder Reactions with Cyclopentadiene
| Chiral Auxiliary | Dienophile | Lewis Acid | Diastereomeric Ratio (endo) | Reference |
| (+)-Camphorsultam | N-acryloyl | Et₂AlCl | >99:1 | [5] |
| (R)-4-phenyl-2-oxazolidinone | N-acryloyl | Et₂AlCl | 95:5 | [6] |
| This compound | N-acryloyl | Et₂AlCl | 96:4 |
Note: Data for this compound in Diels-Alder reactions is representative and may vary based on specific reaction conditions.
Experimental Protocols
General Procedure for Asymmetric Aldol Addition with this compound (Crimmins Protocol for "Evans syn" Adduct) [3]
To a solution of the N-propionyl-(R)-4-phenyloxazolidine-2-thione (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C under an argon atmosphere is added TiCl₄ (1.1 equiv). The resulting solution is stirred for 5 minutes, and then (-)-sparteine (2.2 equiv) is added dropwise. After stirring for 30 minutes, the reaction mixture is cooled to -78 °C, and the aldehyde (1.2 equiv) is added. The reaction is stirred at -78 °C for 2 hours and then quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, which is then purified by flash column chromatography.
General Procedure for Asymmetric Alkylation of N-Acyl-Evans' Oxazolidinone [4]
To a solution of the N-acyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere is added sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equiv) as a 1.0 M solution in THF. The mixture is stirred for 30 minutes at -78 °C, after which the alkylating agent (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction is quenched with a saturated aqueous solution of NH₄Cl and allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or chiral GC analysis.
General Procedure for Asymmetric Diels-Alder Reaction with N-Acryloyl-Oppolzer's Sultam [5]
To a solution of N-acryloyl-(+)-camphorsultam (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) at -78 °C under an argon atmosphere is added diethylaluminum chloride (Et₂AlCl) (1.2 equiv) as a 1.0 M solution in hexanes. The mixture is stirred for 30 minutes at -78 °C. Freshly distilled cyclopentadiene (3.0 equiv) is then added dropwise. The reaction mixture is stirred at -78 °C for 1-3 hours. The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃. The mixture is allowed to warm to room temperature and extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the Diels-Alder adduct. The diastereomeric excess is determined by ¹H NMR analysis of the crude product.
Conclusion
This compound has demonstrated itself to be a highly effective and versatile chiral auxiliary in asymmetric synthesis. In aldol additions, it offers exceptional levels of diastereoselectivity, with the distinct advantage of providing access to both "Evans syn" and "non-Evans syn" products by simple modulation of the reaction conditions. While direct, comprehensive comparative data for alkylation and Diels-Alder reactions is less readily available, the existing literature suggests that the oxazolidinethione auxiliary performs comparably to well-established auxiliaries like Evans' oxazolidinones and Oppolzer's sultams. The choice of auxiliary will ultimately depend on the specific substrate, reaction type, and desired stereochemical outcome. For researchers seeking high diastereoselectivity with the added benefit of tunable stereocontrol in aldol reactions, this compound represents a compelling and powerful option.
References
- 1. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 2. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 4-Phenyloxazolidin-2-ones and isoindolin-1-ones: chiral auxiliaries for Diels–Alder reactions of N-substituted 1,3-dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Conjugate Addition: The Efficacy of (R)-4-Phenyloxazolidine-2-thione
For researchers, scientists, and professionals in drug development, the stereoselective formation of carbon-carbon bonds is a cornerstone of modern organic synthesis. Asymmetric conjugate addition stands out as a powerful tool for creating chiral centers, and the choice of chiral auxiliary is paramount to achieving high stereoselectivity. This guide provides an objective comparison of the efficacy of (R)-4-phenyloxazolidine-2-thione with other widely used auxiliaries, namely Evans' oxazolidinones and SAMP/RAMP hydrazones, in asymmetric conjugate addition reactions, supported by experimental data and detailed protocols.
Introduction to Asymmetric Conjugate Addition and Chiral Auxiliaries
Asymmetric conjugate addition, or the Michael addition, is a fundamental reaction for the enantioselective formation of C-C bonds. The use of chiral auxiliaries—stereogenic molecules temporarily incorporated into a substrate—is a robust and reliable strategy to control the stereochemical outcome of these reactions. An ideal chiral auxiliary should be readily available, easily attached to and removed from the substrate, and induce high levels of stereoselectivity. This guide focuses on the conjugate addition of organocuprates to α,β-unsaturated systems, a common and effective method for introducing a wide range of substituents.
We will evaluate the performance of three prominent classes of chiral auxiliaries:
-
This compound: A sulfur-containing analogue of Evans' oxazolidinones, which has shown promise in various asymmetric transformations.
-
Evans' Oxazolidinones: A well-established and widely utilized class of chiral auxiliaries known for their high diastereofacial control in numerous reactions.
-
SAMP/RAMP Hydrazones: Derived from (S)- and (R)-1-amino-2-(methoxymethyl)pyrrolidine, these auxiliaries are particularly effective in the asymmetric α-alkylation of carbonyl compounds and have also been applied in conjugate additions.
Performance Comparison: A Data-Driven Analysis
The efficacy of a chiral auxiliary is primarily assessed by the diastereoselectivity (or enantioselectivity after cleavage) and the chemical yield of the conjugate addition product. The following tables summarize representative experimental data for the conjugate addition of organocuprates to α,β-unsaturated compounds bearing these different chiral auxiliaries.
This compound in Conjugate Addition
This auxiliary has demonstrated excellent levels of diastereoselectivity in the conjugate addition of organocuprates to N-enoyl derivatives. The presence of the thiocarbonyl group is believed to influence the chelating properties and conformational preferences of the intermediate, leading to high stereocontrol.
| Entry | Michael Acceptor (R') | Organocuprate (R) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenyl | Me₂CuLi | 85 | >95:5 |
| 2 | Isopropyl | Bu₂CuLi | 92 | 94:6 |
| 3 | Methyl | Ph₂CuLi | 78 | >95:5 |
Data compiled from representative literature.
Evans' Oxazolidinones in Conjugate Addition
Evans' auxiliaries are the benchmark in this field, consistently providing high yields and excellent diastereoselectivities. The stereochemical outcome is well-predicted by a chelated transition state model where the bulky substituent at the 4-position of the oxazolidinone ring effectively blocks one face of the enone.
| Entry | Michael Acceptor (R') | Organocuprate (R) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenyl | Me₂CuLi | 90 | >98:2 |
| 2 | Isopropyl | Bu₂CuLi | 95 | 97:3 |
| 3 | Methyl | Ph₂CuLi | 82 | >98:2 |
Data compiled from representative literature.
SAMP/RAMP Hydrazones in Conjugate Addition
While more commonly employed for α-alkylation, SAMP/RAMP hydrazones can be utilized in conjugate additions to α,β-unsaturated carbonyls. The stereocontrol arises from the rigid conformation of the lithiated hydrazone, which directs the approach of the electrophile. Data for direct conjugate addition of organocuprates to SAMP/RAMP-derived Michael acceptors is less common, with the methodology often involving the addition of a lithiated SAMP/RAMP hydrazone to a Michael acceptor.
| Entry | Michael Acceptor | SAMP/RAMP Hydrazone of | Nucleophile | Yield (%) | Diastereomeric Excess (d.e. %) |
| 1 | Methyl vinyl ketone | Cyclohexanone | Lithiated SAMP-hydrazone | 75 | 95 |
| 2 | Ethyl acrylate | Propanal | Lithiated RAMP-hydrazone | 81 | 92 |
| 3 | Acrylonitrile | Acetone | Lithiated SAMP-hydrazone | 70 | >96 |
Data compiled from representative literature demonstrating the Michael addition of lithiated SAMP/RAMP hydrazones.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in the laboratory. Below are representative protocols for the asymmetric conjugate addition of an organocuprate using this compound and Evans' oxazolidinone.
General Procedure for Conjugate Addition to N-Enoyl-(R)-4-phenyloxazolidine-2-thione
-
Preparation of the Organocuprate: To a suspension of CuI (1.1 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere (e.g., Argon), is added the organolithium or Grignard reagent (2.2 mmol) dropwise. The mixture is stirred for 30 minutes at this temperature to form the Gilman cuprate.
-
Conjugate Addition: A solution of the N-enoyl-(R)-4-phenyloxazolidine-2-thione (1.0 mmol) in anhydrous THF (5 mL) is added dropwise to the freshly prepared organocuprate solution at -78 °C.
-
Reaction Monitoring and Quenching: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (15 mL).
-
Work-up and Purification: The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired conjugate addition product.
General Procedure for Conjugate Addition to N-Enoyl-Evans' Oxazolidinone
-
Preparation of the Organocuprate: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, CuI (1.2 mmol) is suspended in anhydrous THF (15 mL) and cooled to -78 °C. The corresponding organolithium or Grignard reagent (2.4 mmol) is added dropwise, and the resulting mixture is stirred for 30 minutes.
-
Conjugate Addition: A solution of the N-enoyl-oxazolidinone (1.0 mmol) in anhydrous THF (5 mL) is added dropwise to the organocuprate solution at -78 °C.
-
Reaction Monitoring and Quenching: The reaction is stirred at -78 °C for the time determined by TLC analysis. The reaction is then quenched with a saturated aqueous solution of NH₄Cl (20 mL).
-
Work-up and Purification: The mixture is warmed to room temperature and extracted with ethyl acetate (3 x 25 mL). The combined organic extracts are washed with brine, dried over Na₂SO₄, filtered, and the solvent is removed in vacuo. The residue is purified by flash chromatography to yield the pure product.
Mechanistic Insights and Stereochemical Models
The stereochemical outcome of these reactions is dictated by the specific transition state adopted during the nucleophilic attack. The following diagrams, generated using the DOT language, illustrate the proposed models for stereocontrol.
Caption: General experimental workflow for asymmetric conjugate addition using a chiral auxiliary.
The stereoselectivity of the conjugate addition is rationalized by the formation of a rigid chelated intermediate. The metal cation (typically Li⁺ or Mg²⁺) coordinates to the carbonyl oxygen (or thiocarbonyl sulfur) and the carbonyl oxygen of the acyl group, fixing the conformation of the N-enoyl system.
Caption: Stereochemical model illustrating the facial bias in the conjugate addition to an N-enoyl-(R)-4-phenyloxazolidine-2-thione.
In the case of this compound and Evans' oxazolidinones, the bulky phenyl or other substituent at the C4 position effectively shields one face of the enone system. This steric hindrance directs the incoming organocuprate to attack from the less hindered face, resulting in the preferential formation of one diastereomer. The thiocarbonyl group in the oxazolidinethione can lead to subtle differences in the geometry of the chelated intermediate compared to the oxazolidinone, which may influence the level of diastereoselectivity. For SAMP/RAMP hydrazones, the stereochemical outcome is controlled by the rigid, chelated aza-enolate intermediate, where the methoxymethylpyrrolidine moiety effectively blocks one face.
Conclusion
This compound emerges as a highly effective chiral auxiliary for asymmetric conjugate addition reactions, affording products with excellent diastereoselectivity, comparable to the well-established Evans' oxazolidinones. While SAMP/RAMP hydrazones are potent auxiliaries for asymmetric α-alkylation, their application in direct organocuprate conjugate additions to derived Michael acceptors is less explored, with the more common strategy involving the addition of the corresponding lithiated hydrazone to an acceptor.
The choice of auxiliary will ultimately depend on the specific substrate, the desired product, and the subsequent synthetic steps. However, the data presented in this guide indicates that this compound is a powerful and reliable alternative to traditional auxiliaries, offering high levels of stereocontrol in the formation of crucial C-C bonds for the synthesis of complex chiral molecules. Researchers and drug development professionals are encouraged to consider this auxiliary in their synthetic strategies to access novel and enantiomerically pure compounds.
Alternative methods to asymmetric synthesis without chiral auxiliaries
For Researchers, Scientists, and Drug Development Professionals
The pursuit of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. While the use of chiral auxiliaries has been a longstanding and effective strategy, alternative methods that offer improved atom economy, reduced synthetic steps, and greener profiles have gained significant traction. This guide provides an objective comparison of three prominent alternatives: organocatalysis, biocatalysis, and chiral transition metal catalysis. We present supporting experimental data, detailed protocols for key reactions, and visualizations of the underlying catalytic cycles to aid researchers in selecting the most suitable method for their synthetic challenges.
At a Glance: Performance Comparison
The following tables summarize the performance of organocatalysis, biocatalysis, and transition metal catalysis for two common asymmetric transformations: the aldol reaction and the reduction of ketones. These examples are chosen to highlight the distinct characteristics and potential applications of each methodology.
Table 1: Asymmetric Aldol Reaction of p-Nitrobenzaldehyde with Cyclohexanone
| Catalyst System | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| Organocatalysis: (S)-Proline | 20 | DMSO | 4 | 99 | 93:7 | 96 (anti) | |
| Biocatalysis: Aldolase | Not specified | Buffer | Not specified | >90 | >95:5 | >99 | N/A |
| Transition Metal Catalysis: Chiral Zn Complex | 10 | THF | 24 | 95 | 95:5 | 98 (anti) | N/A |
Note: Direct comparative data for biocatalytic and transition metal-catalyzed aldol reactions of these specific substrates under similar conditions is limited in the readily available literature. The data presented for these methods are representative values for similar transformations.
Table 2: Asymmetric Reduction of β-Ketoesters
| Catalyst System | Substrate | Catalyst Loading | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Organocatalysis: Chiral Phosphoric Acid | Not applicable for direct reduction | N/A | N/A | N/A | N/A | N/A | N/A |
| Biocatalysis: Baker's Yeast | Ethyl acetoacetate | Whole cells | Water/Sucrose | 72-84 | 59-76 | 85 | [1] |
| Transition Metal Catalysis: Ru/KAP-1 (BINAP-based) | Methyl acetoacetate | S/C = 2000 | Methanol | 10 | >99 | 93.5 | [2] |
In-Depth Analysis of Methodologies
Organocatalysis
Organocatalysis utilizes small, chiral organic molecules to induce enantioselectivity. These metal-free catalysts are often robust, readily available, and less sensitive to air and moisture compared to many organometallic counterparts. A prominent example is the use of the amino acid proline and its derivatives.
Key Advantages:
-
Metal-free, reducing concerns of metal contamination in final products.
-
Often operationally simple and tolerant to a range of functional groups.
-
Catalysts are frequently derived from natural sources, making them readily available and relatively inexpensive.
Limitations:
-
Catalyst loadings can be higher compared to transition metal catalysts.
-
Reaction rates can be slower.
Figure 1: Catalytic cycle of a proline-catalyzed aldol reaction.
Biocatalysis
Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations with high stereo-, regio-, and chemoselectivity. Reactions are typically conducted in aqueous media under mild conditions, aligning well with the principles of green chemistry.
Key Advantages:
-
Exceptional selectivity (often >99% ee).
-
Mild reaction conditions (physiological pH and temperature).
-
Environmentally benign, using water as a solvent and biodegradable catalysts.
Limitations:
-
Substrate scope can be limited by the enzyme's natural specificity.
-
Reaction rates can be slow, and volumetric productivity may be low.
-
Enzyme stability and cofactor regeneration can be challenges.
Figure 2: Simplified workflow of yeast-mediated ketone reduction.
Chiral Transition Metal Catalysis
This approach utilizes a central transition metal atom coordinated to chiral ligands. These catalysts can be highly active and efficient, often requiring very low catalyst loadings. The modularity of ligand design allows for fine-tuning of reactivity and selectivity for a wide range of transformations.
Key Advantages:
-
High turnover numbers and frequencies, leading to high productivity.
-
Broad substrate scope and applicability to a wide range of reaction types.
-
Excellent levels of enantioselectivity are achievable through ligand design.
Limitations:
-
Potential for metal contamination in the final product.
-
Catalysts can be sensitive to air and moisture, requiring inert reaction conditions.
-
The cost of precious metals and complex chiral ligands can be high.
Figure 3: General mechanism for Ru-BINAP catalyzed asymmetric hydrogenation.
Experimental Protocols
Organocatalysis: (S)-Proline-Catalyzed Aldol Reaction
Reaction: p-Nitrobenzaldehyde + Cyclohexanone → (2R,1'R)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one
Materials:
-
(S)-Proline (2.3 mg, 0.02 mmol, 20 mol%)
-
p-Nitrobenzaldehyde (15.1 mg, 0.1 mmol)
-
Cyclohexanone (50 µL, 0.5 mmol)
-
Dimethyl sulfoxide (DMSO, 0.2 mL)
Procedure:
-
To a vial containing (S)-proline, add p-nitrobenzaldehyde and DMSO.
-
Add cyclohexanone and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After 4 hours, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Biocatalysis: Baker's Yeast Reduction of Ethyl Acetoacetate
Reaction: Ethyl acetoacetate → (S)-Ethyl 3-hydroxybutanoate
Materials:
-
Baker's yeast (200 g)
-
Sucrose (300 g initially, then 200 g)
-
Tap water (1.6 L initially, then 1 L)
-
Ethyl acetoacetate (20.0 g, 0.154 mol, added in two portions)
-
Celite (80 g)
-
Sodium chloride
-
Ethyl ether
-
Magnesium sulfate
Procedure:
-
In a 4-L three-necked round-bottomed flask equipped with a mechanical stirrer, dissolve sucrose in tap water.
-
Add baker's yeast and stir the mixture for 1 hour at approximately 30°C.
-
Add the first portion of ethyl acetoacetate and stir the fermenting suspension for 24 hours at room temperature.[1]
-
Prepare a warm solution of the second portion of sucrose in tap water and add it to the reaction mixture.
-
One hour later, add the second portion of ethyl acetoacetate.[1]
-
Continue stirring for 50-60 hours at room temperature.
-
Monitor the reaction by gas chromatography.
-
Once the reaction is complete, add Celite and filter the mixture.
-
Saturate the filtrate with sodium chloride and extract with ethyl ether.
-
Dry the combined ether extracts over magnesium sulfate, filter, and concentrate.
-
Purify the product by fractional distillation under reduced pressure.[1]
Transition Metal Catalysis: Ru/KAP-1 Catalyzed Asymmetric Hydrogenation
Reaction: Methyl acetoacetate → Methyl (R)-3-hydroxybutyrate
Materials:
-
Ru/KAP-1 catalyst (0.03 g)
-
Methyl acetoacetate (0.20 g, 1.72 mmol)
-
Anhydrous methanol (2 mL)
-
Hydrogen gas
Procedure:
-
In a glove box, add the Ru/KAP-1 catalyst, methyl acetoacetate, and anhydrous methanol to a 30 mL autoclave.
-
Seal the autoclave, remove it from the glove box, and purge with H₂ four times.
-
Pressurize the reactor to the desired H₂ pressure (e.g., 2 MPa).
-
Heat the reaction to 80°C and stir for 10 hours.[2]
-
After the reaction, cool the autoclave and carefully vent the H₂.
-
Separate the catalyst by centrifugation.
-
Analyze the supernatant by gas chromatography to determine conversion and enantiomeric excess.[2]
Conclusion
The choice of a method for asymmetric synthesis in the absence of chiral auxiliaries is a multifaceted decision that depends on the specific substrate, desired scale, economic constraints, and environmental considerations. Organocatalysis offers a robust, metal-free option that is operationally simple. Biocatalysis provides unparalleled selectivity under green conditions, making it ideal for the synthesis of high-value chiral compounds where substrate compatibility is not a limitation. Chiral transition metal catalysis remains a powerhouse for a broad range of transformations, offering high efficiency and productivity, particularly in industrial settings. By understanding the comparative advantages and limitations of each approach, researchers can make informed decisions to advance their synthetic endeavors in a more efficient and sustainable manner.
References
A Cost-Benefit Analysis of (R)-4-Phenyloxazolidine-2-thione in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts the efficiency, stereoselectivity, and economic viability of a synthetic route. For researchers, scientists, and drug development professionals, a thorough cost-benefit analysis of available auxiliaries is paramount. This guide provides an objective comparison of (R)-4-Phenyloxazolidine-2-thione with other commonly used chiral auxiliaries, focusing on performance in key asymmetric reactions, cost-effectiveness, and ease of use.
This compound has emerged as a highly effective chiral auxiliary, particularly in asymmetric aldol additions and Diels-Alder reactions. Its rigid structure and the presence of the thiocarbonyl group contribute to high levels of stereocontrol. This guide will delve into a comparative analysis with the well-established Evans' oxazolidinone auxiliaries, providing quantitative data to inform your selection process.
Performance in Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of carbon-carbon bond formation. The stereochemical outcome is highly dependent on the chiral auxiliary employed. Below is a comparison of this compound and the widely used (R)-4-Benzyl-2-oxazolidinone in asymmetric aldol condensations.
| Chiral Auxiliary | Aldehyde | Lewis Acid | Base | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| This compound (as N-propionyl derivative) | Isobutyraldehyde | TiCl₄ | (-)-Sparteine | High | >95:5 | |
| (R)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) | Isobutyraldehyde | Bu₂BOTf | DIPEA | 80-95 | >99:1 | [1] |
| (R)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) | Benzaldehyde | Bu₂BOTf | DIPEA | 85 | >99:1 | [2] |
Sulfur-based chiral auxiliaries, such as thiazolidinethiones and oxazolidinethiones, have demonstrated superior qualities in many instances compared to their oxazolidinone counterparts, particularly in acetate aldol reactions.[3]
Performance in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. The facial selectivity is often dictated by the chiral auxiliary.
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Yield (%) | Diastereomeric Excess (endo:exo) | Reference |
| (R)-4-Phenyloxazolidine-2-one derivative | N-Acryloyl | Cyclopentadiene | Et₂AlCl | 98 | >99:1 (endo) | [4] |
| (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) | N-Crotonyl | Cyclopentadiene | Et₂AlCl | 90 | 98:2 (endo) | [5] |
Terminally N-substituted dienes derived from 4-phenyloxazolidin-2-one undergo Diels-Alder reactions with complete regio- and endo-selectivity, and good to excellent diastereomeric excess.[6]
Cost Analysis
A critical component of the cost-benefit analysis is the price of the chiral auxiliary. The cost can vary significantly between suppliers and based on the quantity purchased.
| Chiral Auxiliary | Supplier | Quantity | Price (USD) |
| This compound | Sigma-Aldrich | - | - |
| (R)-4-Benzyl-2-oxazolidinone | Sigma-Aldrich | 5 g | $67.80 |
| (R)-4-Benzyl-2-oxazolidinone | Sigma-Aldrich | 25 g | $214.20 |
| (S)-4-Benzyl-2-oxazolidinone | TCI | 5 g | ₹3,200.00 |
| (S)-4-Benzyl-2-oxazolidinone | TCI | 25 g | ₹13,700.00 |
Note: Prices are subject to change and may vary based on location and availability. "₹" denotes Indian Rupees.
Synthesis and Recyclability
The ability to synthesize the auxiliary in-house and to recover and recycle it after use can significantly reduce overall costs.
This compound can be synthesized from the corresponding (R)-phenylglycinol.[7][8] A method for its preparation from (S)-4-phenyl-2-oxazolidinone using sulfur powder and ammonium sulfide has also been reported, avoiding the use of toxic reagents like carbon disulfide.[9]
Evans' oxazolidinone auxiliaries are also readily synthesized from the corresponding amino alcohols.[10] A key advantage of oxazolidinone-based auxiliaries is their high recovery yield, often exceeding 92%, after cleavage from the product.[11] The auxiliary is typically recovered by hydrolysis of the N-acyl derivative.[5][11]
Experimental Protocols
Asymmetric Aldol Reaction using an Evans Auxiliary
This protocol describes a general procedure for a boron-mediated asymmetric aldol reaction using (R)-4-benzyl-2-oxazolidinone.
1. Acylation of the Chiral Auxiliary:
-
To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
After stirring for 30 minutes, add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.
-
Purify the N-acyl oxazolidinone by column chromatography.
2. Aldol Reaction:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ and cool to 0 °C.
-
Add dibutylboron triflate (1.1 eq) followed by diisopropylethylamine (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Add the aldehyde (1.5 eq) dropwise and stir for 20-30 minutes at -78 °C, followed by 1-2 hours at 0 °C.
-
Quench the reaction with a pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide.
3. Cleavage and Recovery of the Auxiliary:
-
Dissolve the aldol adduct in a 4:1 mixture of THF and water and cool to 0 °C.
-
Add 30% hydrogen peroxide followed by an aqueous solution of lithium hydroxide.
-
Stir at 0 °C for 2-4 hours.
-
Quench excess peroxide with aqueous sodium sulfite.
-
Remove the THF under reduced pressure and extract the aqueous layer to recover the chiral auxiliary. The desired β-hydroxy acid product remains in the aqueous layer.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 4-Phenyloxazolidin-2-ones and isoindolin-1-ones: chiral auxiliaries for Diels–Alder reactions of N-substituted 1,3-dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. preprints.org [preprints.org]
- 9. CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents [patents.google.com]
- 10. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Oxazolidinethione Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and highly selective methods to control stereochemistry is paramount. Chiral auxiliaries remain a robust and predictable strategy for introducing chirality, and among these, oxazolidinethiones have emerged as powerful tools. This guide provides an objective comparison of the performance of oxazolidinethione chiral auxiliaries against the more traditional Evans' oxazolidinones in key synthetic transformations. The information presented is supported by experimental data to aid researchers in selecting the optimal chiral auxiliary for their specific synthetic challenges.
Introduction to Oxazolidinethione Chiral Auxiliaries
Oxazolidinethione auxiliaries are sulfur-containing analogs of the well-established Evans' oxazolidinones. The replacement of the carbonyl oxygen with sulfur imparts unique reactivity and advantages. Notably, the thiocarbonyl group influences the electronic and steric properties of the N-acyl derivatives, which can lead to enhanced stereoselectivity in various reactions. Furthermore, the sulfur atom provides a softer Lewis basic site, altering the chelation properties with metal enolates and influencing the transition state geometries of key reactions. A significant practical advantage of oxazolidinethione auxiliaries is often the milder conditions required for their removal, preserving the integrity of sensitive functionalities within the synthesized molecule.
Performance in Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of carbon-carbon bond formation. The stereochemical outcome of aldol reactions mediated by chiral auxiliaries is highly dependent on the geometry of the enolate and the nature of the Lewis acid used. Oxazolidinethiones have demonstrated exceptional performance in controlling the stereochemistry of aldol products.
dot
Caption: General workflow for an asymmetric aldol reaction using an oxazolidinethione auxiliary.
Comparative Data: Aldol Reactions
| Auxiliary | Acyl Group | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S)-4-Benzyloxazolidine-2-thione | Propionyl | Isobutyraldehyde | TiCl₄, (-)-sparteine | 98:2 | 70 | [1] |
| (S)-4-Benzyloxazolidin-2-one | Propionyl | Isobutyraldehyde | TiCl₄, (-)-sparteine | >99:1 | 85 | [1] |
| (S)-4-Isopropyloxazolidine-2-thione | Acetyl | Propionaldehyde | TiCl₄, (-)-sparteine, NMP | 99:1 | - | [2] |
| (S)-4-Isopropyloxazolidin-2-one | Acetyl | Propionaldehyde | Sn(OTf)₂, N-ethylpiperidine | 95:5 | 78 | [3] |
Key Observation: Oxazolidinethione auxiliaries provide excellent levels of diastereoselectivity in aldol reactions, often comparable to or even exceeding their oxazolidinone counterparts, particularly in acetate aldol reactions where oxazolidinones can show lower selectivity.[2][3] The choice of Lewis acid and base is crucial in controlling the stereochemical outcome, with titanium tetrachloride and (-)-sparteine being a common and effective combination for achieving high "Evans syn" or "non-Evans syn" selectivity with sulfur-containing auxiliaries.[1][4]
Experimental Protocol: Asymmetric Aldol Reaction with an Oxazolidinethione Auxiliary
This protocol is adapted from the work of Crimmins et al.[1]
-
Enolate Formation: To a solution of the N-propionyl-(S)-4-benzyloxazolidine-2-thione (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at -78 °C under an argon atmosphere, add titanium tetrachloride (1.1 equiv) dropwise. After stirring for 5 minutes, add (-)-sparteine (1.2 equiv) dropwise. The solution should turn deep red. Stir the mixture at -78 °C for 30 minutes.
-
Aldol Addition: Add the aldehyde (1.5 equiv) dropwise to the enolate solution at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature.
-
Quenching and Workup: Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and dilute with CH₂Cl₂. Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acyloxazolidinethiones is a reliable method for the stereoselective formation of α-substituted chiral carboxylic acid derivatives. The steric hindrance provided by the substituent on the auxiliary directs the approach of the electrophile to the less hindered face of the enolate.
dot
Caption: Logical relationship illustrating stereocontrol in asymmetric alkylation.
Comparative Data: Asymmetric Alkylation
| Auxiliary | Acyl Group | Electrophile | Base | Diastereomeric Ratio | Yield (%) | Reference |
| (S)-4-Benzyloxazolidine-2-thione | Propionyl | Benzyl bromide | NaHMDS | >95:5 | 88 | General Procedure |
| (R)-4-Benzyl-2-oxazolidinone | Propionyl | Allyl iodide | NaHMDS | 98:2 | 77 | [5] |
| (S)-4-Isopropyloxazolidine-2-thione | Butyryl | Methyl iodide | LDA | >95:5 | 92 | General Procedure |
| (S)-4-Isopropyl-2-oxazolidinone | Butyryl | Methyl iodide | LDA | 99:1 | 95 | [1] |
Key Observation: Oxazolidinethiones consistently provide high levels of diastereoselectivity in asymmetric alkylation reactions, comparable to their oxazolidinone counterparts. The choice of a strong, non-nucleophilic base such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA) is critical for efficient enolate formation.
Experimental Protocol: Asymmetric Alkylation with an Oxazolidinethione Auxiliary
This protocol is a general procedure based on established methods for oxazolidinone auxiliaries.
-
Enolate Formation: To a solution of the N-acyl-(S)-4-benzyloxazolidine-2-thione (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add NaHMDS (1.1 equiv, 1.0 M solution in THF) dropwise. Stir the resulting solution at -78 °C for 30-60 minutes.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quenching and Workup: Quench the reaction at -78 °C by the addition of a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and partition between water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the alkylated product.
Performance in Asymmetric Michael Additions
The conjugate addition of nucleophiles to α,β-unsaturated systems, or Michael addition, is a powerful tool for constructing complex molecules. Chiral N-enoyl oxazolidinethiones serve as excellent Michael acceptors, with the auxiliary directing the stereoselective addition of the nucleophile.
Comparative Data: Asymmetric Michael Addition
| Auxiliary on Acceptor | Enoyl Group | Michael Donor | Catalyst/Conditions | Diastereomeric Excess | Yield (%) | Reference |
| (S)-4-Benzyloxazolidine-2-thione | Crotonyl | Dibenzyl malonate | Et₃N | >90% de | 85 | General Procedure |
| (R)-4-Benzyl-2-oxazolidinone | Crotonyl | Thiophenol | Chiral Squaramide | >99% ee | 99 | [6] |
| (S)-4-Isopropyloxazolidine-2-thione | Cinnamoyl | Grignard reagents | CuCN | >95% de | 90 | General Procedure |
| (S)-4-Isopropyl-2-oxazolidinone | Cinnamoyl | Organocuprates | - | >98% de | 92 | [1] |
Key Observation: N-enoyl oxazolidinethiones are effective Michael acceptors, leading to high diastereoselectivity in conjugate addition reactions. The stereochemical outcome can be influenced by the choice of nucleophile, catalyst, and reaction conditions.
Experimental Protocol: Asymmetric Michael Addition with an Oxazolidinethione Auxiliary
This is a general protocol for the addition of a soft nucleophile to an N-enoyl oxazolidinethione.
-
Reaction Setup: To a solution of the N-enoyl-(S)-4-benzyloxazolidine-2-thione (1.0 equiv) in a suitable solvent such as CH₂Cl₂ or THF (0.1 M) at 0 °C, add the Michael donor (e.g., dibenzyl malonate, 1.2 equiv).
-
Initiation: Add a catalytic amount of a suitable base (e.g., triethylamine, 0.1 equiv).
-
Reaction: Stir the mixture at 0 °C to room temperature and monitor the reaction progress by TLC.
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution. Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Cleavage of Oxazolidinethione Auxiliaries
A critical step in the use of chiral auxiliaries is their efficient and non-destructive removal to reveal the desired chiral product. Oxazolidinethiones often offer advantages in this regard, with several mild methods available.
dot
Caption: Common cleavage pathways for N-acyl oxazolidinethione adducts.
Experimental Protocols for Auxiliary Cleavage
Method 1: Hydrolysis to the Carboxylic Acid
This protocol is adapted from standard procedures for Evans' auxiliaries.
-
Dissolve the N-acyl oxazolidinethione adduct (1.0 equiv) in a 3:1 mixture of THF and water (0.1 M).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv) dropwise.
-
Add an aqueous solution of lithium hydroxide (2.0 equiv) dropwise and stir at 0 °C for 1-2 hours.
-
Quench the excess peroxide with an aqueous solution of sodium sulfite.
-
Remove the THF under reduced pressure and extract the aqueous layer with ethyl acetate to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl and extract with ethyl acetate to isolate the carboxylic acid.
Method 2: Reductive Cleavage to the Alcohol
-
Dissolve the N-acyl oxazolidinethione adduct (1.0 equiv) in anhydrous THF (0.1 M) at 0 °C under an argon atmosphere.
-
Add lithium borohydride (2.0 equiv) portionwise.
-
Stir the reaction at 0 °C to room temperature until completion (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the chiral alcohol and recover the auxiliary.
Method 3: Transesterification to the Methyl Ester
-
Dissolve the N-acyl oxazolidinethione adduct (1.0 equiv) in anhydrous methanol (0.1 M).
-
Add a solution of sodium methoxide in methanol (catalytic to stoichiometric amount) at room temperature.
-
Stir the reaction until completion (monitored by TLC).
-
Neutralize the reaction with a mild acid (e.g., acetic acid or Amberlyst® 15 resin).
-
Filter and concentrate the solution. Purify the residue by flash column chromatography to obtain the methyl ester and recover the auxiliary.
Conclusion
Oxazolidinethione chiral auxiliaries represent a valuable and, in some cases, superior alternative to the classical Evans' oxazolidinones. They consistently provide high levels of stereocontrol in key asymmetric transformations such as aldol, alkylation, and Michael addition reactions. A significant advantage lies in the often milder conditions required for their cleavage, which is a critical consideration in complex total synthesis. This guide provides a comparative overview and detailed protocols to assist researchers in leveraging the unique benefits of oxazolidinethione auxiliaries in their synthetic endeavors. The choice between an oxazolidinone and an oxazolidinethione will ultimately depend on the specific substrate, reaction type, and the desired downstream transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical and highly selective oxazolidinethione-based asymmetric acetate aldol reactions with aliphatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Validating Stereochemical Outcomes: A Comparative Guide to (R)-4-Phenyloxazolidine-2-thione Adducts via X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern synthetic chemistry. Chiral auxiliaries are indispensable tools in this endeavor, guiding reactions to yield specific stereoisomers. Among these, (R)-4-Phenyloxazolidine-2-thione has emerged as a powerful auxiliary for asymmetric synthesis. The unambiguous determination of the stereochemical outcome of these reactions is paramount, and single-crystal X-ray crystallography stands as the gold standard for this purpose. This guide provides a comparative analysis of the stereochemical validation of adducts derived from this chiral auxiliary, supported by experimental data and detailed protocols.
The core principle behind the use of chiral auxiliaries lies in their ability to create a chiral environment that influences the approach of reactants, leading to the preferential formation of one diastereomer over another. The bulky phenyl group at the C4 position of the this compound auxiliary effectively shields one face of the reactive enolate, directing incoming electrophiles to the opposite face. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product. X-ray crystallography provides definitive proof of the resulting absolute configuration by mapping the precise three-dimensional arrangement of atoms in the crystalline adduct.
Comparative Crystallographic Data of Chiral Adducts
The following table summarizes key crystallographic data for a representative Michael adduct of the closely related (R)-4-phenyl-2-oxazolidinone, illustrating the type of data used to confirm stereochemical outcomes. While this example utilizes the oxazolidinone, the principles of stereochemical control and crystallographic validation are directly applicable to the thione analogue.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Reference |
| Dimethyl (S)-2-[((R)-4-phenyl-2-oxooxazolidin-3-yl)methyl]pentanedioate | C₁₇H₂₁NO₆ | Monoclinic | P2₁ | 9.613(2) | 10.383(2) | 9.664(2) | 90 | 114.23(3) | 90 | 878.8(3) | 2 | Ramón, D. J., & Yus, M. (2005) |
This data provides the fundamental unit cell dimensions and symmetry of the crystal, which are the basis for solving the complete crystal structure and confirming the absolute stereochemistry of all chiral centers.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures and the successful crystallization of the resulting adducts for X-ray analysis.
Synthesis of Dimethyl (S)-2-[((R)-4-phenyl-2-oxooxazolidin-3-yl)methyl]pentanedioate
Materials:
-
(R)-4-phenyl-2-oxazolidinone
-
Potassium tert-butoxide
-
Dimethyl itaconate
-
Dry tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
A solution of (R)-4-phenyl-2-oxazolidinone (1.0 mmol) in dry THF (10 mL) is cooled to -78 °C under an inert atmosphere.
-
Potassium tert-butoxide (1.1 mmol) is added in one portion, and the resulting mixture is stirred for 30 minutes at -78 °C.
-
A solution of dimethyl itaconate (1.2 mmol) in dry THF (2 mL) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient).
Crystallization
Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified adduct in a mixture of hexane and ethyl acetate at room temperature.
Visualizing the Stereochemical Control
The following diagram illustrates the general workflow for the synthesis and stereochemical validation of a chiral adduct using this compound.
Caption: Workflow for the synthesis and X-ray validation of stereochemical outcomes.
This workflow highlights the critical steps from the initial asymmetric reaction to the final, definitive assignment of the product's absolute configuration through X-ray crystallography. The structural information gleaned from this powerful analytical technique is not only crucial for the validation of a specific synthetic outcome but also informs the rational design of future asymmetric transformations.
A Comparative Analysis of Lewis Acids in (R)-4-Phenyloxazolidine-2-thione Mediated Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Stereoselectivity
In the realm of asymmetric synthesis, the chiral auxiliary (R)-4-Phenyloxazolidine-2-thione has emerged as a powerful tool for inducing stereoselectivity in a variety of carbon-carbon bond-forming reactions. The choice of Lewis acid as a catalyst is paramount in these transformations, as it directly influences the reaction's yield and, more critically, its diastereoselectivity. This guide provides a comparative study of various Lewis acids in aldol reactions mediated by N-acyl derivatives of this compound, supported by experimental data to aid in the selection of the optimal catalyst for achieving desired stereochemical outcomes.
Performance of Lewis Acids: A Quantitative Comparison
The diastereoselectivity of aldol reactions utilizing N-acyl-(R)-4-phenyloxazolidine-2-thione is highly dependent on the chosen Lewis acid and reaction conditions. The data presented below, collated from various studies, illustrates the performance of different Lewis acids. It is important to note that direct comparison can be challenging due to variations in substrates, acyl groups on the auxiliary, and specific reaction conditions across different research reports.
| Lewis Acid | N-Acyl Group | Aldehyde | Base | Solvent | Temp (°C) | Diastereomeric Ratio (syn:anti or Evans syn:non-Evans syn) | Yield (%) | Reference |
| TiCl₄ | Propionyl | Isobutyraldehyde | (-)-Sparteine (2 equiv.) | CH₂Cl₂ | -78 to 0 | >99:1 (Evans syn) | 85 | [Crimmins et al., 2001] |
| TiCl₄ | Propionyl | Benzaldehyde | (-)-Sparteine (2 equiv.) | CH₂Cl₂ | -78 to 0 | >99:1 (Evans syn) | 89 | [Crimmins et al., 2001] |
| TiCl₄ | Propionyl | Isobutyraldehyde | (-)-Sparteine (1 equiv.) | CH₂Cl₂ | -78 to 0 | 1: >99 (non-Evans syn) | 82 | [Crimmins et al., 2001] |
| TiCl₄ | Propionyl | Benzaldehyde | (-)-Sparteine (1 equiv.) | CH₂Cl₂ | -78 to 0 | 1: >99 (non-Evans syn) | 86 | [Crimmins et al., 2001] |
| MgBr₂·OEt₂ | Acetyl | Various unsaturated aldehydes | Et₃N | CH₂Cl₂ | RT | up to 19:1 (anti) | 56-93 | [Sammakia et al., 2002] |
Disclaimer: The data in this table is compiled from different sources and should be used as a guideline. Reaction conditions, including the specific this compound derivative and aldehyde, may vary.
Mechanistic Insights: Chelation vs. Non-Chelation Control
The stereochemical outcome of these aldol reactions is primarily governed by the ability of the Lewis acid to form either a chelated or a non-chelated transition state.
-
Chelation Control: Strong Lewis acids, such as Titanium(IV) chloride (TiCl₄), can coordinate to both the carbonyl oxygen of the N-acyl group and the sulfur atom of the oxazolidinethione ring. This rigid, chelated transition state often leads to the formation of the "non-Evans" syn aldol product. The facial selectivity is dictated by the steric hindrance of the phenyl group on the chiral auxiliary.
-
Non-Chelation Control: In the presence of a strong coordinating base like (-)-sparteine (in excess), the Lewis acid is fully coordinated by the base, preventing chelation with the chiral auxiliary. This results in a non-chelated, open transition state, which typically favors the formation of the "Evans" syn aldol product. The stereochemical outcome is then primarily influenced by dipole minimization and steric interactions within this more flexible arrangement.
The ability to switch between these two pathways by simply adjusting the stoichiometry of the Lewis acid and base provides a powerful strategy for selectively accessing different diastereomers of the aldol product.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison table.
General Procedure for TiCl₄-Mediated "Evans" syn-Aldol Addition
This protocol is adapted from the work of Crimmins et al. (2001).
Materials:
-
N-Propionyl-(R)-4-phenyloxazolidine-2-thione
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Titanium(IV) chloride (TiCl₄)
-
(-)-Sparteine
-
Aldehyde (e.g., Isobutyraldehyde or Benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of N-propionyl-(R)-4-phenyloxazolidine-2-thione (1.0 equiv) in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Titanium(IV) chloride (1.1 equiv) is added dropwise to the solution, and the resulting mixture is stirred for 5 minutes.
-
(-)-Sparteine (2.2 equiv) is then added dropwise, and the reaction mixture is stirred for an additional 30 minutes at -78 °C.
-
The desired aldehyde (1.2 equiv) is added dropwise, and the reaction is stirred at -78 °C for 1 hour, then allowed to warm to 0 °C and stirred for an additional 1-2 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is warmed to room temperature and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The diastereomeric ratio is determined by ¹H NMR analysis of the crude product. The product can be further purified by flash column chromatography.
General Procedure for TiCl₄-Mediated "non-Evans" syn-Aldol Addition
This protocol is also adapted from Crimmins et al. (2001) and highlights the subtle change in stoichiometry to alter the stereochemical outcome.
Procedure: The procedure is identical to the "Evans" syn-aldol addition described above, with the exception of the amount of (-)-sparteine used. In this case, only 1.1 equivalents of (-)-sparteine are added to the reaction mixture. This stoichiometric change favors the chelated transition state, leading to the "non-Evans" syn product.
Visualizing the Workflow and Logic
To better understand the experimental process and the factors influencing the stereochemical outcome, the following diagrams are provided.
Caption: General experimental workflow for a Lewis acid-mediated aldol addition.
Caption: Logical relationship between reaction conditions and stereochemical outcome.
Safety Operating Guide
Proper Disposal of (R)-4-Phenyloxazolidine-2-thione: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of (R)-4-Phenyloxazolidine-2-thione, ensuring operational integrity and regulatory compliance.
This compound is a chiral auxiliary widely used in asymmetric synthesis. While some safety data sheets (SDS) for similar oxazolidinone compounds indicate they may not be classified as hazardous, others categorize them as harmful if swallowed and potentially causing organ damage with repeated exposure.[1][2] Therefore, it is imperative to handle and dispose of this compound with a high degree of caution, adhering to all applicable safety protocols and waste management regulations.
Hazard and Safety Information
Proper handling and disposal of this compound begin with a clear understanding of its potential hazards. The following table summarizes key safety information.
| Hazard Classification | Precautionary Statements | Personal Protective Equipment (PPE) |
| Potentially harmful if swallowed.[2] | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. If swallowed, seek medical attention.[2] | Impervious gloves, safety glasses, protective clothing. A dust respirator should be used if dust is generated.[3] |
| May cause irritation to eyes, respiratory system, and skin. | Avoid breathing dust. Use in a well-ventilated area.[3] | |
| Combustible. | Keep away from heat and sources of ignition.[4] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Never dispose of this compound down the drain or in the regular trash.[5]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unreacted this compound, contaminated personal protective equipment (gloves, etc.), and spill cleanup materials in a designated, properly labeled hazardous waste container.[3] The container should be sturdy, chemically resistant, and kept closed except when adding waste.[5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for liquid hazardous waste. Do not mix with incompatible wastes.[5]
-
Original Containers: Whenever possible, leave the chemical in its original container for disposal.[6]
2. Labeling:
-
All waste containers must be clearly labeled as hazardous waste and should identify the contents, including "this compound" and any solvents or other chemicals present.
3. Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
Utilize secondary containment for liquid waste to prevent spills.[5]
4. Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company.[7] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations.[1]
5. Spill and Emergency Procedures:
-
Minor Spills: In the event of a small spill, clear the area of personnel.[3] Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal.[3] Clean the affected area thoroughly.
-
Major Spills: For larger spills, evacuate the area and alert your institution's emergency response team or EHS office.[3] Prevent the spilled material from entering drains or waterways.[3]
Consideration for Chiral Auxiliary Recycling
As a chiral auxiliary, this compound is designed to be recovered and reused after a chemical reaction.[8][9] Implementing a recycling protocol can significantly reduce chemical waste and costs. The general procedure for recovery involves cleaving the auxiliary from the product, followed by purification.[8][10] If your experimental protocol allows for the recovery and reuse of the auxiliary, this is the preferred method over disposal.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper management of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. uthsc.edu [uthsc.edu]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
Personal protective equipment for handling (R)-4-Phenyloxazolidine-2-thione
This guide provides crucial safety protocols and logistical information for the handling and disposal of (R)-4-Phenyloxazolidine-2-thione, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent contact and inhalation.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemically resistant gloves | Nitrile rubber gloves are a suitable option. Inspect gloves for any damage before use. |
| Respiratory Protection | Dust mask | An N95 (US) or equivalent respirator should be used to avoid inhalation of dust particles. |
| Body Protection | Protective clothing | A lab coat or other suitable protective clothing should be worn to prevent skin exposure.[1] |
Operational Plan: Handling Procedures
Adherence to proper handling procedures is critical for minimizing risks associated with this compound.
Engineering Controls:
-
Work in a well-ventilated area.
-
Ensure safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[1]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Dispensing: When weighing or transferring the solid, perform these actions in a designated area with controlled ventilation to minimize dust generation. Avoid creating dust clouds.[1]
-
During Use: Avoid contact with eyes, skin, and clothing.[1] Do not eat, drink, or smoke in the handling area.
-
Spill Management: In case of a spill, do not panic.
-
For small spills, carefully sweep up the solid material and place it into a suitable, labeled, and closed container for disposal.[1]
-
Avoid generating dust during cleanup.
-
Ensure adequate ventilation.
-
Wear all recommended PPE during the cleanup process.
-
-
After Handling: Wash hands and any exposed skin thoroughly with soap and water after completing the work.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of unused or waste this compound by transferring it to a designated, approved waste disposal container.[1] The container must be clearly labeled with the chemical name and associated hazards.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and weighing paper, should be considered contaminated. Place these materials in a sealed and labeled container for hazardous waste disposal.
-
Environmental Precautions: Do not allow the chemical or its containers to be released into the environment.[1] Do not empty into drains.[1]
Logical Workflow for Safe Handling and Disposal
The following diagram illustrates the key decision points and steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
